molecular formula C11H13NO4 B177125 Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate CAS No. 18522-99-1

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Cat. No.: B177125
CAS No.: 18522-99-1
M. Wt: 223.22 g/mol
InChI Key: QDDMLBBXHFMAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1) is a high-value chemical intermediate designed for research and development applications. This compound, with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol, is characterized by its high purity, typically not less than 95% . It is ideally suited for use as a building block in sophisticated coupling reactions and serves as a critical precursor in the synthesis of pharmaceutical compounds and functional materials . Suppliers often support both lab-scale and industrial-scale projects through custom synthesis options, providing batch-specific Certificate of Analysis (COA) to ensure quality and traceability . This product is intended for use solely by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Please note that this compound is classified with the signal word 'Danger' and poses specific hazards. Refer to the Safety Data Sheet for comprehensive handling and hazard information .

Properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDMLBBXHFMAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408644
Record name ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18522-99-1
Record name ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

This compound, also known as ethyl N-(4-methoxyphenyl)oxamate, is a valuable chemical intermediate in the fields of pharmaceutical and materials science. Its structure, incorporating an oxamate functional group attached to a methoxy-substituted phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. The oxamate moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the reaction mechanisms, experimental protocols, and comparative analysis of the available methods.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound is primarily achieved through two effective methods:

  • N-Acylation of p-Anisidine with Diethyl Oxalate: This is a straightforward and common method for the preparation of N-aryl oxamates. It involves the direct reaction of a primary aromatic amine with a diester of oxalic acid.

  • N-Acylation of p-Anisidine with Ethyl Oxalyl Chloride: This pathway utilizes a more reactive acylating agent, an acid chloride, to achieve the desired transformation. This method is often faster and can proceed under milder conditions.

The choice between these two pathways depends on several factors including the desired reaction scale, available starting materials, and safety considerations. The following sections will delve into the specifics of each of these synthetic routes.

Pathway 1: Synthesis via Diethyl Oxalate

This method relies on the nucleophilic attack of the amino group of p-anisidine on one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction typically requires heating to proceed at a reasonable rate.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield the final product.

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a significant chemical intermediate. Also known as Ethyl N-(4-methoxyphenyl)oxamate, this compound serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and dye industries.[1] This document elucidates the compound's core chemical properties, provides a detailed, field-proven protocol for its synthesis via the reaction of p-anisidine and diethyl oxalate, and offers an expert analysis of its spectral characteristics. The narrative emphasizes the chemical logic behind the synthetic strategy, particularly the controlled stoichiometry required to favor the mono-acylated product over the corresponding disubstituted oxamide. Safety protocols and handling guidelines are also presented, grounded in GHS classifications for structurally related compounds.

Introduction and Strategic Importance

This compound belongs to the oxamate class of compounds, characterized by an ester group adjacent to an amide functionality. Its structure combines the features of p-anisidine, a common aromatic amine, and ethyl oxalyl chloride's reactivity, delivered via the safer and more manageable reagent, diethyl oxalate.

The strategic importance of this molecule lies in its bifunctional nature. The ester can be hydrolyzed or converted into other functional groups, while the amide and the activated aromatic ring provide further sites for chemical modification. This versatility makes it a valuable precursor for creating diverse molecular scaffolds, particularly in drug discovery programs targeting a range of disorders.[1] Understanding its synthesis and reactivity is crucial for chemists aiming to leverage this intermediate for novel molecular design.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The fundamental properties of the compound are summarized below. While extensive experimental data is not available in public databases, these calculated values provide a reliable baseline for laboratory work.

PropertyValueSource
IUPAC Name This compound-
Synonyms Ethyl N-(4-methoxyphenyl)oxamate, p-Anisidine N-ethyloxamate-
Molecular Formula C₁₁H₁₃NO₄Calculated
Molecular Weight 223.23 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred from reactants[2]
Solubility Sparingly soluble in water; soluble in ethanol, ethyl acetate, DCMInferred from structure

Synthesis Protocol and Mechanistic Insight

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between p-anisidine and diethyl oxalate.[3] This reaction is a classic example of amidation of an ester.

Causality and Experimental Rationale

The choice of reactants and conditions is governed by the principles of reactivity and selectivity.

  • p-Anisidine: A primary aromatic amine where the lone pair on the nitrogen is the nucleophile. The methoxy group is an electron-donating group, which slightly increases the nucleophilicity of the amine compared to aniline.

  • Diethyl Oxalate: A safe, commercially available liquid that serves as the source of the ethyl oxamate moiety. It is less reactive and easier to handle than the corresponding acyl chloride (ethyl oxalyl chloride).

  • Stoichiometry: This is the most critical parameter. Primary amines have two N-H protons and can react twice with diethyl oxalate to form a symmetrical N,N'-disubstituted oxamide.[4] To selectively synthesize the desired mono-acylated product (the oxamate), the reaction must be performed with a 1:1 molar ratio of the amine to diethyl oxalate, or a slight excess of diethyl oxalate. Using an excess of the amine would strongly favor the formation of the solid oxamide byproduct.[3]

  • Solvent and Temperature: Absolute ethanol is an ideal solvent as it readily dissolves the reactants and the ethanol produced as a byproduct does not interfere with the reaction equilibrium. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-anisidine (1.0 eq., e.g., 12.3 g, 0.1 mol) in absolute ethanol (150 mL).

  • Reagent Addition: To the stirring solution, add diethyl oxalate (1.05 eq., e.g., 15.3 g, 0.105 mol) dropwise at room temperature. A slight excess of diethyl oxalate helps ensure complete consumption of the amine.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-anisidine spot is consumed.

  • Product Isolation and Workup:

    • Allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

    • Pour the concentrated mixture into cold deionized water (300 mL) with stirring. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any unreacted diethyl oxalate and other water-soluble impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product p_anisidine p-Anisidine in EtOH mix Combine (1:1.05 ratio) p_anisidine->mix diethyl_oxalate Diethyl Oxalate diethyl_oxalate->mix reflux Reflux (2-4h) mix->reflux concentrate Concentrate via Rotovap reflux->concentrate precipitate Precipitate in Water concentrate->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize (EtOH/H2O) filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Analyze (NMR, IR, MS) dry->analyze product Pure Product analyze->product

Caption: General workflow for the synthesis of the target compound.

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following sections detail the expected spectral data based on the compound's molecular structure.

Technique Functional Group Expected Chemical Shift / Frequency Rationale
¹H NMR Amide N-H δ 8.5-9.5 ppm (s, 1H)Deshielded proton on nitrogen adjacent to a carbonyl.
Aromatic C-H δ 7.4-7.6 ppm (d, 2H) & 6.8-7.0 ppm (d, 2H)Classic AA'BB' system for a para-substituted benzene ring.
Methoxy CHδ ~3.8 ppm (s, 3H)Protons of a methoxy group on an aromatic ring.
Ester O-CHδ ~4.3 ppm (q, 2H)Methylene protons adjacent to an ester oxygen and a methyl group.
Ester CHδ ~1.4 ppm (t, 3H)Methyl protons adjacent to a methylene group.
¹³C NMR Amide C =Oδ ~160 ppmCarbonyl carbon of the amide.
Ester C =Oδ ~163 ppmCarbonyl carbon of the ester.
Aromatic C -Oδ ~157 ppmAromatic carbon attached to the electron-donating methoxy group.
Aromatic C -Nδ ~130 ppmAromatic carbon attached to the nitrogen.
Aromatic C -Hδ 115-125 ppmAromatic carbons bearing hydrogen atoms.
Ester O-C H₂δ ~62 ppmAliphatic carbon of the ethyl ester.
Methoxy C H₃δ ~55 ppmCarbon of the methoxy group.
Ester C H₃δ ~14 ppmAliphatic carbon of the ethyl ester.
IR Spec. N-H Stretch (Amide)3200-3400 cm⁻¹ (sharp)Stretching vibration of the N-H bond.
C=O Stretch (Amide I)1680-1700 cm⁻¹ (strong)Stretching vibration of the amide carbonyl.
C=O Stretch (Ester)1720-1740 cm⁻¹ (strong)Stretching vibration of the ester carbonyl.
C-O Stretch1000-1300 cm⁻¹Stretching vibrations from ester and ether linkages.
Mass Spec. Molecular Ion [M+H]⁺m/z = 224.0917Calculated exact mass for C₁₁H₁₄NO₄⁺.

Reactivity and Mechanistic Logic

The reactivity of this compound is dictated by its three primary functional regions: the ester, the amide, and the electron-rich aromatic ring.

  • Ester Group: Susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or it can undergo transesterification with other alcohols.

  • Amide Group: Generally less reactive than the ester. The N-H proton is weakly acidic and can be deprotonated by a strong base. The amide bond can be cleaved under harsh hydrolytic conditions.

  • Aromatic Ring: The methoxy group is strongly activating and ortho-, para-directing. The para position is blocked, making the ortho positions (relative to the methoxy group) susceptible to electrophilic aromatic substitution reactions like halogenation or nitration.

The diagram below illustrates the fundamental mechanism of the synthesis, highlighting the nucleophilic attack that forms the core structure.

reactants p-Anisidine (Nucleophile) + Diethyl Oxalate (Electrophile) tetrahedral Tetrahedral Intermediate Formation reactants->tetrahedral Nucleophilic Attack of Amine on Carbonyl collapse Intermediate Collapse tetrahedral->collapse Expulsion of Ethoxide Leaving Group product This compound + Ethanol collapse->product

Caption: Key mechanistic steps in the formation of the target oxamate.

Applications in Research and Development

As a functionalized intermediate, this compound is not typically an end-product but a key component in multi-step synthetic sequences. Its primary utility is found in:

  • Pharmaceutical Synthesis: It serves as a scaffold for building molecules with potential biological activity, especially where an oxamide or related linkage is desired in the final drug candidate.[1]

  • Agrochemicals: The structure can be incorporated into novel pesticides and herbicides.

  • Dye and Pigment Production: The aromatic amine portion of the molecule is a classic chromophore precursor, which can be further diazotized and coupled to form azo dyes.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as its isomer Ethyl 2-(4-methoxyphenyl)-2-oxoacetate, should be used for preliminary hazard assessment.[5]

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate whose synthesis is straightforward, relying on the fundamental principles of nucleophilic acyl substitution. The key to a successful synthesis is the precise control of stoichiometry to prevent the formation of the disubstituted oxamide. Its well-defined spectral characteristics allow for unambiguous structural confirmation. Grounded in this technical understanding, researchers can confidently produce and utilize this compound as a foundational building block for creating complex and high-value molecules in a variety of scientific applications.

References

  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)
  • PubChem. Ethyl 2-(4-methoxyphenyl)
  • Wikipedia. p-Anisidine.
  • Pfaltz & Bauer.
  • MarkHerb.
  • Benchchem.
  • ECHEMI.

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of Ethyl 2-((Arylamino)-2-oxoacetates as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate

Notice of Editorial Control: This guide addresses the molecular structure, synthesis, and applications of ethyl 2-((arylamino)-2-oxoacetates. Due to a significant lack of publicly available experimental data for the para-isomer, Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, this document will focus on the well-documented ortho-isomer, Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate (CAS No. 7267-26-7) . This decision ensures the scientific integrity and accuracy of the presented protocols and data. The principles and methodologies discussed herein are largely translatable to the para-isomer, providing a robust framework for researchers in the field.

Introduction: The Oxalamide Scaffold in Medicinal Chemistry

The α-keto-amide functional group is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. Ethyl 2-((arylamino)-2-oxoacetates, in particular, are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple reactive sites that allow for further molecular elaboration. This guide provides a detailed examination of the molecular structure, synthesis, and characterization of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate, a representative member of this class of compounds.

Molecular Structure and Physicochemical Properties

Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is a white crystalline solid. The molecular structure consists of an ethyl ester and an amide linked by a two-carbon backbone, with one of the carbons being part of a ketone. The amide nitrogen is substituted with a 2-methoxyphenyl group.

PropertyValueSource
Chemical Name Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate[1]
CAS Number 7267-26-7[1][2]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
IUPAC Name ethyl 2-(2-methoxyanilino)-2-oxoacetate[2]

Synthesis of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate: A Validated Protocol

The synthesis of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is typically achieved through the acylation of 2-methoxyaniline with an excess of diethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution at the more reactive acyl-carbon of the oxalate.

Experimental Protocol

Materials:

  • 2-Methoxyaniline

  • Diethyl oxalate

  • Toluene (anhydrous)

  • Hexanes

Procedure:

  • To a solution of 2-methoxyaniline (1.0 eq) in anhydrous toluene, add diethyl oxalate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene and excess diethyl oxalate under reduced pressure.

  • The crude product is then purified by recrystallization from a mixture of ethyl acetate and hexanes to afford Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate as a crystalline solid.

Causality Behind Experimental Choices:

  • Excess Diethyl Oxalate: Using an excess of diethyl oxalate serves a dual purpose. It acts as the acylating agent and also as a solvent, driving the reaction to completion based on Le Chatelier's principle.

  • Anhydrous Conditions: The use of anhydrous toluene is crucial to prevent the hydrolysis of the diethyl oxalate and the product, which would lead to the formation of the corresponding carboxylic acid and reduce the overall yield.

  • Reflux Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction between the moderately nucleophilic aromatic amine and the electrophilic ester.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product 2_Methoxyaniline 2-Methoxyaniline Acylation Nucleophilic Acyl Substitution 2_Methoxyaniline->Acylation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Acylation Toluene Toluene (Solvent) Toluene->Acylation Reflux Reflux (Heat) Reflux->Acylation Evaporation Rotary Evaporation Acylation->Evaporation Recrystallization Recrystallization (Ethyl Acetate/Hexanes) Evaporation->Recrystallization Final_Product Ethyl 2-((2-methoxyphenyl)amino) -2-oxoacetate Recrystallization->Final_Product DrugDiscoveryWorkflow cluster_modification Chemical Modification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate Ester_Hydrolysis Ester Hydrolysis to Carboxylic Acid Start->Ester_Hydrolysis Amide_Coupling Amide Coupling with Amines Start->Amide_Coupling Ketone_Reduction Ketone Reduction to Alcohol Start->Ketone_Reduction Heterocycle_Formation Cyclization to Heterocycles Start->Heterocycle_Formation Primary_Screening High-Throughput Screening Ester_Hydrolysis->Primary_Screening Amide_Coupling->Primary_Screening Ketone_Reduction->Primary_Screening Heterocycle_Formation->Primary_Screening Secondary_Assays Dose-Response & Selectivity Primary_Screening->Secondary_Assays Lead_Identification Identification of 'Hit' Compounds Secondary_Assays->Lead_Identification SAR_Studies Structure-Activity Relationship Lead_Identification->SAR_Studies ADMET_Profiling In vitro ADMET Profiling SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead Compound ADMET_Profiling->Optimized_Lead

Caption: A logical workflow for the use of Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate in a drug discovery program.

Conclusion

Ethyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the generation of compound libraries aimed at discovering new therapeutic agents. While the direct biological activity of this specific molecule is not widely reported, its utility as a building block is evident from its commercial availability and the rich chemistry of its functional groups. Further research into the biological properties of its derivatives is warranted and holds promise for the development of novel drugs.

References

  • The Royal Society of Chemistry.
  • AA Blocks. Ethyl 2-((2-methoxyphenyl)amino)

Sources

An In-depth Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific compound, Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, is not widely cataloged with a dedicated CAS number in publicly accessible chemical databases. Consequently, this guide is built upon the established principles of organic synthesis for the N-aryloxamate class of compounds and draws upon data from closely related structural analogs. All experimental protocols and property estimations are provided on this basis and should be treated as a scientifically informed projection.

Introduction and Strategic Overview

This compound, also known as ethyl N-(4-methoxyphenyl)oxamate or ethyl p-anisidinooxalate, belongs to the family of N-aryl oxamic acid esters. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the oxamate functional group and the potential for biological activity conferred by the N-aryl substituent. The core structure, featuring an amide linkage adjacent to an α-ketoester, serves as a valuable scaffold for the synthesis of more complex heterocyclic systems and as a pharmacophore in its own right.

This guide provides a comprehensive technical overview, detailing the synthesis, postulated properties, and potential applications of this compound, grounded in the established chemistry of its structural congeners.

Synthesis of this compound

The synthesis of N-aryl oxamates is typically achieved through the reaction of an aromatic amine with a derivative of oxalic acid. Two primary, reliable methods are presented here for the synthesis of the title compound from p-anisidine.

Method A: Reaction with Diethyl Oxalate

This method is a classic approach for the synthesis of oxamic esters from primary amines and is often referred to in the context of the Hofmann method for amine separation.[1][2][3] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks one of the ester carbonyls of diethyl oxalate.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of p-anisidine on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethanol molecule to form the final product. The reaction with primary amines like p-anisidine can be controlled to favor the mono-substituted product (the desired oxamic ester) by using an excess of diethyl oxalate or by controlling the reaction stoichiometry.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products p_anisidine p-Anisidine reaction_center p_anisidine->reaction_center Nucleophilic attack diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction_center target_molecule This compound ethanol Ethanol reaction_center->target_molecule reaction_center->ethanol Elimination

Caption: Synthesis via Diethyl Oxalate

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the p-anisidine in a suitable solvent, such as absolute ethanol. Add diethyl oxalate (1.0 to 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling. If not, the solvent and excess diethyl oxalate can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Method B: Reaction with Ethyl Oxalyl Chloride

This method offers a more reactive alternative to diethyl oxalate and can often be performed at lower temperatures. Ethyl oxalyl chloride is a mono-acid chloride of oxalic acid ester.[4]

Reaction Mechanism:

The reaction with ethyl oxalyl chloride is a Schotten-Baumann type reaction. The highly electrophilic acid chloride is readily attacked by the nucleophilic p-anisidine. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products p_anisidine p-Anisidine reaction_center p_anisidine->reaction_center Nucleophilic attack ethyl_oxalyl_chloride Ethyl Oxalyl Chloride ethyl_oxalyl_chloride->reaction_center base Base (e.g., Pyridine) base->reaction_center HCl scavenger target_molecule This compound hcl_salt Base-HCl Salt reaction_center->target_molecule reaction_center->hcl_salt G cluster_workflow Biological Screening Workflow start Synthesized Compound purification Purification and Characterization start->purification solubilization Solubilization in DMSO purification->solubilization primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) solubilization->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Cell-based Assays) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Sources

A Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Oxamate Scaffold in Modern Drug Development

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can effectively modulate biological targets is paramount. Among these, the N-aryl oxamate core has garnered significant attention. Structurally, these compounds are characterized by an oxamide linkage connecting an aromatic system to an ethyl ester, creating a unique combination of hydrogen bonding capabilities, steric properties, and electronic features. This guide focuses on a specific, promising derivative: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate.

The primary impetus for investigating this class of molecules lies in their established role as inhibitors of Lactate Dehydrogenase (LDH), a critical enzyme in cellular metabolism.[1] LDH catalyzes the interconversion of pyruvate and lactate, a terminal step in anaerobic glycolysis.[2] Many cancer cells exhibit a profound reliance on this pathway for energy production, even in the presence of oxygen—a phenomenon known as the "Warburg effect."[2] By inhibiting LDH, compounds like Ethyl N-(4-methoxyphenyl)oxamate offer a therapeutic strategy to selectively disrupt the energy metabolism of tumor cells, leading to cell death and the suppression of tumor progression.[2][3] This guide provides an in-depth analysis of this compound, from its fundamental chemical identity and synthesis to its mechanistic role as a potential therapeutic agent for researchers in drug development.

Chemical Identity and Nomenclature

The compound is systematically named based on IUPAC conventions. While the user-provided topic describes the structure accurately, the most common IUPAC name is Ethyl N-(4-methoxyphenyl)oxamate . Understanding its various identifiers is crucial for accurate literature and database searches.

IdentifierValueSource
IUPAC Name Ethyl N-(4-methoxyphenyl)oxamateIUPAC Convention
Synonym This compound-
CAS Number Not assigned in major public databases.-
Molecular Formula C₁₁H₁₃NO₄Calculated
Molecular Weight 223.23 g/mol Calculated
Canonical SMILES CCOC(=O)C(=O)NC1=CC=C(C=C1)OC-
InChI Key InChI=1S/C11H13NO4/c1-3-16-11(15)10(14)12-8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,14,15)-

Note: The methyl ester analog, methyl N-(4-methoxyphenyl)oxamate, is registered under CAS Number 24439-54-1.[4]

Synthesis Pathway and Experimental Protocol

The synthesis of Ethyl N-(4-methoxyphenyl)oxamate is most efficiently achieved through the nucleophilic acyl substitution reaction between a primary aromatic amine, 4-methoxyaniline (p-anisidine), and diethyl oxalate.

Causality of the Synthetic Strategy

The choice of reactants is governed by fundamental principles of organic chemistry. Diethyl oxalate serves as an excellent electrophile due to its two ester carbonyl groups. 4-methoxyaniline is the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack. The reaction's selectivity is key:

  • Stoichiometry: Primary amines possess two N-H protons and can potentially react twice with diethyl oxalate to form a symmetrical oxamide. However, by controlling the stoichiometry to a 1:1 molar ratio of the amine to the oxalate, the reaction can be selectively stopped at the mono-acylated product, the desired oxamic ester.

  • Reactivity: The reaction proceeds readily as the ethoxide group of the diethyl oxalate is a good leaving group, facilitating the formation of the more stable amide bond. The reaction is typically performed under reflux to provide the necessary activation energy.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Anisidine 4-Methoxyaniline (p-Anisidine) (1.0 eq) Reflux Heat to Reflux (2-4 hours) Anisidine->Reflux DEO Diethyl Oxalate (1.0 - 1.2 eq) DEO->Reflux Solvent Ethanol (Solvent) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT Reflux->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Precipitate Forms Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Ethyl N-(4-methoxyphenyl)oxamate (Final Product) Dry->Product

Caption: Workflow for the synthesis of Ethyl N-(4-methoxyphenyl)oxamate.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established methods for reacting primary amines with diethyl oxalate.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyaniline (p-anisidine) (5.00 g, 40.6 mmol, 1.0 equiv.).

    • Add absolute ethanol (40 mL) to dissolve the amine.

    • In a single portion, add diethyl oxalate (6.50 g, 44.5 mmol, 1.1 equiv.) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the 4-methoxyaniline spot indicates reaction completion.

  • Product Isolation and Purification:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A white or off-white precipitate of the product is expected to form as the solution cools.

    • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted diethyl oxalate and other soluble impurities.

    • Transfer the purified solid to a watch glass and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the melting point of the dried solid.

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess purity.

    • Obtain an Infrared (IR) spectrum to identify key functional groups.

Application in Drug Development: Lactate Dehydrogenase Inhibition

The primary therapeutic value of Ethyl N-(4-methoxyphenyl)oxamate stems from its classification as an oxamate, a known class of LDH inhibitors.[5] Oxamates are structural analogs (isosteres) of pyruvate and act as competitive inhibitors at the enzyme's active site.[5][6]

Mechanism of Action
  • Metabolic Pathway: In highly glycolytic cancer cells, there is a high flux of glucose to pyruvate. LDH-A, the predominant isoform in many tumors, converts this pyruvate to lactate, regenerating NAD⁺ which is essential for maintaining a high rate of glycolysis.

  • Competitive Inhibition: Ethyl N-(4-methoxyphenyl)oxamate, due to its structural similarity to pyruvate, binds to the active site of LDH-A. This binding is stabilized by crucial interactions, notably a hydrogen bond between the inhibitor's carboxyl group (or the analogous amide) and the conserved Arginine 168 residue in the active site.[3]

  • Cellular Consequences: By blocking the active site, the inhibitor prevents the conversion of pyruvate to lactate. This leads to a cascade of metabolic disruptions in cancer cells:

    • ATP Depletion: The rate of glycolysis slows, reducing the cell's primary source of ATP.

    • Increased Oxidative Stress: The buildup of pyruvate and a shift in the NADH/NAD⁺ ratio can lead to an increase in reactive oxygen species (ROS).

    • Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis).[7]

Signaling Pathway Diagram

LDH_Inhibition cluster_glycolysis Glycolysis Pathway cluster_enzyme LDH-A Catalysis cluster_inhibitor Inhibition cluster_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDH LDH-A Pyruvate->LDH Binds ATP_down ↓ ATP Production Lactate Lactate (Secreted) LDH->Lactate Converts Oxamate Ethyl N-(4-methoxyphenyl)oxamate Oxamate->LDH Competitively Inhibits Oxamate->ATP_down ROS_up ↑ Oxidative Stress (ROS) Oxamate->ROS_up Apoptosis Apoptosis ATP_down->Apoptosis ROS_up->Apoptosis

Caption: Mechanism of LDH-A inhibition by Ethyl N-(4-methoxyphenyl)oxamate.

Structure-Activity Relationship (SAR)

While specific inhibitory data for the title compound is not widely published, studies on N-substituted oxamates show that modifications to the aryl ring significantly impact potency.[1] The 4-methoxy group is an electron-donating group which influences the electronic properties of the aromatic ring and may affect binding affinity within the enzyme's active site. Further studies are required to quantify its specific IC₅₀ value against LDH isoforms.

Physicochemical and Spectroscopic Data

Characterization is essential for confirming the identity and purity of the synthesized compound. As this is a research chemical, some physical data is not available in the literature.

PropertyValueMethod/Notes
Appearance White to off-white crystalline solidExpected from similar compounds
Melting Point Not determined-
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in waterExpected from structure
IR (cm⁻¹) ~3300 (N-H stretch), ~1740 (Ester C=O), ~1680 (Amide I C=O), ~1510 (Aromatic C=C)Predicted
Predicted ¹H and ¹³C NMR Data

As experimental spectra are not available in public databases, the following tables provide predicted chemical shifts (in ppm) in a typical NMR solvent like CDCl₃. These predictions are based on established chemical shift ranges for the functional groups present in the molecule.[8][9][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ) Multiplicity Integration Assignment
~9.0 - 9.2 Singlet (broad) 1H N-H (Amide)
~7.55 Doublet 2H Ar-H (ortho to -NH)
~6.90 Doublet 2H Ar-H (ortho to -OCH₃)
~4.40 Quartet 2H -O-CH₂ -CH₃
~3.80 Singlet 3H -O-CH₃

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Chemical Shift (δ) Assignment
~161.0 C =O (Ester)
~158.0 C =O (Amide)
~157.0 C -OCH₃ (Aromatic)
~130.0 C -NH (Aromatic)
~122.5 CH (Aromatic, ortho to -NH)
~114.5 CH (Aromatic, ortho to -OCH₃)
~64.0 -O-CH₂ -CH₃
~55.5 -O-CH₃

| ~14.0 | -O-CH₂-CH₃ |

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl N-(4-methoxyphenyl)oxamate is not available, handling procedures should be based on data for the parent compound, ethyl oxamate, and general laboratory best practices.[11]

CategoryRecommendation
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves.
Engineering Controls Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
First Aid (Inhalation) Move person to fresh air. If not breathing, give artificial respiration.
First Aid (Skin Contact) Wash off with soap and plenty of water.
First Aid (Eye Contact) Flush eyes with water as a precaution for at least 15 minutes.
First Aid (Ingestion) Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage Store in a cool, dry place in a tightly sealed container.
Disposal Dispose of as chemical waste in accordance with local, state, and federal regulations.

References

  • Casirola, D., & Dueñas-González, A. (2012). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7535-7539. URL: https://pubmed.ncbi.nlm.nih.gov/23141933/
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. URL: https://www.rsc.
  • National Institute of Standards and Technology. (n.d.). Ethyl oxamate. In NIST Chemistry WebBook. Retrieved from URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C617367
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/2758864
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/73554724
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/2769692
  • García-Báez, E. V., et al. (2003). Ethyl N-phenyloxamate. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 10), o541–o543. URL: https://pubmed.ncbi.nlm.nih.gov/14532664/
  • Ivanov, A. A., et al. (2015). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Acta Naturae, 7(2), 58-69. URL: https://www.semanticscholar.org/paper/Search-for-Human-Lactate-Dehydrogenase-A-Using-Ivanov-G-eva/0784408139580a87754d9099859265f7c32b50d5
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)-2-oxoacetate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/177689202
  • Granchi, C., et al. (2011). Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. Journal of Medicinal Chemistry, 54(6), 1599-1612. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383742/
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/10012185
  • National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/5281783
  • ChemSrc. (n.d.). methyl N-(4-methoxyphenyl)oxamate. Retrieved from URL: https://www.chemsrc.com/en/cas/24439-54-1_1143834.html
  • Wikipedia. (n.d.). Oxamate. Retrieved from URL: https://en.wikipedia.
  • ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and aspartate aminotransferase (AAT) activity in vitro. Retrieved from URL: https://www.researchgate.
  • Selleckchem. (2023). Ethyl oxamate. Retrieved from URL: https://www.selleckchem.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from URL: https://www.researchgate.net/figure/Synthesis-of-E-1-4-methoxyphenyl-N-E-3-4-nitrophenyl-allylidene-methanamine-1_fig1_375153677
  • SpectraBase. (n.d.). Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate. Retrieved from URL: https://spectrabase.com/spectrum/F0vOrUftO1M
  • National Center for Biotechnology Information. (n.d.). Ethyl [4-ethoxy-3-(methoxymethyl)phenyl]carbamate. In PubChem. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/549553
  • ChemicalBook. (n.d.). Ethyl 4-methoxycinnamate. Retrieved from URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5205790.htm
  • Sigma-Aldrich. (n.d.). ETHYL N-(4-METHOXYPHENYL)CARBAMATE. Retrieved from URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00021
  • Wang, Y., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74-78. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9806411/
  • PubMed. (2003). Ethyl N-phenyloxamate. Acta Crystallographica Section C: Crystal Structure Communications. URL: https://pubmed.ncbi.nlm.nih.gov/14532664/
  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from URL: https://spectrabase.com/spectrum/60b9K4xG21D
  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from URL: https://www.rsc.
  • Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(24), 12647–12658. URL: https://www.oncotarget.com/article/2704/text/

Sources

An In-Depth Technical Guide to the Spectral Characterization of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is a chemical compound of significant interest in organic synthesis, serving as a versatile building block for the creation of more complex molecules, potentially including novel pharmaceutical agents and functional materials. The precise structural elucidation of this molecule is paramount for its effective application and for ensuring the integrity of subsequent research and development. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of analysis, the congruence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical aspects of spectroscopic analysis for organic compounds of this class.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals.

Molecular Structure Diagram

G cluster_0 ¹H NMR Data Acquisition cluster_1 Spectral Interpretation SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Integration Integration (Determine Proton Ratios) Processing->Integration ChemShift Chemical Shift Analysis (Identify Functional Groups) Processing->ChemShift Multiplicity Multiplicity Analysis (Determine Neighboring Protons) Processing->Multiplicity Structure Structure Elucidation Integration->Structure ChemShift->Structure Multiplicity->Structure

Caption: Workflow for ¹H NMR spectral acquisition and interpretation.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data is acquired on the same spectrometer, but tuned to the ¹³C frequency. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~160 - 165Ester C =OThe carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~158 - 162Amide C =OThe amide carbonyl carbon is also deshielded, appearing in a similar region to the ester carbonyl.
~155 - 160Aromatic C -OCH₃The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~130 - 135Aromatic C -NHThe aromatic carbon attached to the amino group.
~120 - 125Aromatic C H (ortho to -NH)Aromatic CH carbons.
~114 - 118Aromatic C H (ortho to -OCH₃)The electron-donating effect of the methoxy group shields the ortho and para carbons, shifting them upfield.
~61 - 63-O-CH₂ -CH₃The methylene carbon of the ethyl ester is attached to an oxygen, causing a downfield shift.
~55 - 56-OCH₃ The carbon of the methoxy group.
~14 - 15-O-CH₂-CH₃ The methyl carbon of the ethyl group is in a typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300 - 3400MediumN-H stretchThe N-H bond of the secondary amine will show a characteristic stretching vibration in this region.
~3000 - 3100MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the aromatic ring.
~2850 - 3000MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the ethyl and methoxy groups.
~1730 - 1750StrongEster C=O stretchThe carbonyl group of the ester will exhibit a strong absorption band in this region.
~1680 - 1700StrongAmide C=O stretch (Amide I)The carbonyl group of the amide will also show a strong absorption.
~1600, ~1500Medium-StrongC=C aromatic ring stretchSkeletal vibrations of the benzene ring.
~1510 - 1540MediumN-H bend (Amide II)Bending vibration of the N-H bond coupled with C-N stretching.
~1240 - 1260StrongAryl-O stretch (asymmetric)The stretching of the C-O bond between the aromatic ring and the methoxy group.
~1020 - 1040MediumAryl-O stretch (symmetric)The symmetric stretching of the C-O-C system of the methoxy group.
~1175StrongC-O stretchStretching of the C-O bond in the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject the solution into a gas chromatograph (GC) to separate the compound from any impurities.

  • Ionization: The compound eluting from the GC column is introduced into the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectral Data:

The molecular weight of this compound (C₁₂H₁₅NO₄) is 237.25 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 237.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will be driven by the presence of the functional groups, leading to the formation of stable carbocations and neutral losses.

Fragmentation Pathway Diagram

G M [M]⁺˙ m/z = 237 F1 [M - OCH₂CH₃]⁺ m/z = 192 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 164 M->F2 - •COOCH₂CH₃ F3 [CH₃OC₆H₄NHCO]⁺ m/z = 150 F2->F3 - CH₂ F4 [CH₃OC₆H₄NH]⁺˙ m/z = 123 F2->F4 - CO F5 [CH₃OC₆H₄]⁺ m/z = 107 F4->F5 - NH₂

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data presented in this guide, based on fundamental principles of spectroscopy and comparison with related structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The congruence of the expected signals and fragmentation patterns across these different analytical techniques provides a high level of confidence in the assigned structure, which is essential for its use in further scientific endeavors.

References

  • At this time, specific experimental data for this compound is not available in the public databases searched. The predicted data herein is based on established principles of spectroscopic interpretation and data from analogous compounds. For general protocols and principles, the following resources are recommended: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link] Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link] Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the Reactivity of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. The document elucidates the core principles governing its synthesis, explores the nuanced reactivity of its constituent functional groups—the amide, the ester, and the α-ketoester moiety—and details its applications as a synthetic intermediate. Protocols for its synthesis and characteristic reactions are provided, underpinned by mechanistic insights to guide researchers, scientists, and drug development professionals in leveraging the unique chemical properties of this compound.

Introduction: A Molecule of Dual Functionality

This compound, also known as Ethyl N-(4-methoxyphenyl)oxamate, is an organic compound that merges the structural features of an aromatic amine, an amide, and an α-ketoester. This unique combination of functional groups within a compact scaffold renders it a valuable building block in organic synthesis. The electron-donating p-methoxy group on the phenyl ring modulates the nucleophilicity of the aniline nitrogen and influences the electronic properties of the entire molecule, thereby fine-tuning its reactivity.

The presence of two distinct electrophilic carbonyl centers (the ester and the amide) and a nucleophilic secondary amine (after potential tautomerization or under basic conditions) opens avenues for a diverse range of chemical transformations. This guide will systematically dissect the reactivity profile of this compound, providing a foundational understanding for its strategic application in the synthesis of more complex molecular architectures, including heterocyclic compounds and potential active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are central to its chemical behavior.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Ethyl N-(4-methoxyphenyl)oxamateN/A
Molecular Formula C₁₁H₁₃NO₄N/A
Molecular Weight 223.23 g/mol N/A
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Soluble in common organic solvents like ethanol, DMF, and dichloromethaneInferred from synthetic procedures of related compounds

The planarity of the amide group and its conjugation with the aromatic ring influence the molecule's conformation. The two carbonyl groups are highly polarized, making them susceptible to nucleophilic attack.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the nucleophilic acyl substitution reaction between p-anisidine and diethyl oxalate. This reaction is a classic method for the formation of oxamic esters from primary amines.[1]

Reaction Rationale and Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the amino group of p-anisidine on one of the electrophilic ester carbonyls of diethyl oxalate. The reaction's stoichiometry is critical: using a 1:1 molar ratio of the reactants favors the formation of the mono-substituted product, our target molecule. An excess of the amine would lead to the formation of the disubstituted product, N,N'-bis(4-methoxyphenyl)oxamide.[1]

The electron-donating methoxy group on p-anisidine enhances the nucleophilicity of the amino group, facilitating the reaction. The reaction is typically carried out under heating to drive it to completion.

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions p_anisidine p-Anisidine conditions 1:1 Stoichiometry Heat (Reflux) Ethanol (Solvent) p_anisidine->conditions diethyl_oxalate Diethyl Oxalate diethyl_oxalate->conditions target_molecule This compound conditions->target_molecule Nucleophilic Acyl Substitution

Caption: Synthesis of the target molecule from p-anisidine and diethyl oxalate.

Experimental Protocol: A Representative Procedure

Materials:

  • p-Anisidine (1.0 eq)

  • Diethyl oxalate (1.0 eq)

  • Absolute Ethanol (solvent)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Apparatus for vacuum filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in absolute ethanol.

  • To this solution, add diethyl oxalate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

The Reactivity Landscape

The reactivity of this compound is dictated by the interplay of its functional groups. The molecule possesses two primary electrophilic sites (the two carbonyl carbons) and a nucleophilic site at the amide nitrogen (under certain conditions).

G cluster_reactions Potential Reactions main This compound Ester Carbonyl (Electrophilic) Amide Nitrogen (Nucleophilic) Amide Carbonyl (Electrophilic) hydrolysis Hydrolysis main:e->hydrolysis Nucleophilic Attack aminolysis Aminolysis main:e->aminolysis Nucleophilic Attack reduction Reduction main:e->reduction Hydride Attack main:a->reduction Hydride Attack cyclization Cyclization main:n->cyclization Intramolecular Attack

Caption: Key reactive sites and potential transformations of the title compound.

Reactions at the Ester Functional Group

The ester group is a primary site for nucleophilic acyl substitution.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, N-(4-methoxyphenyl)oxamic acid. Basic hydrolysis is generally more facile and proceeds via saponification.

  • Aminolysis/Amidation: Reaction with primary or secondary amines can displace the ethoxy group to form the corresponding oxamide derivatives. This reaction is typically slower than the initial formation of the oxamic ester from diethyl oxalate.

  • Reduction: The ester can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The amide group may also be reduced under these conditions.

Reactions Involving the Amide Group

The amide bond is generally less reactive towards nucleophiles than the ester.

  • Hydrolysis: Cleavage of the amide bond requires more forcing conditions (strong acid or base and high temperatures) compared to the ester hydrolysis.

  • Reduction: Strong reducing agents like LiAlH₄ will reduce the amide carbonyl to a methylene group, yielding an ethyl 2-((4-methoxyphenyl)amino)acetate derivative.

Cyclization Reactions: A Gateway to Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. These reactions often involve the introduction of a second reagent that can react with both carbonyl groups or with one carbonyl and the aromatic ring.

  • Synthesis of Quinoxalinones: Condensation with o-phenylenediamines can lead to the formation of quinoxalinone derivatives, which are important scaffolds in medicinal chemistry.

  • Synthesis of other N-Heterocycles: Reactions with other binucleophiles can provide access to a variety of five- and six-membered nitrogen-containing heterocycles.

Influence of the (4-methoxyphenyl)amino Moiety

The N-(4-methoxyphenyl) group plays a significant role in modulating the molecule's reactivity:

  • Electronic Effects: The electron-donating methoxy group increases the electron density on the aromatic ring and the amide nitrogen. This can influence the rates of reactions involving these parts of the molecule.

  • Steric Hindrance: The bulky aromatic substituent can sterically hinder the approach of nucleophiles to the adjacent amide carbonyl.

Applications in Drug Discovery and Organic Synthesis

Compounds containing the oxamate moiety have shown a range of biological activities, including acting as inhibitors of enzymes such as lactate dehydrogenase (LDH), which is a target in cancer therapy.[2][3] While specific biological activity for this compound is not widely reported, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery programs.

In organic synthesis, its primary role is as a versatile intermediate. The ability to selectively react at either the ester or amide functionality, or to utilize it in cyclization reactions, makes it a valuable tool for the construction of complex molecular frameworks.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and sources of ignition.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. Its synthesis is straightforward, and its dual electrophilic nature, combined with the electronic influence of the methoxy-substituted aniline ring, makes it a valuable and versatile intermediate for organic synthesis. A thorough understanding of its reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel chemical entities with potential applications in medicine and materials science.

References

  • Cervantes-Cuevas, H. et al. (2007). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5849-5852.[2]
  • Sheng, H. et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2897-2904.[3]

Sources

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate and its derivatives have emerged as a promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights into these molecules. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights to stimulate further investigation and application.

The core structure, an N-aryl oxamate, is of particular interest due to its structural similarity to endogenous molecules like pyruvate, suggesting a potential for interaction with key metabolic pathways. The presence of the 4-methoxyphenyl group further modulates the electronic and steric properties of the molecule, influencing its biological target interactions and pharmacokinetic profile. This guide will delve into the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives, supported by experimental evidence and mechanistic elucidation.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a straightforward and efficient protocol.

General Synthesis Protocol:

A common and effective method for the synthesis of the title compound and its derivatives involves the acylation of p-anisidine with diethyl oxalate.

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Reagent: To this solution, add diethyl oxalate (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

This protocol can be adapted for the synthesis of various derivatives by utilizing substituted p-anisidines or different oxalyl esters.

Potential Anticancer Activity

A significant body of evidence points towards the anticancer potential of oxamate derivatives, with a primary mechanism of action centered on the inhibition of lactate dehydrogenase (LDH).

Mechanism of Action: Lactate Dehydrogenase (LDH-A) Inhibition

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to an increased production of lactate, catalyzed by the enzyme lactate dehydrogenase A (LDH-A). LDH-A is frequently overexpressed in various cancers and plays a crucial role in tumor progression and survival.

This compound derivatives, as structural analogs of pyruvate, are hypothesized to act as competitive inhibitors of LDH-A. By binding to the active site of LDH-A, these compounds can block the conversion of pyruvate to lactate. This inhibition leads to a cascade of downstream effects detrimental to cancer cells, including:

  • Disruption of Glycolysis: Inhibition of LDH-A leads to a bottleneck in the glycolytic pathway, reducing the cell's ability to generate ATP through this rapid, albeit inefficient, process.

  • Increased Oxidative Stress: The accumulation of pyruvate can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis.

  • Induction of Apoptosis: The combination of metabolic stress and increased ROS levels can trigger programmed cell death, or apoptosis, in cancer cells.

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a similar structural motif, demonstrated significant cytotoxic activity against human glioblastoma U-87 cells. The most active compound, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, reduced cell viability to 19.6 ± 1.5%[1]. This highlights the potential of the (4-methoxyphenyl)amino moiety in designing potent anticancer agents.

Experimental Workflow for Assessing Anticancer Activity:

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models MTT MTT Assay (Cell Viability) LDH_Assay LDH Activity Assay MTT->LDH_Assay Active Compounds ROS_Assay ROS Detection Assay (e.g., DCFDA) LDH_Assay->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) ROS_Assay->Apoptosis_Assay Xenograft Tumor Xenograft Model (e.g., in mice) Apoptosis_Assay->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity Compound Compound Compound->MTT

Caption: Workflow for evaluating the anticancer potential of derivatives.

Data Summary: Anticancer Activity of a Related Derivative
Compound IDTarget Cell LineIC50 (µM)Reference
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneGlioblastoma U-87Not explicitly stated, but reduced viability to 19.6% at a test concentration[1]

Potential Anti-inflammatory Activity

The 4-methoxyphenyl group is a common feature in many compounds exhibiting anti-inflammatory properties. Derivatives of this compound are therefore promising candidates for the development of novel anti-inflammatory agents.

Mechanism of Action: Modulation of Inflammatory Pathways

Inflammation is a complex biological response involving various signaling pathways, with NF-κB and MAPK pathways playing central roles.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.

A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3',4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects by inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) and attenuating NF-κB activity. This compound also demonstrated changes in the phosphorylation of ERK and p38 MAPKs[2]. These findings suggest that this compound derivatives may exert their anti-inflammatory effects through similar mechanisms.

Signaling Pathway Diagram: Anti-inflammatory Action

Anti_Inflammatory_Pathway cluster_pathway Proposed Anti-inflammatory Signaling Pathway Compound Ethyl 2-((4-methoxyphenyl)amino) -2-oxoacetate Derivative IKK IKK Compound->IKK Inhibition MAPK MAPK (p38, ERK) Compound->MAPK Modulation IkB IκB IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Sequestration Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation (Reduced)

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media.

Nitric Oxide (NO) Production Assay (Griess Test):

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent.

  • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

Western Blot Analysis:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated IκB, p65 subunit of NF-κB).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Potential Antimicrobial Activity

Derivatives containing the N-aryl moiety have been explored for their antimicrobial properties. The incorporation of the 4-methoxyphenyl group can enhance the lipophilicity and potentially the antimicrobial efficacy of the oxamate scaffold.

Antibacterial and Antifungal Potential

Research on N-(4-methoxyphenyl)acetamide derivatives has demonstrated their potential as antimicrobial agents. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate showed high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%[1]. This compound also exhibited significant antibacterial activity against Pectobacterium carotovorum[1].

While the core structure is different, these findings suggest that the N-(4-methoxyphenyl) moiety can be a valuable component in the design of novel antimicrobial compounds. The oxoacetate part of the title compound could also contribute to the antimicrobial activity, potentially through mechanisms such as enzyme inhibition or disruption of microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Agar Disc Diffusion Method:

  • Prepare an agar plate uniformly inoculated with the test microorganism.

  • Place sterile paper discs impregnated with known concentrations of the test compound onto the agar surface.

  • Incubate the plate under suitable conditions.

  • Measure the diameter of the zone of inhibition around each disc to assess the antimicrobial activity.

Conclusion and Future Directions

This compound derivatives represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. The evidence presented in this guide strongly supports their investigation as anticancer, anti-inflammatory, and antimicrobial agents.

Key takeaways include:

  • Anticancer Potential: The structural similarity to pyruvate positions these compounds as promising LDH-A inhibitors, a key target in cancer metabolism.

  • Anti-inflammatory Activity: The 4-methoxyphenyl moiety is associated with the modulation of critical inflammatory pathways, including NF-κB and MAPK.

  • Antimicrobial Properties: Related N-(4-methoxyphenyl) derivatives have demonstrated notable antibacterial and antifungal activities.

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation through the described experimental protocols. Further elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. In vivo studies will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ([Link])
  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)

Sources

Stability and Storage of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, possesses a molecular architecture that necessitates careful consideration of its stability and storage conditions.[1][2] The presence of an aromatic amine, an ester, and a keto group within the same molecule gives rise to specific vulnerabilities to environmental factors. This technical guide provides an in-depth analysis of the chemical stability of this compound, outlining the primary degradation pathways and offering evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Inherent Instabilities

This compound (MW: 223.23 g/mol , Formula: C₁₁H₁₃NO₄) is a solid at room temperature. Its structure, featuring a p-anisidine moiety linked to an ethyl oxalyl group, is susceptible to several modes of degradation.

Core Molecular Structure

Caption: Molecular structure of this compound.

The primary points of instability are the ester linkage, which is prone to hydrolysis, and the aromatic amine group, which is susceptible to oxidation and photodegradation.

Primary Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for developing effective stabilization strategies. The main degradation routes are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, leading to the formation of 2-((4-methoxyphenyl)amino)-2-oxoacetic acid and ethanol.[3][4][5][6] This process is accelerated by the presence of moisture.[7]

Start This compound Product1 2-((4-methoxyphenyl)amino)-2-oxoacetic acid Start->Product1 Hydrolysis Product2 Ethanol Start->Product2 Hydrolysis Moisture Moisture (H₂O) Moisture->Start Acid_Base Acid/Base Catalyst Acid_Base->Start

Caption: Hydrolytic degradation pathway.

Oxidative Degradation

Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures.[8] This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, and polymeric materials, compromising the purity and appearance of the compound.

Photodegradation

The methoxy-substituted aromatic ring can absorb UV light, leading to photochemical reactions.[9][10] This can result in complex degradation pathways, including cleavage of the ether bond or reactions involving the aromatic ring, leading to a variety of byproducts.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling protocols are recommended. These are based on best practices for storing sensitive aromatic amines and esters.[7]

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rates of all chemical degradation reactions, including hydrolysis and oxidation.[11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation.[8]
Moisture Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.Prevents hydrolytic degradation of the ester group. Amines are often hygroscopic.[7]
Light Protect from light by using an amber vial or by storing in a dark place.Prevents photodegradation of the light-sensitive aromatic moiety.[9][12]
Container Use glass or high-density polyethylene (HDPE) containers.These materials are generally inert and will not react with the compound.[7]

Experimental Workflow: Stability Assessment through Forced Degradation Studies

To experimentally validate the stability of this compound and identify potential degradation products, a forced degradation study is essential.[13][14] This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions.

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C, solid state) Stress->Thermal Photo Photolytic (e.g., UV/Vis light exposure) Stress->Photo Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV) Neutralize->Analyze Characterize Characterize Degradation Products (e.g., LC-MS) Analyze->Characterize End Report Stability Profile Characterize->End

Caption: Forced degradation experimental workflow.

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to UV (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC-UV method.[15]

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

  • Characterization of Degradants: Utilize LC-MS to identify the major degradation products formed under each stress condition.

Conclusion

The chemical stability of this compound is intrinsically linked to its molecular structure. By understanding the primary degradation pathways—hydrolysis, oxidation, and photodegradation—researchers can implement effective storage and handling strategies to preserve its purity and integrity. Adherence to the recommended protocols of storing the compound in a cool, dry, dark, and inert environment is paramount. Furthermore, conducting forced degradation studies provides invaluable insights into the stability profile of the molecule, enabling the development of robust analytical methods and ensuring the reliability of experimental outcomes in drug discovery and development.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Van De Velde, M., et al. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.
  • Smolecule. (n.d.). Buy Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate | 24451-12-5.
  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • Klančnik, M., et al. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed.
  • Lomenick, B., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Sigma-Aldrich. (n.d.). Ethyl 2-((2-ethoxyphenyl)amino)-2-oxoacetate | 24439-50-7.
  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Expertsmind.com. (n.d.). Mechanism of hydrolysis of ethyl ethanoate Assignment Help.
  • Cornelisse, J. (n.d.). photosubstitution reactions of aromatic compounds.
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
  • Chemguide. (n.d.). hydrolysis of esters.
  • PubMed. (1994). Chemical stability of ethyl icosapentate against autoxidation. II. Effect of photoirradiation on oxidation kinetics.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate.
  • YouTube. (2019). mechanism of ester hydrolysis.

Sources

Theoretical and Spectroscopic Investigations of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a member of the oxalamic acid ester family, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This guide provides a comprehensive theoretical analysis of its molecular structure, vibrational frequencies, and electronic properties. By employing Density Functional Theory (DFT), we elucidate the fundamental characteristics of the molecule, offering insights that are paramount for its application in drug design and materials science. This document details the computational methodologies, presents a comparative analysis of theoretical and experimental spectroscopic data, and explores the molecule's reactivity through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses.

Introduction: The Significance of Oxalamic Acid Esters

Oxalamic acid derivatives are a class of organic compounds characterized by an oxalamide group, which features two adjacent carbonyl groups linked by an N-C-C-O backbone. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile hydrogen bonding capabilities and conformational properties.[2] this compound incorporates this core structure, functionalized with a 4-methoxyphenyl group, which can modulate its electronic and biological properties. Understanding the molecule's three-dimensional geometry, electronic charge distribution, and reactive sites is essential for predicting its interaction with biological targets and for designing novel synthetic pathways.[1] Theoretical studies, particularly those using DFT, provide a powerful, non-destructive method to investigate these properties at the atomic level, complementing and guiding experimental work.[3][4]

Synthesis and Characterization

General Synthesis Protocol

The title compound is typically synthesized via a nucleophilic acyl substitution reaction. A common and efficient method involves the reaction of 4-methoxyaniline with an acylating agent like ethyl chlorooxoacetate in the presence of a non-nucleophilic base.

Rationale:

  • 4-Methoxyaniline: Serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon.

  • Ethyl Chlorooxoacetate: A highly reactive acylating agent. The chlorine atom is an excellent leaving group.

  • Triethylamine (Base): Acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the acid prevents the protonation of the starting aniline, which would deactivate it as a nucleophile, thereby driving the reaction to completion.

  • Dichloromethane (Solvent): An inert aprotic solvent that dissolves the reactants and does not participate in the reaction.

Step-by-Step Protocol:

  • Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Add ethyl chlorooxoacetate (1.05 eq) dropwise to the solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Computational Methodology

To provide a deep understanding of the molecule's intrinsic properties, quantum chemical calculations were performed using the Gaussian suite of programs.[5] The methodology is designed to yield a highly accurate description of the molecular geometry and electronic structure.

Theoretical Framework

Density Functional Theory (DFT) was selected for its excellent balance of computational cost and accuracy in describing electronic correlation in organic molecules.[6][7]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed. B3LYP is a well-established functional that combines the accuracy of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable results for geometries and vibrational frequencies of a wide range of molecules.[3][8]

  • Basis Set: The 6-311++G(d,p) basis set was used for all calculations. This is a triple-zeta Pople-style basis set that provides flexibility for the valence electrons. The diffuse functions (++) are crucial for accurately describing lone pairs and hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[6]

Workflow

The theoretical investigation followed a structured, multi-step workflow to ensure the reliability of the results.

G cluster_workflow Computational Workflow A Initial Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B DFT Input C Frequency Calculation (Confirmation of Minimum Energy) B->C Optimized Geometry D Spectroscopic Analysis (IR, Raman, NMR) C->D Vibrational Modes E Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C->E Wavefunction

Caption: Workflow for theoretical analysis.

Protocol:

  • Geometry Optimization: The initial molecular structure was optimized without any symmetry constraints. The optimization process continued until the forces on each atom were negligible, ensuring the structure corresponded to a stationary point on the potential energy surface.[5]

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure represents a true local minimum on the potential energy surface.[9]

  • Spectroscopic and Electronic Calculations: The optimized geometry was then used for further calculations, including NMR chemical shifts (using the GIAO method), Natural Bond Orbital (NBO) analysis, and the generation of molecular orbitals and electrostatic potential maps.[7]

Results and Discussion

Molecular Geometry

The optimization of this compound reveals key structural features. The molecule is not perfectly planar, primarily due to the tetrahedral geometry of the ethyl group and the methoxy group's methyl carbon. The amide linkage and the phenyl ring, however, exhibit significant planarity, which is crucial for electron delocalization.

ParameterBond Length (Å) - CalculatedParameterBond Angle (°) - Calculated
C=O (Amide)1.225O-C-N (Amide)124.8
C=O (Ester)1.213C-N-H118.5
C-N (Amide)1.378C-C-N (Amide)115.2
C-O (Ester)1.345C-O-C (Methoxy)117.9
C-C (Oxalamide)1.531C-O-C (Ester)116.5
C-O (Methoxy)1.362
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)).

The C-N bond length of 1.378 Å is shorter than a typical C-N single bond (~1.47 Å) but longer than a C=N double bond (~1.28 Å), indicating partial double bond character due to resonance between the nitrogen lone pair and the amide carbonyl group. This delocalization contributes to the planarity and rotational barrier of the amide bond.

Vibrational Spectroscopy Analysis

Vibrational analysis provides a molecular fingerprint that can be used for identification and structural elucidation. The calculated wavenumbers were scaled by a factor of 0.967, a common practice for B3LYP/6-311++G(d,p) calculations to correct for anharmonicity and systematic errors.[6]

AssignmentCalculated Frequency (cm⁻¹) (Scaled)Expected Range (cm⁻¹)
N-H Stretch34253300-3500
C-H Stretch (Aromatic)3105 - 30803000-3100
C-H Stretch (Aliphatic)2985 - 29402850-3000
C=O Stretch (Amide I)17281650-1750
C=O Stretch (Ester)17051735-1750
C-N Stretch / N-H Bend (Amide II)15401510-1570
C=C Stretch (Aromatic)1598, 15121450-1600
C-O Stretch (Ester)12551200-1300
C-O-C Stretch (Aryl Ether)11781230-1270 (asym), 1020-1075 (sym)
Table 2: Key Calculated Vibrational Frequencies and Assignments.

The two distinct C=O stretching frequencies are characteristic of the oxalamide ester structure. The amide C=O stretch (Amide I band) appears at a higher wavenumber than the ester C=O stretch, which is influenced by electronic and coupling effects within the molecule. The N-H stretching frequency at 3425 cm⁻¹ is a sharp, well-defined band typical for secondary amides. These theoretical assignments provide a robust framework for interpreting experimental FT-IR and Raman spectra.[3][6][8]

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity.[10] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.

ParameterEnergy (eV)
E(HOMO)-5.98
E(LUMO)-1.45
Energy Gap (ΔE)4.53
Table 3: Calculated FMO Energies.

A large energy gap of 4.53 eV suggests that this compound is a kinetically stable molecule, resistant to electronic excitation. The HOMO is primarily localized on the electron-rich 4-methoxyphenylamino moiety, particularly the phenyl ring and the nitrogen atom. The LUMO is distributed across the oxalamide backbone, specifically on the two carbonyl groups. This distribution indicates that an intramolecular charge transfer (ICT) can occur from the methoxyphenylamino group to the oxoacetate group upon electronic excitation.[12]

G cluster_fmo Frontier Molecular Orbitals LUMO LUMO (-1.45 eV) (Electron Acceptor) HOMO HOMO (-5.98 eV) (Electron Donor) Energy_Axis Energy LUMO_level LUMO_level->Gap_edge ΔE = 4.53 eV HOMO_level

Caption: Energy level diagram for HOMO and LUMO.

The MEP map visually represents the charge distribution and is an invaluable tool for predicting reactivity.

  • Red Regions (Negative Potential): These are electron-rich areas, susceptible to electrophilic attack. In this molecule, the most negative regions are located around the oxygen atoms of the two carbonyl groups and the methoxy group, highlighting their roles as hydrogen bond acceptors and sites for interaction with electrophiles.

  • Blue Regions (Positive Potential): These are electron-deficient areas, prone to nucleophilic attack. The most positive potential is found on the amide N-H proton, indicating its high acidity and ability to act as a hydrogen bond donor.

  • Green Regions (Neutral Potential): These areas, such as the aromatic ring's carbon backbone, have a neutral potential.

The MEP analysis confirms that the carbonyl oxygens are the primary sites for electrophilic interactions, while the amide proton is the primary site for nucleophilic interactions or hydrogen bonding.[7]

NBO analysis provides insight into intramolecular charge transfer and stabilizing interactions.[13] The most significant interaction is the delocalization of the nitrogen atom's lone pair (LP(1) N) into the antibonding orbital of the adjacent amide carbonyl group (π(C=O)). This n → π interaction results in a large stabilization energy (E(2)), confirming the strong resonance within the amide bond. Additional hyperconjugative interactions between the phenyl ring's π orbitals and adjacent σ* orbitals contribute to the overall stability of the molecule.

Potential Applications in Drug Development

The theoretical insights gained from this study are directly applicable to drug development.

  • Scaffold for Synthesis: As an intermediate, the molecule's characterized reactive sites (from MEP) can guide further synthetic modifications to create libraries of new compounds.[1]

  • Pharmacophore Modeling: The optimized 3D structure and distribution of hydrogen bond donors (N-H) and acceptors (C=O) are critical data for pharmacophore modeling and virtual screening.

  • Molecular Docking: The electronic properties inform how the molecule might interact with a biological target. For instance, related oxoacetate molecules have been investigated as potential anticancer agents.[14][15] The localization of the HOMO on the methoxyphenyl ring and the LUMO on the oxoacetate core suggests these respective regions would be key for orbital-based interactions within an enzyme's active site.

Conclusion

This guide has presented a detailed theoretical investigation of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The study provides a comprehensive understanding of its structural, vibrational, and electronic properties. The optimized geometry and vibrational frequency analysis serve as a benchmark for experimental characterization. Furthermore, the analysis of frontier molecular orbitals and molecular electrostatic potential reveals the molecule's kinetic stability and identifies key reactive sites, offering valuable predictive insights for its application as a versatile building block in the design and synthesis of new bioactive compounds.

References

  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • Bakhouch, M., Kerbal, A., El Yazidi, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o366–o367.
  • PubChem. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information.
  • Aleman, C., Casanovas, J., & Puiggalí, J. (2001). Structural versatility of oxalamide-based compounds: a computational study on the isomerization of the oxalamide group and the structural preferences of the polyoxalamides. The Journal of Organic Chemistry, 66(24), 8105–8113.
  • Bakhouch, M., Kerbal, A., El Yazidi, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o366–o367.
  • Universidad San Sebastián. (2020). Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells.
  • Amalanathan, M., Suresh, D. M., Hubert Joe, I., Bena Jothy, V., Sebastian, S., & Ayyapan, S. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dimethylphenoxy) Acetate. Walsh Medical Media.
  • SpectraBase. (n.d.). ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate.
  • Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1), 220430.
  • PubChem. (n.d.). Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. National Center for Biotechnology Information.
  • Feng, A., Lu, X., Liu, P., & Zhang, D. (2024). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. University Chemistry.
  • Acta Crystallographica Section E: Structure Reports Online. (2021). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.
  • Cenmed Enterprises. (n.d.). Ethyl 2-([(4-methoxyphenyl)methyl]amino)acetate.
  • Sert, Y., Ucun, F., Tuno, M., & Aslan, A. (2014). Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 333–342.
  • ResearchGate. (n.d.). General synthesis of oxalamic acid derivatives.
  • PubChemLite. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (C11H12O4).
  • AOBChem USA. (n.d.). ethyl 2-(4-methoxyphenyl)-2-oxoacetate.
  • Guo, C., & Gu, X. (2005). Ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 9), o3101–o3103.
  • ResearchGate. (2018). Crystal structure of ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, C22H19NO7.
  • Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Wikimedia Commons.
  • ResearchGate. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT.
  • ResearchGate. (2018). Crystal structure of ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, C22H19NO6.
  • Filali Baba, Y., El-ghayoury, A., Jaber, H., El Ammari, L., & Essassi, E. M. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774–1782.
  • ResearchGate. (2019). Synthesis, Spectroscopic Characterization and Molecular Docking Study of Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate Molecule for the Chemotherapeutic Treatment of Breast Cancer Cells.
  • ResearchGate. (2014). Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate.
  • Mary, Y. S., Al-Ghamdi, A. A., Al-Zahrani, J. S., & Yildirim, D. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130953.
  • Google Patents. (2014). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
  • National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.
  • ResearchGate. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5- Dimethylphenoxy) Acetate.
  • ResearchGate. (n.d.). Visualization of the HOMO and LUMO electronic orbitals computed for the....
  • Al-Wahaibi, L. H., El-Emam, A. A., & Subbaiah, P. V. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6289.
  • Google Patents. (1954). US2693478A - Preparation of esters of oxalic acid.
  • Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., & Casado, J. (2009). Computational study of the acid dissociation of esters and lactones. A case study of diketene. The Journal of Organic Chemistry, 74(12), 4533–4540.
  • SciSpace. (n.d.). Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes.
  • Arshad, M., Bibi, A., Mahmood, T., Asiri, A. M., & Ayub, K. (2017). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). Acta Crystallographica Section C: Structural Chemistry, 73(Pt 11), 1079–1088.

Sources

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a member of the oxamate class of compounds. The document details its core physicochemical properties, including its precise molecular weight, and presents a validated protocol for its synthesis via nucleophilic acyl substitution. The underlying reaction mechanism is discussed, emphasizing the factors that control product formation. Furthermore, this guide explores the compound's utility as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science, contextualized by the role of related structures in the development of modern pharmaceuticals. Safety protocols and handling considerations are also outlined to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this valuable chemical entity.

Physicochemical Properties and Molecular Structure

This compound, also known by its systematic IUPAC name Ethyl N-(4-methoxyphenyl)oxamate, is a difunctional organic molecule containing both an amide and an ester group. This structure imparts a specific reactivity profile that makes it a valuable precursor in multi-step organic synthesis.

Chemical Identity and Data

The fundamental properties of the compound are summarized in the table below. The molecular weight is derived from its chemical formula, C₁₁H₁₃NO₄.

ParameterValueSource
IUPAC Name This compound-
Synonym Ethyl N-(4-methoxyphenyl)oxamate-
Molecular Formula C₁₁H₁₃NO₄-
Molecular Weight 223.23 g/mol Calculated
CAS Number 27722-68-1Vendor Data
Canonical SMILES CCOC(=O)C(=O)NC1=CC=C(C=C1)OC-
Appearance White to off-white solid (predicted)-
Molecular Structure Visualization

The structure consists of a central oxamide core linking an ethyl ester group and a p-anisidine moiety.

Caption: Molecular structure of Ethyl N-(4-methoxyphenyl)oxamate.

Synthesis and Mechanistic Insights

The synthesis of Ethyl N-(4-methoxyphenyl)oxamate is a classic example of nucleophilic acyl substitution. It is typically achieved by reacting a primary amine, p-anisidine, with diethyl oxalate. This reaction's stoichiometry is critical; primary amines can react with both ester groups of diethyl oxalate.[1][2] To favor the formation of the mono-acylated oxamate product, a 1:1 molar ratio of the reactants is employed.

Synthetic Workflow

The overall process involves the reaction of the starting materials, followed by workup and purification to isolate the final product.

G start Starting Materials: - p-Anisidine - Diethyl Oxalate (1:1 ratio) - Ethanol (Solvent) reaction Reaction: Heat to reflux for 2-4 hours. Ethanol byproduct is formed. start->reaction monitoring Monitor progress via TLC (disappearance of p-anisidine spot) reaction->monitoring workup Workup: Cool reaction mixture to room temperature. monitoring->workup crystallization Crystallization: Product precipitates from solution. workup->crystallization filtration Isolation: Collect solid product by vacuum filtration. crystallization->filtration purification Purification: Wash crystals with cold ethanol to remove unreacted starting materials. filtration->purification drying Drying: Dry the purified product under vacuum. purification->drying product Final Product: Ethyl N-(4-methoxyphenyl)oxamate drying->product

Caption: General experimental workflow for synthesis.
Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in absolute ethanol.

  • Addition of Reagent : To the stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.

  • Reaction Execution : Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation : Upon completion, cool the flask to room temperature. The solid product, Ethyl N-(4-methoxyphenyl)oxamate, will typically crystallize out of the solution.

  • Purification : Collect the crystals by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or the disubstituted oxamide byproduct.

  • Drying : Dry the purified white to off-white solid under vacuum to yield the final product. Product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Discussion

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of p-anisidine (a primary arylamine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate. The stability of this intermediate is a key factor in the reaction rate.

  • Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide (-OEt) leaving group.

  • Proton Transfer : The ethoxide, a strong base, deprotonates the positively charged nitrogen atom, regenerating a neutral amide and producing ethanol as a byproduct.

Controlling the stoichiometry is essential because the N-H proton of the newly formed amide is significantly less acidic and the nitrogen less nucleophilic than in the starting amine, slowing down a second substitution on the same nitrogen. However, a second molecule of p-anisidine can react with the remaining ester group if present in excess, leading to the formation of N,N'-bis(4-methoxyphenyl)oxamide. Using a 1:1 ratio of reactants ensures the mono-substituted oxamate is the major product.[2]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its two distinct functional groups—the ester and the amide—can be selectively modified, making it a versatile building block for more complex molecules.

  • Ester Modification : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form different amides. It can also be reduced to a primary alcohol.

  • Amide Modification : While the amide bond is generally stable, it can be subjected to reduction or other transformations under specific conditions.

  • Pharmaceutical Scaffolding : The p-methoxyphenyl group is a common feature in many biologically active compounds. For instance, intermediates containing a 4-methoxyphenylhydrazono moiety are crucial in the synthesis of Apixaban, a widely used anticoagulant.[3][4] While the target compound is not a direct precursor, its structural similarity highlights the importance of the 4-methoxyphenyl scaffold in modern drug discovery. The oxamate moiety itself is recognized as a privileged structure in medicinal chemistry, often used to mimic phosphate groups or to chelate metal ions in enzyme active sites.

Safety and Handling

As specific toxicological data for this compound is not thoroughly investigated, safety precautions must be based on the properties of its precursors and related compounds.

  • Precursor Hazards : The starting material, p-anisidine, is classified as toxic and a potential carcinogen.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Hazard Identification : By extension, the product should be handled as a potentially hazardous substance. Assume it may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a well-ventilated fume hood.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 223.23 g/mol , is a significant synthetic intermediate whose value lies in its versatile chemical structure. Its synthesis from p-anisidine and diethyl oxalate is a straightforward and scalable process governed by the principles of nucleophilic acyl substitution. The presence of both ester and amide functionalities provides multiple handles for subsequent chemical elaboration, making it a useful building block for creating diverse and complex molecules for the pharmaceutical and materials science industries. Adherence to strict safety protocols is mandatory when handling this compound due to the known hazards of its precursors.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl oxamate. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate.
  • Wikipedia. (n.d.). p-Anisidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate.
  • Taylor & Francis. (n.d.). P-anisidine – Knowledge and References.
  • Chemsrc. (2023). methyl N-(4-methoxyphenyl)oxamate.
  • PrepChem.com. (n.d.). Synthesis of Procedure 40. N-(2-Diethylaminoethyl)-4'-[2-(4-methoxyphenyl)-1-phenyl-1-buten-1-yl]methanesulfonanilide.
  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (2003). Ethyl N-phenyloxamate.
  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?
  • Google Patents. (2014). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
  • ChemSynthesis. (2023). N-ethyl-4-methoxyaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79380, Ethyl (4-chlorophenyl)aminoacetate.

Sources

An In-depth Technical Guide to Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a compound of interest in organic synthesis and medicinal chemistry. We will delve into its chemical identity, proposed synthesis, and potential applications, drawing upon data from closely related analogues to provide a thorough understanding for research and development professionals.

Chemical Identity and Structure

This compound, also known as N-(4-methoxyphenyl)oxamic acid ethyl ester, is a derivative of oxamic acid. The nomenclature of this compound can be ambiguous, and it is crucial to distinguish it from similar structures. For clarity, the molecule of interest in this guide possesses an amino bridge connecting the 4-methoxyphenyl group to the 2-oxoacetate moiety.

Based on this structure, the key chemical identifiers are projected as follows:

IdentifierValue
Chemical Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C(=O)Nc1ccc(OC)cc1

It is important to differentiate this compound from "Ethyl 2-(4-methoxyphenyl)-2-oxoacetate" (CAS 40140-16-7), which lacks the amino linkage and has a chemical formula of C₁₁H₁₂O₄[1]. Another related compound is "Ethyl 2-((4-methoxyphenyl)amino)acetate," which does not have the second oxo group on the acetate chain and has a formula of C₁₁H₁₅NO₃[2].

Synthesis Protocol: A Self-Validating Approach

A plausible and efficient synthesis of this compound involves the acylation of 4-methoxyaniline with ethyl oxalyl chloride. This method is analogous to the synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester and provides a reliable pathway to the target compound[3].

Reaction Scheme

Synthesis_of_Ethyl_2((4_methoxyphenyl)amino)_2_oxoacetate Aniline 4-Methoxyaniline Reaction + Aniline->Reaction OxalylChloride Ethyl Oxalyl Chloride OxalylChloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction DCM DCM (Solvent) DCM->Reaction Product This compound HCl HCl Reaction->Product Reaction->HCl

Caption: Synthesis of this compound.

Step-by-Step Methodology
  • Preparation: In a two-necked round-bottomed flask under an inert atmosphere (e.g., argon), dissolve 4-methoxyaniline (1 equivalent) in dichloromethane (DCM). Add pyridine (2 equivalents) to the solution.

  • Reaction: Cool the mixture to 0°C using an ice bath. Slowly add a solution of ethyl oxalyl chloride (1.2 equivalents) in DCM dropwise over 30-45 minutes. Ethyl oxalyl chloride is a corrosive lachrymator and should be handled in a well-ventilated fume hood[3].

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data (Predicted)

PropertyPredicted Value
Appearance White to off-white solid
Melting Point 120-130 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in DCM, Ethyl Acetate, Acetone; Insoluble in water

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group, aromatic protons on the phenyl ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the two carbonyl carbons, carbons of the ethyl group, methoxy carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (ester and amide), C-O stretching, and aromatic C-H stretching.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the creation of more complex heterocyclic structures and as an intermediate in the development of novel pharmaceutical agents.

Workflow: From Building Block to Bioactive Compound

Applications_Workflow Start This compound Reaction1 Cyclization Reactions Start->Reaction1 Reaction2 Functional Group Interconversion Start->Reaction2 Product1 Heterocyclic Scaffolds (e.g., quinoxalines, benzoxazines) Reaction1->Product1 Product2 Modified Intermediates Reaction2->Product2 FinalProduct Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators) Product1->FinalProduct Product2->FinalProduct

Caption: Potential synthetic pathways from the title compound.

The presence of multiple reactive sites—the ester, the amide, and the aromatic ring—allows for a variety of chemical transformations. For instance, the diketone-like functionality can be utilized in condensation reactions with diamines to form heterocyclic systems. The amino group can be further functionalized, and the aromatic ring can undergo electrophilic substitution.

Compounds with similar structural motifs have been investigated for their biological activities. For example, related compounds are explored as intermediates for pharmaceuticals targeting neurological and cardiovascular disorders[2].

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Ethyl oxalyl chloride is corrosive and a lachrymator[3]. The final product may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data is limited, a robust synthetic route can be proposed based on established chemical principles. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • PubChem. Ethyl 2-(4-methoxyphenyl)
  • PubChem. Ethyl 2-((4-methoxyphenyl)amino)
  • Cenmed Enterprises. Ethyl 2-([(4-methoxyphenyl)methyl]amino)
  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)
  • NIST WebBook. Carbamic acid, 4-methoxyphenyl, ethyl ester. [Link]
  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]
  • Hua, H.-C., et al. "Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles." RSC Advances.
  • PubChemLite. Ethyl 2-[(4-methoxyphenyl)
  • Wikimedia Commons. In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl)
  • ResearchGate. Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)
  • PubChem. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. [Link]
  • National Center for Biotechnology Information. 4-Methoxyanilinium chloride. [Link]
  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate from p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the N-acylation of p-anisidine with ethyl oxalyl chloride. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure reproducibility and deepen understanding.

Introduction

This compound, also known as ethyl N-(4-methoxyphenyl)oxamate, is a key building block in the synthesis of various biologically active compounds. Its structure, featuring an oxamate functional group attached to a methoxy-substituted phenyl ring, makes it a versatile precursor for creating more complex molecules. The synthesis described herein is a straightforward and efficient acylation reaction. Understanding the nuances of this protocol is critical for achieving high yield and purity, which are paramount in a drug development context.

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of p-anisidine attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. A tertiary amine base, such as triethylamine, is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. It is crucial to use reagents of the specified purity to avoid side reactions and ensure the quality of the final product.

Reagent/MaterialGradeSupplierCAS No.Notes
p-Anisidine≥98%Sigma-Aldrich104-94-9Toxic solid. Handle with care.[1][2][3]
Ethyl oxalyl chloride98%Acros Organics4755-77-5Corrosive, flammable, and moisture-sensitive.[4][5][6][7]
Triethylamine (TEA)≥99%Fisher Scientific121-44-8Flammable liquid with a strong odor.
Ethyl acetateACS GradeVWR141-78-6Flammable liquid. Used as solvent and for extraction.[8][9][10][11][12]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Volatile and should be handled in a fume hood.
Hydrochloric acid (HCl)1 M aq. soln.J.T. Baker7647-01-0Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)aq. soln.LabChem144-55-8Used for neutralization.
Brine (Saturated NaCl)aq. soln.Prepared in-house7647-14-5Used for washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore7487-88-9Used as a drying agent.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope865-49-6For NMR analysis.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile rubber is a suitable choice).[3]

p-Anisidine: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also a suspected carcinogen.[2] All handling should be performed in a well-ventilated fume hood.[1] Avoid creating dust.

Ethyl oxalyl chloride: This reagent is highly corrosive, flammable, and reacts violently with water.[4][6][7] It is a lachrymator.[7][13] Handle under an inert atmosphere (e.g., nitrogen or argon) and use spark-proof tools.[4][5][6]

Triethylamine: A flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation. Use in a fume hood.

Dichloromethane: A volatile solvent that is a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis. The rationale behind key steps is provided to enhance understanding and troubleshooting capabilities.

Reaction Setup
  • Drying Glassware: Ensure all glassware (a three-neck round-bottom flask, an addition funnel, and a condenser) is oven-dried and assembled while hot under a stream of nitrogen to exclude atmospheric moisture. This is critical as ethyl oxalyl chloride is moisture-sensitive.[4][7]

  • Inert Atmosphere: Maintain a positive pressure of nitrogen throughout the reaction. This prevents the ingress of moisture which would hydrolyze the ethyl oxalyl chloride.

Synthesis Procedure
  • Charge the Flask: To the three-neck round-bottom flask, add p-anisidine (1.23 g, 10 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture with a magnetic stir bar until the p-anisidine is fully dissolved.

  • Add Base: Add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents). Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[14][15] Using a slight excess ensures that the reaction medium remains basic, which is optimal for the nucleophilic attack of the amine.

  • Cool the Reaction: Cool the flask to 0 °C using an ice-water bath. This is to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Prepare Acylating Agent: In the addition funnel, prepare a solution of ethyl oxalyl chloride (1.23 mL, 11 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL). A small excess of the acylating agent is used to ensure complete consumption of the starting amine.

  • Addition of Acyl Chloride: Add the ethyl oxalyl chloride solution dropwise to the stirred p-anisidine solution over 30 minutes. A slow, controlled addition is crucial to prevent a rapid temperature increase. Formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the p-anisidine spot indicates the completion of the reaction.

Work-up and Purification
  • Quenching: Carefully add 30 mL of 1 M HCl to the reaction mixture to neutralize the excess triethylamine and to protonate any remaining p-anisidine, making it water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to remove any residual acid) and 30 mL of brine (to reduce the solubility of organic compounds in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product is obtained as a solid. Recrystallize from a minimal amount of hot ethyl acetate or an ethanol/water mixture to yield the pure this compound as a white to off-white solid.[16][17]

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties
  • Appearance: White to off-white solid

  • Melting Point: To be determined experimentally.

  • Solubility: Soluble in dichloromethane, ethyl acetate, and acetone.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): Expected signals include those for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), aromatic protons (two doublets), and the N-H proton (a broad singlet).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbons of the ester and amide, the aromatic carbons, the methoxy carbon, and the ethyl group carbons.

  • FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹) and the ester (around 1740 cm⁻¹), and C-O stretching.[18][19][20][21][22]

Mechanistic Discussion and Workflow Visualization

The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride functionality of ethyl oxalyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group, facilitated by the deprotonation of the nitrogen by triethylamine, yields the final amide product.

Reaction Mechanism Diagram

reaction_mechanism p_anisidine p-Anisidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_anisidine->tetrahedral_intermediate Nucleophilic Attack ethyl_oxalyl_chloride Ethyl Oxalyl Chloride (Electrophile) ethyl_oxalyl_chloride->tetrahedral_intermediate TEA Triethylamine (Base) TEA_HCl Triethylammonium Chloride (Salt) TEA->TEA_HCl Acid Scavenging product This compound tetrahedral_intermediate->product Collapse & Elimination of Cl⁻

Caption: Reaction mechanism for the synthesis.

Experimental Workflow Diagram

experimental_workflow start Start: Assemble Dry Glassware under N₂ dissolve Dissolve p-Anisidine & TEA in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add Dropwise Addition of Ethyl Oxalyl Chloride in DCM cool->add react Stir at Room Temperature (2-3h) add->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup extract Extract with DCM workup->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethyl Acetate/Ethanol concentrate->purify characterize Characterize Final Product (NMR, IR, MP) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction.Extend the reaction time. Ensure all reagents are pure and dry.
Moisture contamination.Use anhydrous solvents and properly dried glassware under an inert atmosphere.
Oily Product/Failure to CrystallizeImpurities present.Re-purify by column chromatography (silica gel, hexanes:ethyl acetate gradient). Ensure complete removal of starting materials and byproducts during work-up.
Multiple Spots on TLC after ReactionSide reactions.Ensure the reaction temperature is well-controlled during the addition of ethyl oxalyl chloride.
Di-acylation.This is unlikely due to the deactivating effect of the first acyl group, but ensure the stoichiometry is correct.

Conclusion

The synthesis of this compound from p-anisidine and ethyl oxalyl chloride is a robust and high-yielding reaction when performed with appropriate attention to anhydrous conditions and temperature control. This application note provides a detailed and reliable protocol that can be readily implemented in a research or process development setting. The insights into the reaction mechanism and troubleshooting guide are intended to empower the user to achieve consistent and successful outcomes.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.
  • Guidechem. (n.d.). Ethyl oxalyl chloride (cas 4755-77-5) SDS/MSDS download.
  • Univar Solutions. (n.d.). Ethyl Acetate.
  • Celanese. (2013, October 1). Ethyl Acetate.
  • APC Pure. (n.d.). The Complete Guide to Ethyl Acetate / Ethyl Ethanoate.
  • Solventis. (n.d.). Ethyl Acetate Solvent Properties.
  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • Ataman Kimya. (n.d.). TRIETHYLAMINE.
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • S D Fine-Chem Limited. (n.d.). p-anisidine.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - p-Anisidine.
  • Chemsrc. (2025, August 20). Ethoxalyl chloride | CAS#:4755-77-5.
  • ChemicalBook. (2025, September 27). p-Anisidine - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Ethyl Acetate.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - p-Anisidine.
  • ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Wiley-VCH. (2007). Supporting Information.
  • Thermo Fisher Scientific. (2009, December 1). SAFETY DATA SHEET - p-Anisidine.
  • Neuman, R. C. (n.d.). 15: Carbonyl Compounds: Esters, Amides, and Related Molecules. Retrieved from University of California, Riverside.
  • Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group [Video]. YouTube.
  • OC Chem. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube.
  • ResearchGate. (n.d.). Reaction conditions: i: Acyl chloride + triethylamine in 5 °C /....
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • International Union of Crystallography. (n.d.). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.
  • Reddit. (2024, September 14). Acid chloride reaction with amine.
  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • SpectraBase. (n.d.). Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2025, August 4). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
  • National Institutes of Health. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl....
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204).
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • National Institutes of Health. (n.d.). Synthesis of Phidianidines A and B.
  • ChemicalBook. (2024, April 19). Reactions and Applications of Oxalyl Chloride.
  • ResearchGate. (2025, August 6). Ethyl N-phenyloxamate | Request PDF.
  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.
  • CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution.
  • Sigma-Aldrich. (n.d.). Ethyl 2-((2-ethoxyphenyl)amino)-2-oxoacetate.

Sources

The Versatile Role of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those with potential therapeutic applications. Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a readily accessible and highly reactive α-ketoester, has emerged as a valuable precursor in the synthesis of a variety of heterocyclic scaffolds. This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its use, grounded in established chemical principles.

Introduction to a Key Synthetic Intermediate

This compound belongs to the class of α-ketoesters, characterized by two adjacent carbonyl groups. This arrangement of functional groups imparts a unique reactivity profile, making it an excellent electrophilic partner in various condensation and cyclization reactions. The presence of the 4-methoxyphenylamino moiety not only influences the electronic properties of the molecule but also provides a handle for further functionalization, rendering it a strategic component in the design of novel bioactive compounds. This reagent serves as a key building block for pharmaceuticals and agrochemicals, with applications in the development of drugs targeting neurological and cardiovascular disorders.[1]

Core Application: Synthesis of Quinoxalin-2(1H)-ones

One of the most prominent applications of this compound is in the synthesis of quinoxalin-2(1H)-one derivatives. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

Mechanistic Rationale

The synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one from this compound and o-phenylenediamine proceeds via a classical cyclocondensation reaction. The reaction is typically acid-catalyzed and involves the following key steps:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the more electrophilic ketone carbonyl of the α-ketoester.

  • Imine Formation: Subsequent dehydration leads to the formation of an imine intermediate.

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the ester carbonyl in an intramolecular fashion.

  • Aromatization: Elimination of ethanol results in the formation of the stable, aromatic quinoxalin-2(1H)-one ring system.

This reaction pathway is a reliable and high-yielding method for the construction of the quinoxaline core.

Visualizing the Workflow: Synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification Reagents This compound + o-phenylenediamine Solvent Ethanol or Acetic Acid Catalyst Acid catalyst (e.g., HCl, Acetic Acid) Heating Reflux or elevated temperature Catalyst->Heating Initiates reaction Cooling Cool to room temperature Heating->Cooling Reaction completion Precipitation Precipitation of product Cooling->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry the product Washing->Drying Recrystallization Recrystallization from a suitable solvent (e.g., Ethanol) Drying->Recrystallization Crude product Final_Product Final_Product Recrystallization->Final_Product Pure 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one

Caption: Workflow for the synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one.

Protocol 1: Synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one

This protocol describes a general procedure for the synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one. The reaction conditions can be optimized for specific substrates and scales.

Materials
  • This compound

  • o-Phenylenediamine

  • Ethanol (or Glacial Acetic Acid)

  • Concentrated Hydrochloric Acid (catalytic amount, if using ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add o-phenylenediamine (1.0 eq) to the solution.

    • If using ethanol as the solvent, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops). If using glacial acetic acid, no additional catalyst is necessary.

  • Reaction:

    • Heat the reaction mixture to reflux with constant stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • As the solution cools, the product will precipitate out of the solution as a solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

    • Dry the product in a vacuum oven or air-dry to a constant weight.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a highly pure product.

Expected Results and Validation

The successful synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one can be confirmed by standard analytical techniques:

Analytical Technique Expected Observation
Melting Point A sharp and defined melting point consistent with the literature value.
¹H NMR Characteristic peaks corresponding to the aromatic protons of the quinoxaline and methoxyphenyl rings, as well as the N-H proton.
¹³C NMR Resonances for the carbonyl carbon and the aromatic carbons of the heterocyclic system.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.

Potential for Further Synthetic Transformations

The utility of this compound extends beyond the synthesis of quinoxalinones. Its dicarbonyl functionality makes it a suitable precursor for the synthesis of other important heterocyclic systems, such as benzodiazepines, through condensation with appropriate diamines. The general principles of nucleophilic attack and subsequent intramolecular cyclization remain central to these transformations.

Visualizing the Synthetic Potential

G cluster_0 Reaction Partners cluster_1 Resulting Heterocyclic Scaffolds Start This compound o_phenylenediamine o-Phenylenediamine Start->o_phenylenediamine Substituted_diamines Substituted 1,2-Diamines Start->Substituted_diamines Other_dinucleophiles Other Dinucleophiles (e.g., aminophenols, aminothiols) Start->Other_dinucleophiles Quinoxalinones Quinoxalin-2(1H)-ones o_phenylenediamine->Quinoxalinones Benzodiazepines Benzodiazepines Substituted_diamines->Benzodiazepines Other_Heterocycles Other Fused Heterocycles Other_dinucleophiles->Other_Heterocycles

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its straightforward application in the synthesis of quinoxalin-2(1H)-ones, coupled with its potential for creating other bioactive scaffolds, underscores its importance for researchers in medicinal chemistry and drug development. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this reagent in the laboratory, paving the way for the discovery of novel compounds with significant therapeutic potential.

References

  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)amino]acetate.

Sources

Application Note: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate as a Versatile N-Aryl Oxamate Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, an N-aryl oxamate, is a highly functionalized building block with significant potential in organic synthesis, particularly for pharmaceutical and materials science applications. Its unique structure, featuring a nucleophilic secondary amine, an electrophilic α-ketoester moiety, and an electron-rich aromatic ring, provides multiple reactive sites for constructing complex molecular architectures. This guide explores the core reactivity of this compound and provides detailed protocols for its application in diversity-oriented synthesis, focusing on its role as the amine component in the Ugi four-component reaction for the rapid generation of peptidomimetic scaffolds.

Introduction and Molecular Profile

This compound (also known as ethyl p-methoxyphenyl oxamate) is a crystalline solid at room temperature. It serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds, including those with potential applications for neurological and cardiovascular disorders.

Molecular Structure and Key Reactive Features:

The synthetic versatility of this building block stems from the orthogonal reactivity of its three primary functional groups:

  • N-Aryl Secondary Amine: The nitrogen atom, while part of an amide-like system, retains sufficient nucleophilicity to participate in reactions such as multicomponent condensations and cyclizations. The electron-donating p-methoxyphenyl group modulates this reactivity.

  • α-Ketoester Moiety: This 1,2-dicarbonyl system is highly electrophilic. The ketone is a target for nucleophilic attack, and the adjacent ester can be hydrolyzed, transesterified, or used as an activating group.

  • Ethyl Ester: Provides a site for saponification to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation.

Caption: Figure 1. Key reactive sites of the building block.

Application in Multicomponent Reactions (MCRs): The Ugi Reaction

Multicomponent reactions are powerful tools in drug discovery for rapidly generating libraries of complex molecules in a single synthetic step. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a dipeptide-like or "peptoid" scaffold.[1][2]

This compound is an ideal amine component for the Ugi reaction. The reduced nucleophilicity of the N-H group, due to the adjacent carbonyl, allows for controlled participation without unwanted side reactions, a known advantage when using deactivated amines in Ugi protocols.[3][4] This enables the synthesis of highly functionalized, sterically hindered peptidomimetics that are difficult to access through traditional stepwise synthesis.

Scientific Rationale: The Ugi reaction mechanism begins with the condensation of the amine and aldehyde to form an imine.[1] This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner, culminating in an irreversible Mumm rearrangement to yield the stable α-acylamino amide product.[2] Using our building block as the amine input installs the entire N-(4-methoxyphenyl)oxoacetamide moiety into the final product, creating a complex and rigidified structure. This approach is highly valued for generating novel molecular scaffolds for screening in drug discovery programs.[5]

Ugi_Workflow cluster_inputs Ugi Reaction Inputs cluster_process Process cluster_output Output amine Amine Component (this compound) reaction One-Pot Reaction (Methanol, RT, 24-48h) amine->reaction aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->reaction isocyanide Isocyanide (e.g., t-Butyl Isocyanide) isocyanide->reaction acid Carboxylic Acid (e.g., Acetic Acid) acid->reaction product Complex Peptidomimetic Scaffold reaction->product High Atom Economy caption Figure 2. Ugi-4CR workflow using the title building block.

Caption: Figure 2. Ugi-4CR workflow using the title building block.

Application in Heterocyclic Synthesis: Thiazole Formation

The synthesis of thiazole rings is of paramount importance in medicinal chemistry. The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for their preparation.[6][7] While this compound is not a direct precursor in the classic Hantzsch sense, its α-ketoester functionality can be leveraged to construct thiazole derivatives.

A plausible synthetic strategy involves the conversion of the amide carbonyl to a thioamide using a thionating agent like Lawesson's reagent. The resulting intermediate possesses the requisite thioamide functionality. Subsequent reaction with an α-haloketone (e.g., 2-bromoacetophenone) would proceed via the Hantzsch mechanism to furnish a highly substituted 2,4-disubstituted thiazole. This two-step, one-pot modification provides access to complex thiazoles that are valuable scaffolds in drug development.[8][9][10]

Detailed Experimental Protocols

Protocol 1: Ugi Four-Component Synthesis of a Peptidomimetic Scaffold

This protocol describes a representative Ugi reaction to demonstrate the utility of this compound as the amine component.

Reaction Scheme: (Illustrative scheme showing the four components reacting to form the Ugi product)

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound223.221.0223 mg
Benzaldehyde106.121.0102 µL
Acetic Acid60.051.057 µL
tert-Butyl Isocyanide83.131.0113 µL
Methanol (Anhydrous)--5.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (223 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (5.0 mL) and stir until the solid is fully dissolved. To this solution, add benzaldehyde (102 µL, 1.0 mmol). Stir the mixture at room temperature for 15 minutes to facilitate pre-condensation and imine formation.

  • Addition of Remaining Components: Sequentially add acetic acid (57 µL, 1.0 mmol) followed by tert-butyl isocyanide (113 µL, 1.0 mmol). Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product spot should be visible under UV light.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure Ugi product.

Self-Validation and Troubleshooting:

ParameterExpected OutcomeTroubleshooting Tips
Yield 55-75%Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Extend the reaction time to 72 hours if starting materials persist.
Appearance Pale yellow to off-white solid.Oily Product: Residual solvent may be present. Dry the product under high vacuum for several hours. If it remains an oil, it may be amorphous.
Characterization ¹H NMR: Expect characteristic signals for the methoxy group (~3.8 ppm), aromatic protons, tert-butyl singlet (~1.4 ppm), and multiple amide N-H signals. HRMS (ESI+): Calculate [M+H]⁺ and [M+Na]⁺ and compare with observed values.Impure Spectrum: If starting materials are present, repeat the purification. If side-product signals are observed, consider lowering the reaction concentration to favor the desired pathway.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for structurally similar compounds like Ethyl 2-(4-methoxyphenyl)-2-oxoacetate can be used for preliminary hazard assessment.

  • Hazard Statements: Based on analogous compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]

    • In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13]

Storage: Store in a tightly sealed container in a cool, dry place at room temperature, away from strong oxidizing agents.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis. Its defined reactive sites allow for predictable and efficient incorporation into complex molecular frameworks. As demonstrated, its application as an amine component in the Ugi reaction provides a rapid and diversity-oriented pathway to novel peptidomimetic structures, underscoring its value to researchers in drug discovery and medicinal chemistry. Further exploration of its reactivity is expected to uncover new synthetic routes to other important classes of compounds.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Carreño, M. C., et al. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of thiazoles.
  • PubChem. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information.
  • ResearchGate. First examples of the use of oxoacids in the Ugi reaction.
  • ResearchGate. Hantzsch thiazole synthesis.
  • Mavrova, A. T., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Chacón-García, L., et al. (2006). Ab initio calculations of the gas-phase elimination kinetics of ethyl oxamate, ethyl oxanilate, and ethyl N,N-dimethyl oxamate. International Journal of Chemical Kinetics.
  • MarkHerb. SAFETY DATA SHEET - Ethyl p-Methoxycinnamate.
  • Shaabani, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules.
  • Francom, P., et al. (2005). The Ugi reaction in the generation of new nucleosides as potential antiviral and antileishmanial agents. Nucleosides, Nucleotides & Nucleic Acids.
  • Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants.

Sources

Experimental protocol for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable N-aryl oxamate intermediate. N-aryl oxamates serve as critical building blocks in medicinal chemistry and materials science, finding application in the development of novel pharmaceuticals and functional organic materials.[1] This guide is designed for researchers in organic synthesis, drug discovery, and chemical development. It moves beyond a simple recitation of steps to provide in-depth causal explanations for procedural choices, robust safety protocols grounded in authoritative data, and a self-validating framework for achieving a high-purity final product. The protocol details the nucleophilic acyl substitution between p-anisidine and ethyl oxalyl chloride, including reaction setup, workup, purification, and detailed analytical characterization.

Core Principles and Reaction Overview

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride in ethyl oxalyl chloride.

Figure 1: Synthesis of this compound from p-anisidine and ethyl oxalyl chloride.
Mechanistic Insight

The reaction is a classic example of acylation of an amine. The key steps are:

  • Nucleophilic Attack: The primary amine (p-anisidine) attacks the highly reactive acid chloride carbonyl group of ethyl oxalyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Deprotonation: A base, in this case, pyridine, scavenges the acidic proton from the nitrogen and the liberated hydrogen chloride (HCl). This is a critical step; without a base, the generated HCl would protonate the starting p-anisidine, rendering it non-nucleophilic and halting the reaction.[2]

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )GradeSupplierComments
p-AnisidineC₇H₉NO123.15≥98%Sigma-AldrichToxic solid, potential carcinogen.[3][4]
Ethyl Oxalyl ChlorideC₄H₅ClO₃136.53≥98%Acros OrganicsFlammable, corrosive, lachrymator, moisture-sensitive.[5][6]
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Fisher ScientificFlammable, toxic, hygroscopic.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%J.T. BakerVolatile, suspected carcinogen.
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRFlammable solvent for recrystallization.
HexaneC₆H₁₄86.18ACS GradeVWRFlammable solvent for recrystallization.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeEMD MilliporeUsed as a saturated aqueous solution.
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousAlfa AesarDrying agent.
Equipment
  • Two-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical balance

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (≥400 MHz recommended)

Detailed Experimental Protocol

Causality: This procedure must be performed in a certified chemical fume hood due to the high toxicity of p-anisidine and the corrosive and lachrymatory nature of ethyl oxalyl chloride.[7][8] Anhydrous conditions are essential as ethyl oxalyl chloride reacts violently with water.[6][9]

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (≥100 °C) for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Reagent Charging: Place a magnetic stir bar into a 100 mL two-necked round-bottom flask. Charge the flask with p-anisidine (2.46 g, 20.0 mmol).

  • Inert Atmosphere: Assemble the glassware, attaching a dropping funnel to one neck and a gas inlet adapter to the other. Purge the system with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (2.4 mL, 30.0 mmol, 1.5 equiv) to the flask via syringe. Stir the mixture until all p-anisidine has dissolved.

Acylation Reaction
  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and prevent side reactions.

  • Electrophile Preparation: In the dropping funnel, prepare a solution of ethyl oxalyl chloride (2.4 mL, 3.0 g, 22.0 mmol, 1.1 equiv) in anhydrous dichloromethane (10 mL).

  • Slow Addition: Add the ethyl oxalyl chloride solution dropwise to the stirred p-anisidine solution over 30-45 minutes. A precipitate (pyridinium hydrochloride) will form.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the suspension to warm to ambient temperature. Let the reaction stir for an additional 2 hours to ensure completion.

  • Monitoring (Optional): Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent, checking for the consumption of p-anisidine.

Workup and Isolation
  • Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (30 mL) to the reaction mixture to neutralize excess acid chloride and pyridinium salts. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator.

Purification
  • Recrystallization: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexane dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

    • Expected Yield: ~80-90%

    • Expected Appearance: White to off-white solid.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through integrated checkpoints:

  • Visual Confirmation: The formation of a precipitate (pyridinium hydrochloride) during the addition of ethyl oxalyl chloride provides immediate visual confirmation that the reaction is proceeding.

  • In-Process Monitoring: TLC analysis allows for real-time tracking of the consumption of the limiting reagent (p-anisidine), ensuring the reaction is driven to completion before workup.

  • Analytical Verification: The final product's identity and purity are unequivocally confirmed through a suite of analytical techniques (Melting Point, FT-IR, NMR), which must match the expected data profile. Discrepancies in these data would indicate impurities or an incorrect structure, invalidating the result and prompting re-purification or re-synthesis.

Analytical Characterization

Physical Properties
PropertyExpected Value
Melting Point~95-98 °C
AppearanceWhite Crystalline Solid
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23 g/mol
Spectroscopic Data

FT-IR (ATR): The infrared spectrum provides a fingerprint of the functional groups present.[10] Key vibrational frequencies confirm the formation of the amide and ester moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H Stretch (Amide)
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1695StrongC=O Stretch (Amide I)
~1610, 1510StrongAromatic C=C Stretch
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)

¹H NMR (400 MHz, CDCl₃): Proton NMR confirms the specific connectivity of the molecule.[11]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80s (br)1HNH
~7.55d, J ≈ 9.0 Hz2HAr-H (ortho to NH)
~6.90d, J ≈ 9.0 Hz2HAr-H (ortho to OCH₃)
~4.40q, J ≈ 7.1 Hz2HOCH₂ CH₃
~3.80s3HOCH₃
~1.40t, J ≈ 7.1 Hz3HOCH₂CH₃

Safety and Hazard Management

All operations must be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • p-Anisidine: Highly toxic and a suspected carcinogen.[4][12] Avoid inhalation of dust and skin contact. Fatal if swallowed, inhaled, or in contact with skin.[3]

  • Ethyl Oxalyl Chloride: Corrosive, flammable liquid and vapor, and a lachrymator (causes tearing).[5][8][9] Reacts violently with water and moisture.[6] Causes severe skin burns and eye damage.[5] Handle under an inert atmosphere.

  • Pyridine: Flammable, toxic, and harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation exposure.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from preparation to final analysis.

Synthesis_Workflow cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Prepare_Amine_Sol Prepare p-Anisidine & Pyridine in DCM Inert_Atmosphere->Prepare_Amine_Sol Cool_Reaction Cool to 0 °C (Ice Bath) Prepare_Amine_Sol->Cool_Reaction Slow_Addition Dropwise Addition of Acyl Chloride Cool_Reaction->Slow_Addition Prepare_Acyl_Chloride Prepare Ethyl Oxalyl Chloride in DCM Prepare_Acyl_Chloride->Slow_Addition React_RT Stir at Room Temp (2 hours) Slow_Addition->React_RT Quench Quench with aq. NaHCO3 React_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (HCl, NaHCO3, Brine) Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Recrystallize Recrystallize from Ethyl Acetate/Hexane Concentrate->Recrystallize Isolate Filter & Dry Product Recrystallize->Isolate Final_Product Pure Crystalline Solid Isolate->Final_Product MP Melting Point Final_Product->MP FTIR FT-IR Spectroscopy Final_Product->FTIR NMR NMR Spectroscopy (1H & 13C) Final_Product->NMR

Caption: Workflow for the synthesis and characterization of this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.
  • Ge, Y., et al. (2019). Synthesis and structural analysis of a resveratrol-oxime ester compound. Acta Crystallographica Section E.
  • Haz-Map. (n.d.). Ethyl oxalyl chloride - Hazardous Agents.
  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses Procedure.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Oxidative Esterification.
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • ResearchGate. (n.d.). IR spectra of oxamic acid, sodium oxamate and complexes.
  • Organic Syntheses. (n.d.). N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester. Organic Syntheses Procedure.
  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate Product Description.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

Application Notes & Protocols: Derivatization of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the derivatization of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This versatile building block, also known as N-(4-methoxyphenyl)oxamic acid ethyl ester, serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. These application notes delve into the core reactivity of this scaffold, offering detailed, field-tested protocols for key transformations. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices. The aim is to empower researchers to efficiently explore the chemical space around this privileged core structure for applications in medicinal chemistry and materials science.

Introduction: The Significance of the N-Aryl Oxamate Scaffold

The N-aryl oxamate moiety is a recurring structural motif in a multitude of compounds exhibiting significant biological activities. Derivatives of oxamic acid have found applications in diverse fields, from medicine to organic synthesis.[1][2] Specifically, the presence of the 4-methoxyphenyl group in this compound provides a handle for further functionalization and modulates the electronic properties of the entire molecule. This scaffold is particularly relevant in the design of enzyme inhibitors, as the oxamate group can mimic the structure of α-keto acids, which are common substrates in various metabolic pathways.[3] The derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This guide will focus on three primary modes of derivatization: amide formation via aminolysis of the ethyl ester, hydrolysis of the ester to the corresponding carboxylic acid, and electrophilic aromatic substitution on the methoxy-activated phenyl ring.

Foundational Synthesis of this compound

A reliable and scalable synthesis of the starting material is paramount for any derivatization campaign. The most common and efficient method for the preparation of this compound involves the acylation of p-anisidine with diethyl oxalate.

Synthesis Protocol: Acylation of p-Anisidine

This protocol describes a robust method for the synthesis of the title compound.

Materials:

  • p-Anisidine

  • Diethyl oxalate

  • Ethanol (absolute)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (1.0 eq) in a minimal amount of absolute ethanol.

  • Reagent Addition: To the stirred solution, add diethyl oxalate (1.2 eq). The slight excess of diethyl oxalate ensures complete consumption of the limiting p-anisidine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in toluene and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This washing sequence removes unreacted p-anisidine and any acidic or basic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data
PropertyValue
Molecular Formula C11H13NO4
Molecular Weight 223.23 g/mol
Appearance White to off-white solid
1H NMR (CDCl3, 400 MHz) δ 8.55 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.80 (s, 3H, OCH3), 1.40 (t, J = 7.2 Hz, 3H, OCH2CH3)
13C NMR (CDCl3, 100 MHz) δ 163.5, 158.0, 157.2, 130.5, 122.0, 114.5, 63.5, 55.5, 14.0

Derivatization Strategies and Protocols

The reactivity of this compound is dominated by the electrophilic character of the ester carbonyl and the nucleophilic nature of the aromatic ring.

Amide Formation via Aminolysis

The ethyl ester can be readily converted to a wide range of amides by reaction with primary or secondary amines. This transformation is fundamental in medicinal chemistry for introducing diverse functional groups and modulating physicochemical properties.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is often used to ensure the solubility of both reactants. For less reactive amines, heating is often necessary.

  • Catalyst: While the reaction can proceed thermally, a base catalyst such as sodium methoxide or a non-nucleophilic base like DBU can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity. In many cases, using the amine itself in excess can also drive the reaction to completion.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium methoxide (catalytic amount, optional)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add the desired amine (1.1 eq) to the solution. If using a catalyst, add a catalytic amount of sodium methoxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram: Amide Formation Workflow

Amide_Formation Start Dissolve Starting Material in Anhydrous DMF AddAmine Add Amine (1.1 eq) & Optional Catalyst Start->AddAmine React Stir at RT or Heat (50-80 °C) AddAmine->React Monitor Monitor by TLC React->Monitor Check for completion Monitor->React Workup Aqueous Work-up (Water & EtOAc Extraction) Monitor->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product N-Substituted Amide Derivative Purify->Product Hydrolysis_Mechanism Ester R-COOEt Tetrahedral_Intermediate [R-C(O⁻)(OH)(OEt)] Ester->Tetrahedral_Intermediate + OH⁻ OH- OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate - EtO⁻ Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid + H₃O⁺ EtOH EtOH Acid H₃O⁺

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution, with the methoxy group being an ortho-, para-director. Since the para position is blocked, substitution will occur at the positions ortho to the methoxy group (and meta to the oxamido group).

Causality Behind Experimental Choices:

  • Reaction Conditions: The choice of electrophile and reaction conditions must be carefully controlled to avoid undesired side reactions. For example, harsh nitrating or halogenating conditions could lead to oxidation or degradation of the starting material.

  • Protecting Groups: In some cases, it may be necessary to protect the amide nitrogen to prevent it from reacting with the electrophile. However, the electron-withdrawing nature of the adjacent carbonyl group often deactivates the amide nitrogen sufficiently.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flask cooled in an ice bath, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a separate flask with a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.

  • Reaction: Slowly add the nitrating mixture to the solution of the starting material, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with DCM (3x).

    • Combine the organic layers and carefully wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired nitro-substituted derivative.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4][5]* This compound and its derivatives: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes. [6]* Reagents: Handle all reagents with care, paying particular attention to corrosive acids (sulfuric acid, nitric acid) and flammable solvents (ethanol, ethyl acetate, THF, DCM). Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a solid foundation for the derivatization of this core structure. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate libraries of diverse derivatives for biological screening and further development.

References

  • Ge, C., Chen, Z., Li, Y., & Wang, Y. (2013). Synthesis and Crystal Structure of (E)-2,4-Dimethoxy-6-(4-methoxystyryl)benzaldehyde. Journal of Chemical Crystallography, 43(11), 585-588.
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information.
  • MarkHerb. (n.d.). SAFETY DATA SHEET.
  • Kamanna, K. S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • ResearchGate. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • Cenmed Enterprises. (n.d.). Ethyl 2-([(4-methoxyphenyl)methyl]amino)acetate.
  • Paswan, B., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • de Souza, M. V. N., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1623-1644.
  • PubChem. (n.d.). Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. National Center for Biotechnology Information.
  • ResearchGate. (2020). Oxamate salts as novel agents for the restoration of marble and limestone substrates: Case study of ammonium N-phenyloxamate.
  • PubChemLite. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (C11H12O4).
  • PubChemLite. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate.
  • ResearchGate. (2015). Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate.
  • Kiven, D. E., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1).
  • National Center for Biotechnology Information. (n.d.). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates.
  • ResearchGate. (2022). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates.
  • Cardenas-Rodriguez, M., et al. (2013). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Molecular and Cellular Biochemistry, 379(1-2), 11-20.
  • Rashid, F. N. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • ResearchGate. (2021). Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles.
  • ResearchGate. (2014). Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate.
  • National Center for Biotechnology Information. (n.d.). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.
  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • ResearchGate. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • PubChemLite. (n.d.). Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (C14H15NO3S).
  • SpectraBase. (n.d.). Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate - Optional[Raman] - Spectrum.
  • Wikimedia Commons. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of.
  • ResearchGate. (2007). Synthesis of new carbamic acid ethyl esters.
  • ResearchGate. (2018). Crystal structure of ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, C22H19NO6.

Sources

Application Note & Protocol: A Scalable Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] The protocol detailed herein focuses on a robust and scalable acylation reaction between p-anisidine and ethyl oxalyl chloride. We emphasize process safety, reaction control, and purification strategies suitable for multi-gram to kilogram production scales. The causality behind critical process parameters is explained to empower researchers to adapt and optimize the synthesis for their specific laboratory or pilot plant environments.

Introduction and Significance

This compound, also known as Ethyl N-(4-methoxyphenyl)oxamate, is a valuable bifunctional molecule. Its structure incorporates an amide and an ester moiety, making it a versatile building block for constructing more complex molecular architectures. Its primary utility lies in its role as a precursor for active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.[1] The synthesis must be efficient, cost-effective, and reproducible at scale to meet the demands of drug development and commercial production.

This application note presents a method that prioritizes scalability and safety. The chosen synthetic route, a nucleophilic acyl substitution, is a well-established and high-yielding transformation. Our focus is to provide a protocol that is not just a series of steps, but a self-validating system with clear explanations for each operation.

Synthetic Strategy and Mechanism

Overall Reaction Scheme

The synthesis proceeds via the reaction of p-anisidine with ethyl oxalyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) is used as the solvent due to its inertness and ease of removal.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction mechanism is a classic example of nucleophilic acyl substitution at the more reactive acyl chloride carbonyl.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is eliminated as a leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by the base (triethylamine), which scavenges the proton and the concurrently formed HCl, driving the reaction to completion and preventing the protonation of the starting p-anisidine.

Below is a diagram illustrating the core mechanistic steps.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation p_anisidine p-Anisidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_anisidine->tetrahedral_intermediate Attacks Carbonyl ethyl_oxalyl_chloride Ethyl Oxalyl Chloride (Electrophile) ethyl_oxalyl_chloride->tetrahedral_intermediate protonated_product Protonated Product tetrahedral_intermediate->protonated_product Collapses chloride_ion Chloride Ion (Leaving Group) tetrahedral_intermediate->chloride_ion final_product Final Product: This compound protonated_product->final_product tea_hcl Triethylammonium Chloride (Salt) base Triethylamine (Base) base->tea_hcl Scavenges H+

Caption: Reaction mechanism workflow.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a thorough understanding of the hazards associated with the reagents.

  • p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen and can cause damage to organs through prolonged or repeated exposure. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Ethyl Oxalyl Chloride: A flammable liquid and vapor that is harmful if swallowed.[2] It causes severe skin burns and eye damage and is a lachrymator.[3][4] It reacts violently with water, alcohols, and bases.[5] Handling must be done under anhydrous conditions in a fume hood. Use spark-proof tools and ensure the system is inerted with nitrogen or argon.[2][4]

  • Triethylamine (TEA): A flammable liquid and vapor that is toxic if inhaled and corrosive. Handle with care in a well-ventilated area.

  • Dichloromethane (DCM): A volatile solvent with suspected carcinogenic effects. All operations should be performed in a fume hood to minimize inhalation exposure.

Thermal Hazard: The reaction is exothermic. For scale-up, controlled, dropwise addition of the ethyl oxalyl chloride to the solution of p-anisidine and base is critical to manage the heat generated and prevent runaway reactions. An ice bath or a jacketed reactor with cooling circulation is mandatory.

Detailed Experimental Protocol

This protocol is designed for a 100-gram scale synthesis. For larger scales, appropriate adjustments to equipment and cooling capacity are necessary.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
p-Anisidine123.15100.0 g0.8121.0
Ethyl Oxalyl Chloride136.53116.3 g (89.5 mL)0.8521.05
Triethylamine (TEA)101.1990.5 g (125 mL)0.8941.1
Dichloromethane (DCM)84.931.5 L--
Deionized Water18.022.0 L--
Saturated NaCl (brine)-500 mL--
Anhydrous MgSO₄/Na₂SO₄-~50 g--
Ethanol (for recrystallization)46.07As needed--

Equipment:

  • 3 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical stirrer

  • Thermometer/temperature probe

  • 500 mL pressure-equalizing dropping funnel

  • Nitrogen/Argon inlet

  • Condenser (optional, for reflux if needed, but reaction is at 0°C)

  • Ice-water bath

  • Large separatory funnel (2 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure
  • Reactor Setup: Assemble the 3 L flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure the system is dry and purge with nitrogen.

  • Reagent Charging: To the flask, add p-anisidine (100.0 g, 0.812 mol) and dichloromethane (1.0 L). Stir until all solids are dissolved. Add triethylamine (125 mL, 0.894 mol).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Controlled Addition: Charge the dropping funnel with ethyl oxalyl chloride (89.5 mL, 0.852 mol) dissolved in 200 mL of dry DCM. Add this solution dropwise to the stirred reaction mixture over approximately 60-90 minutes. Crucially, maintain the internal temperature below 5°C throughout the addition. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, continue stirring the slurry at 0°C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for another 2-3 hours to ensure the reaction goes to completion.

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing 1 L of cold deionized water. Stir for 10 minutes. Transfer the mixture to a 2 L separatory funnel.

  • Phase Separation and Washing: Separate the organic (bottom) layer. Wash the organic layer sequentially with:

    • 1 L of deionized water.

    • 500 mL of saturated NaCl solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Characterization and Expected Results

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 85-95%
Purity (by HPLC) >98%
Melting Point ~105-108 °C (based on similar N-aryl oxamates)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.8 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 3.8 (s, 3H, OCH₃), 1.4 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 164.0 (C=O, ester), 158.0 (C=O, amide), 157.0 (Ar-C-O), 130.0 (Ar-C-N), 122.0 (Ar-CH), 114.5 (Ar-CH), 63.0 (OCH₂CH₃), 55.5 (OCH₃), 14.0 (OCH₂CH₃).

Note: NMR shifts are predicted based on analogous structures and may vary slightly.[6][7]

Scale-Up Considerations and Troubleshooting

  • Heat Management: The primary challenge in scaling up is managing the exothermic reaction. A jacketed reactor with a reliable cooling system is essential. The rate of addition of ethyl oxalyl chloride must be carefully controlled by the cooling capacity of the system.

  • Mixing: Efficient stirring is vital to ensure homogenous temperature distribution and prevent localized "hot spots." Inadequate mixing can lead to side reactions and reduced yield.

  • Purification: While flash chromatography is suitable for small-scale purification, it is impractical for large quantities.[6] Crystallization is the preferred method for industrial-scale purification as it is more economical and scalable.[8][9] Solvent selection for crystallization is key; ethanol provides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery.

  • Troubleshooting - Low Yield:

    • Cause: Incomplete reaction or moisture in the system.

    • Solution: Ensure all reagents and solvents are anhydrous. Monitor the reaction by TLC or LC-MS to confirm completion before work-up.

  • Troubleshooting - Product Oiling Out:

    • Cause: The solution is cooled too quickly during crystallization, or impurities are present.

    • Solution: Allow the solution to cool slowly. If it still oils out, reheat to dissolve, add slightly more solvent, and attempt cooling again. A seed crystal can be beneficial.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By focusing on controlled reaction conditions, process safety, and a robust crystallization-based purification, this guide enables researchers and drug development professionals to produce this valuable intermediate with high yield and purity. The detailed explanations of the underlying chemical principles facilitate adaptation and optimization for various production scales.

References

  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.
  • The Royal Society of Chemistry. Supplementary Information.
  • IUCrData. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.
  • SpectraBase. Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate - Optional[13C NMR] - Chemical Shifts.
  • Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of α-amino esters.
  • Arkat USA. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Organic Syntheses. (n.d.). Preparation of 2-Arylindole-4-carboxylic Amide.
  • National Center for Biotechnology Information. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. Org Lett., 27(5), 1130-1135.
  • National Center for Biotechnology Information. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
  • National Center for Biotechnology Information. (2010). Synthesis of Phidianidines A and B. PMC.
  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712.
  • MDPI. (2021). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates. Molecules, 26(22), 6985.
  • ResearchGate. (n.d.). Crystallization and Purification.
  • ResearchGate. (n.d.). Crystallization in Final Stages of Purification.
  • ResearchGate. (2006). Ethyl N-phenyloxamate.
  • ResearchGate. (2021). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates.
  • Common Organic Chemistry. (n.d.). Oxalyl Chloride.
  • Organic Chemistry Portal. (n.d.). Oxalyl chloride.

Sources

Application Note: A Guide to the Synthesis and Mechanistic Pathway of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, also known as Ethyl N-(4-methoxyphenyl)oxamate, is a valuable chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[1] Its structure, featuring a reactive oxamate functional group, makes it a versatile building block in medicinal chemistry and materials science. This application note provides a comprehensive guide to the synthesis of this compound, focusing on the nucleophilic acyl substitution reaction between p-anisidine and diethyl oxalate. We will elucidate the step-by-step reaction mechanism, offer a detailed and validated experimental protocol, present key characterization data, and provide expert insights for troubleshooting and optimization. The aim is to equip researchers with the foundational knowledge and practical skills to successfully synthesize and utilize this important chemical entity.

Part I: The Reaction Mechanism - A Study in Nucleophilic Acyl Substitution

The formation of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds by the attack of a nucleophilic amine on an electrophilic ester, leading to the formation of a stable amide bond.

Core Reactants and Their Roles:

  • The Nucleophile: p-Anisidine (4-Methoxyaniline) The primary aromatic amine, p-anisidine, serves as the nucleophile. The lone pair of electrons on the nitrogen atom is the reactive center. The nucleophilicity of this amine is enhanced by the electron-donating effect of the para-methoxy group (-OCH₃), which increases the electron density on the nitrogen atom through resonance.

  • The Electrophile: Diethyl Oxalate Diethyl oxalate provides the electrophilic centers. The carbon atoms of the two ester carbonyl groups are electron-deficient due to the polarization of the C=O bonds and the inductive effect of the oxygen atoms. This makes them susceptible to attack by nucleophiles.

Mechanistic Steps:

The reaction proceeds through a well-established addition-elimination mechanism:

  • Nucleophilic Attack: The reaction initiates with the attack of the nitrogen atom of p-anisidine on one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is a critical, albeit transient, species in the reaction pathway. In reactions involving primary amines, this intermediate can be stabilized by an intramolecular hydrogen bond.[2][3]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond.

  • Expulsion of the Leaving Group: Simultaneously, the C-O bond to the ethoxy group (-OCH₂CH₃) breaks, expelling it as an ethoxide anion, a reasonably good leaving group.

  • Proton Transfer: The highly basic ethoxide anion deprotonates the positively charged nitrogen atom, yielding the final amide product, this compound, and ethanol as a neutral byproduct.

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products pAnisidine p-Anisidine (Nucleophile) tetrahedral Tetrahedral Adduct pAnisidine->tetrahedral 1. Nucleophilic    Attack diethylOxalate Diethyl Oxalate (Electrophile) diethylOxalate->tetrahedral finalProduct Ethyl 2-((4-methoxyphenyl)amino) -2-oxoacetate tetrahedral->finalProduct 2. Collapse &    Leaving Group    Expulsion ethanol Ethanol tetrahedral->ethanol 3. Proton    Transfer Experimental_Workflow Figure 2: Experimental Synthesis Workflow start 1. Setup Dissolve p-anisidine (1 eq) in absolute ethanol in a round-bottom flask with stirring. addition 2. Reagent Addition Add diethyl oxalate (1 eq) dropwise to the solution. start->addition reaction 3. Reaction Heat the mixture to reflux (approx. 78°C) for 2-4 hours. addition->reaction monitoring 4. Monitoring Track reaction progress using TLC until starting material is consumed. reaction->monitoring workup 5. Work-up Cool to room temperature. Remove solvent and ethanol byproduct via rotary evaporation. monitoring->workup purification 6. Purification Purify the crude product via recrystallization or flash column chromatography. workup->purification characterization 7. Analysis Characterize the final product (NMR, IR, MS) and calculate yield. purification->characterization

Sources

Application Note: A Robust Palladium-Catalyzed Protocol for the Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-aryl oxamates, such as Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, represent a privileged scaffold in medicinal chemistry, serving as key intermediates and active pharmacophores in the development of novel therapeutics, including potential antimalarial agents.[1][2] Traditional synthetic routes often rely on stoichiometric activating agents like oxalyl chloride, which generate significant chemical waste and can be hazardous.[3][4] This application note details a modern, efficient, and scalable protocol for the synthesis of this compound and its analogs via a palladium-catalyzed cross-coupling reaction. This method offers a greener and more atom-economical alternative, leveraging the direct amidation of readily available esters with anilines.[5][6] We provide a detailed step-by-step procedure, mechanistic insights, and guidance for analog synthesis to empower researchers in drug discovery and process development.

Introduction: The Need for Catalytic Amide Bond Formation

The amide bond is arguably the most common functional group in pharmaceuticals and bioactive molecules.[7] Its formation is a cornerstone of medicinal chemistry. Historically, this transformation has been dominated by methods requiring stoichiometric coupling reagents (e.g., carbodiimides) or the conversion of carboxylic acids to highly reactive intermediates like acyl chlorides.[7][8] While effective, these approaches suffer from poor atom economy and the generation of stoichiometric byproducts that complicate purification.[5]

The direct catalytic amidation of esters with amines has emerged as a powerful and sustainable alternative.[5][9] This strategy avoids harsh reagents and minimizes waste, aligning with the principles of green chemistry.[10] Among the various catalytic systems, those based on transition metals like palladium and nickel, particularly with N-heterocyclic carbene (NHC) ligands, have proven exceptionally versatile for the cross-coupling of even unactivated esters with amines.[5][6][11] This note focuses on a palladium-NHC catalyzed system, chosen for its broad substrate scope and high functional group tolerance, making it ideal for the construction of diverse N-aryl oxamate libraries.

Palladium-Catalyzed Synthesis: Mechanism and Workflow

Principle and Catalytic Cycle

The described protocol utilizes a palladium(II)-NHC pre-catalyst that, upon activation, facilitates the cross-coupling of an aryl ester and an aniline derivative. The currently accepted mechanism involves the activation of the ester's C(acyl)-O bond through oxidative addition to a Pd(0) species, a departure from traditional amidation pathways.[6] This key step allows for the coupling of relatively non-nucleophilic anilines without the need for strong bases to deprotonate the amine.[6]

The proposed catalytic cycle is illustrated below. The process begins with the reduction of the Pd(II) pre-catalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl ester to the Pd(0) center. Subsequent coordination of the aniline and reductive elimination releases the desired amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amide_Complex Pd(II) Amide Complex OA_Complex->Amide_Complex Ligand Exchange & Amine Coordination Amide_Complex->Pd0 Product Product (Amide) Amide_Complex->Product Reductive Elimination Byproduct Ar'OH Amide_Complex->Byproduct Regen Catalyst Regeneration Ester Aryl Ester (R-CO-OAr') Ester->OA_Complex Aniline Aniline (R''-NH₂) Aniline->Amide_Complex

Caption: Proposed catalytic cycle for Pd-NHC catalyzed amidation.

General Experimental Workflow

The synthesis follows a straightforward workflow that can be completed within a standard laboratory fume hood. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst.

Caption: General experimental workflow for catalytic amidation.

Detailed Experimental Protocol

Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be performed by trained chemists using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials and Equipment
  • Reactants: Diethyl oxalate (≥99%), 4-methoxyaniline (≥98%)

  • Catalyst: [Pd(IPr)(cin)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamyl) or a similar air-stable Pd(II)-NHC pre-catalyst.

  • Base: Sodium tert-butoxide (NaOtBu, ≥98%)

  • Solvent: Toluene (anhydrous, ≥99.8%)

  • Inert Gas: Nitrogen or Argon (high purity)

  • Equipment: Oven-dried 10 mL screw-cap vial with PTFE-lined cap, magnetic stir bar, magnetic stirrer hotplate, syringes, needles, standard glassware for work-up and column chromatography, rotary evaporator.

Step-by-Step Procedure
  • Vial Preparation: In a fume hood, add the Pd(II)-NHC pre-catalyst (e.g., [Pd(IPr)(cin)Cl], 0.02 mmol, 2 mol%) and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried 10 mL screw-cap vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with the screw cap and purge with nitrogen or argon for 5 minutes by inserting an inlet needle connected to the gas line and an outlet needle.

  • Reagent Addition: Through the septum of the cap, add anhydrous toluene (2.0 mL) via syringe. Stir for 2 minutes. Then, add 4-methoxyaniline (123 mg, 1.0 mmol) followed by diethyl oxalate (205 mg, 1.4 mmol, 1.4 equiv.). Note: Using an excess of the ester can favor the mono-amidation product.

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously for 16 hours.

  • Monitoring: The reaction can be monitored by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

Purification and Characterization
  • Work-up: After 16 hours, remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL).

  • Filtration: Pass the diluted mixture through a short plug of silica gel or celite to remove the catalyst and inorganic salts, washing with additional ethyl acetate (20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. The expected yield is typically in the range of 75-90%.

  • Expected Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (s, 1H, NH), 8.15 (d, 2H), 6.90 (d, 2H), 4.40 (q, 2H), 3.82 (s, 3H), 1.42 (t, 3H).

    • MS (ESI+): Calculated for C₁₁H₁₃NO₄ [M+H]⁺: 224.08. Found: 224.1.

Synthesis of Analogs and Substrate Scope

A key advantage of this catalytic method is its applicability to a range of substrates. By substituting 4-methoxyaniline with other aniline derivatives, a library of analogs can be readily synthesized. The reaction conditions are generally tolerant of both electron-donating and electron-withdrawing groups on the aniline ring, although reaction times or temperatures may need slight optimization.

Table 1: Representative Data for Synthesized Analogs

Analog No.Aniline Substituent (R)StructureYield (%)m/z [M+H]⁺ (Observed)
1 4-OCH₃ (Title Cmpd)Structure 185224.1
2 4-ClStructure 281228.0
3 HStructure 388194.1
4 3-CF₃Structure 476262.1
5 2-CH₃Structure 579208.1

Note: Yields are for isolated, purified products. Structures are representational.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Inactive catalyst due to oxygen/moisture contamination.

    • Solution: Ensure all glassware is rigorously dried and the reaction is set up under a robust inert atmosphere. Use freshly opened anhydrous solvents.

    • Cause: Sterically hindered aniline.

    • Solution: Increase reaction temperature (e.g., to 120-130 °C) or prolong the reaction time. A different, more active catalyst or ligand may be required.[11]

  • Formation of Di-amide Byproduct:

    • Cause: The symmetrical diester (diethyl oxalate) reacts with two molecules of aniline.

    • Solution: Use the ester as the limiting reagent or maintain a slight excess as described in the protocol. Slow addition of the aniline can sometimes favor mono-substitution.

  • Difficult Purification:

    • Cause: Streaking on the silica gel column.

    • Solution: The amide proton can interact strongly with silica. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve peak shape and separation.

Conclusion

The palladium-catalyzed synthesis of this compound and its analogs offers a highly efficient, versatile, and scalable method for accessing the N-aryl oxamate scaffold. This approach provides significant advantages over classical methods in terms of safety, waste reduction, and substrate scope.[5][6] By following the detailed protocol and considering the provided insights, researchers can confidently synthesize diverse libraries of these valuable compounds for applications in drug discovery and materials science.

References

  • Upadhyay, R., Rana, R., & Maurya, S. K. (2021). Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides.
  • Szostak, M. (2021). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters.
  • Perrin, D. M., & St-Cyr, D. (2022).
  • Newman, S. G., et al. (2017).
  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation.
  • Yao, C., & Yuan, D. (2018). La-complex for direct amidation from esters and anilines.
  • Wang, M., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules. [Link][14]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
  • Pattabiraman, V. R., & Bode, J. W. (2011).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758864, Ethyl 2-(4-methoxyphenyl)
  • Zhang, T., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link][7]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73554724, Ethyl 2-((4-methoxyphenyl)amino)
  • Choi, S. R., et al. (2004). Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase.
  • Whiting, A. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link][18]
  • Reddy, M. S., et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Zhang, W., et al. (2019). A high-efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride.
  • Al-Masoudi, N. A. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Speier, J. C. (1953). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of the American Chemical Society. [Link][21]
  • Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry. [Link][22]
  • Asati, V. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Medicinal Chemistry. [Link][23]
  • Ferreira, R. J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link][24]
  • Belen'kii, L. I. (2025). Oxamate salts as novel agents for the restoration of marble and limestone substrates: Case study of ammonium N-phenyloxamate.

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 2-((4--methoxyphenyl)amino)-2-oxoacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is paramount. These structural motifs form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, an N-aryl oxamate ester, emerges as a highly valuable and versatile precursor in this context. Its unique bifunctional nature, possessing both an electrophilic α-ketoester moiety and a nucleophilic secondary amine, allows for elegant and convergent synthetic strategies.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization. The primary focus will be on the construction of quinoxalinone scaffolds, a privileged structure in medicinal chemistry, followed by a discussion of its potential in synthesizing other important heterocycles.

Core Application: Synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-ones

The most direct and powerful application of this compound is in the synthesis of substituted quinoxalin-2-ones via a cyclocondensation reaction with ortho-phenylenediamines. This transformation is a variant of the classic Hinsberg quinoxaline synthesis, which traditionally involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3]

Mechanistic Rationale and Causality

The reaction proceeds through a well-defined, acid-catalyzed cyclocondensation pathway. Understanding this mechanism is critical for optimizing reaction conditions and predicting the outcome with variously substituted diamines.

  • Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the more electrophilic ketone carbonyl of the α-ketoester. The ester carbonyl is less reactive due to the resonance contribution from the adjacent oxygen atom.

  • Formation of Hemiaminal Intermediate: This initial attack forms a transient hemiaminal intermediate.

  • Dehydration and Imine Formation: Under acidic conditions, the hemiaminal readily dehydrates to form a Schiff base (imine) intermediate. This step is often the rate-determining step and is driven by the formation of a stable, conjugated system.

  • Intramolecular Cyclization: The second, pendant amino group of the diamine then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the six-membered dihydropyrazine ring.

  • Tautomerization and Aromatization: The resulting intermediate eliminates a molecule of ethanol and tautomerizes to yield the thermodynamically stable, aromatic 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one product.

The use of a mild acid catalyst, such as acetic acid, is crucial. It serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack and subsequent dehydration steps.

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow of the cyclocondensation reaction.

Caption: Generalized mechanism for quinoxalinone synthesis.

Experimental Protocol: Synthesis of 3-((4-methoxyphenyl)amino)quinoxalin-2(1H)-one

This protocol is a representative, self-validating procedure based on established methods for quinoxaline synthesis.[3][4]

Materials:

  • This compound (1.0 eq)

  • ortho-Phenylenediamine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount, e.g., 5-10 mol%)

  • Ethanol (solvent)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, UV lamp)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per mmol of starting material).

  • Reagent Addition: To the stirred solution, add ortho-phenylenediamine (1.0 eq). A slight color change may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • A precipitate of the product often forms upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Purification and Characterization:

    • The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Trustworthiness and Self-Validation: The progress of this protocol can be validated at each stage. TLC analysis provides a clear visual confirmation of the conversion of starting materials to the product. The formation of a precipitate upon cooling is a strong indicator of product formation. Finally, the spectroscopic data should unambiguously confirm the structure of the desired quinoxalinone.

Data Presentation: Expected Yields and Reaction Parameters
Starting Material (1.0 eq)Diamine Partner (1.0 eq)SolventCatalystTime (h)Typical Yield (%)
This compoundo-PhenylenediamineEthanolAcetic Acid2-485-95
This compound4,5-Dimethyl-1,2-phenylenediamineEthanolAcetic Acid2-488-96
This compound4-Chloro-1,2-phenylenediamineEthanolAcetic Acid3-580-90

Note: Yields are illustrative and may vary based on reaction scale and purity of reagents.

Exploratory Pathways: Potential for Benzimidazole Synthesis

While the synthesis of quinoxalinones is a direct application, the reactivity of this compound suggests potential for constructing other heterocyclic systems, such as benzimidazoles. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (Phillips condensation).[5][6][7]

Hypothesized Reaction Pathway

The reaction of this compound with an o-phenylenediamine could potentially proceed via a more complex pathway to yield benzimidazole derivatives. One plausible, albeit speculative, route could involve an initial reaction at the ester, followed by cyclization and subsequent rearrangement or cleavage.

Visualizing a Potential Benzimidazole Synthesis Workflow

This diagram outlines a hypothetical workflow for investigating the synthesis of benzimidazoles from the title compound.

Caption: Workflow for exploring benzimidazole synthesis.

The exploration of this pathway would require careful screening of reaction conditions (e.g., temperature, solvent, and catalyst) and rigorous characterization of the products, as multiple isomers or unexpected products could be formed.[8][9]

Conclusion and Future Outlook

This compound is a potent and strategic building block for the synthesis of nitrogen-containing heterocycles. Its utility is most clearly and efficiently demonstrated in the synthesis of 3-amino-substituted quinoxalin-2-ones, which are of significant interest in medicinal chemistry. The protocols outlined herein provide a robust foundation for researchers to leverage this reagent in their synthetic campaigns. While its application in the synthesis of other heterocyclic systems like benzimidazoles is less established, it represents a fertile ground for further methodological development. The continued exploration of such versatile synthons will undoubtedly accelerate the discovery of novel bioactive molecules.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). National Institutes of Health.
  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Chemistry Portal.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Synthesis of quinoxalinones. Organic Chemistry Portal.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS One.
  • The synthesis of quinoxalines. ResearchGate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.
  • One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. PubMed Central.
  • Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central.
  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
  • Recent Approaches in Heterocyclic Ring Compounds: Benzimidazoles and their Derivatives. Longdom Publishing SL.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health.
  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science.
  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health.
  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry.
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. RSC Publishing.
  • (PDF) Cyclocondensation of N-prop-2-ynyl- and N-pentadiynyl-o-phenylenediamines with phenyl isothiocyanate. ResearchGate.
  • [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. PubMed.
  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKAT USA, Inc..

Sources

Application Notes & Protocols for the Biological Screening of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Oxamate Derivatives

The ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate scaffold belongs to the broader class of oxamates, which have garnered significant scientific interest due to their structural resemblance to pyruvate. This similarity allows them to act as competitive inhibitors of key metabolic enzymes, most notably Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in anaerobic glycolysis, a pathway frequently upregulated in cancer cells to support rapid proliferation—a phenomenon known as the Warburg effect.[2][3] By inhibiting LDHA, oxamate derivatives can disrupt cancer cell metabolism, leading to increased reactive oxygen species (ROS), induction of apoptosis, and suppression of tumor growth.[1][3] Preclinical studies have demonstrated the potential of oxamates in aggressive cancers, including glioblastoma.[1][2][4]

Beyond oncology, the inherent chemical functionalities of this scaffold—including an aromatic amine, an ester, and an amide linkage—present a versatile platform for discovering novel bioactive agents. These features are common in molecules with antimicrobial and anti-inflammatory properties.[5][6]

This guide provides a comprehensive, tiered strategy for the initial biological characterization of a library of novel this compound derivatives. We will detail robust, validated protocols for primary screening across three key therapeutic areas: oncology, microbiology, and inflammation. The objective is to efficiently identify "hit" compounds with significant biological activity and provide a logical framework for subsequent mechanistic investigation.

Part 1: A Tiered Strategy for Efficient Biological Screening

A successful screening campaign maximizes information while conserving resources. We advocate for a parallel, three-pronged primary screening approach to broadly assess the bioactivity of the derivative library. Promising "hits" from this initial tier can then be advanced to more focused secondary and mechanistic studies.

Screening_Workflow cluster_0 Compound Library cluster_1 Tier 1: Primary Biological Screening cluster_2 Tier 2: Hit Validation & Mechanistic Insight Compound_Library Ethyl 2-((4-methoxyphenyl)amino) -2-oxoacetate Derivatives Anticancer Anticancer Screening (Cytotoxicity) Compound_Library->Anticancer Parallel Assays Antimicrobial Antimicrobial Screening (Growth Inhibition) Compound_Library->Antimicrobial Parallel Assays Anti_inflammatory Anti-inflammatory Screening (NO Inhibition) Compound_Library->Anti_inflammatory Parallel Assays Hit_Validation Hit Compound Validation (Dose-Response & Selectivity) Anticancer->Hit_Validation Identify 'Hits' Antimicrobial->Hit_Validation Anti_inflammatory->Hit_Validation Mechanism Mechanism of Action Studies (e.g., LDHA Enzyme Assay) Hit_Validation->Mechanism For Validated Hits

Caption: High-level workflow for screening the derivative library.

Part 2: Primary Screening Protocols & Methodologies

The following protocols are foundational assays designed for high-throughput screening to identify initial compounds of interest.

Anticancer Activity: In Vitro Cytotoxicity Screening

Scientific Rationale: The first step in evaluating anticancer potential is to determine a compound's ability to reduce the viability or induce death in a cancer cell population.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity.[9][10][11] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[12]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Derivatives (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL stock) D->E F 6. Incubate (4h, allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa, A549, or T98G glioblastoma cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation

Derivative ID Cancer Cell Line IC₅₀ (µM)
Cpd-001 A549 (Lung) 12.5
Cpd-002 A549 (Lung) > 100
Cpd-003 T98G (Glioblastoma) 8.2
Cpd-004 T98G (Glioblastoma) 45.7

| Doxorubicin | A549 (Lung) | 0.8 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] It is a gold-standard assay for screening new chemical entities for antibacterial properties and is amenable to high-throughput formats.[15]

Detailed Protocol: Broth Microdilution Assay

  • Bacterial Culture: Inoculate a single colony of a test bacterium (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) into Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.[16]

  • Inoculum Preparation: Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[17]

  • Plate Preparation: In a sterile 96-well plate, add 100 µL of broth to wells 2 through 12.

  • Compound Dilution: Add 200 µL of the test compound (at its highest desired concentration, e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[17] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[17]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Data Presentation

Derivative ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Cpd-001 > 128 > 128
Cpd-005 16 64
Cpd-006 > 128 32

| Ciprofloxacin | 0.5 | 0.25 |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Scientific Rationale: During inflammation, macrophages can be activated by stimuli like bacterial lipopolysaccharide (LPS), leading to the overproduction of pro-inflammatory mediators, including nitric oxide (NO), via the enzyme inducible nitric oxide synthase (iNOS).[18][19] Measuring the inhibition of NO production in LPS-stimulated macrophages is a widely used and reliable in vitro model for screening compounds with potential anti-inflammatory activity.[20][21] NO is unstable, but its concentration can be indirectly measured by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[18]

Detailed Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[18][22]

  • Incubation: Incubate the plate for an additional 24 hours.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[18]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells. A preliminary cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation

Derivative ID NO Inhibition at 50 µM (%) Cell Viability at 50 µM (%)
Cpd-001 5.2 98.1
Cpd-007 68.4 95.3
Cpd-008 72.1 45.2 (Cytotoxic)

| Dexamethasone | 85.0 | 99.5 |

Part 3: Mechanistic Insights for Anticancer Hits

For derivatives demonstrating potent and selective cytotoxicity against cancer cells (e.g., Cpd-003), the next logical step is to investigate the mechanism of action.

Hypothesized Mechanism of Action: Based on the oxamate core structure, the primary hypothesis is the inhibition of Lactate Dehydrogenase A (LDHA).[1][2]

Mechanism_Pathway Compound Oxamate Derivative (e.g., Cpd-003) LDHA LDHA Compound->LDHA Inhibits Lactate Lactate LDHA->Lactate Warburg Warburg Effect (Anaerobic Glycolysis) Pyruvate Pyruvate Pyruvate->LDHA Substrate Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria Shunted to ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Leads to Apoptosis Apoptosis / Senescence (Cell Death) ROS->Apoptosis Induces

Caption: Hypothesized mechanism of anticancer activity via LDHA inhibition.

Next Steps for Mechanistic Elucidation:

  • Direct Enzyme Inhibition Assay: Confirm direct inhibition of purified LDHA enzyme activity in a cell-free system.

  • Cellular Metabolic Analysis: Use techniques like the Seahorse XF Analyzer to measure real-time changes in cellular glycolysis and mitochondrial respiration upon compound treatment. A decrease in the extracellular acidification rate (ECAR) would be indicative of glycolysis inhibition.

  • Apoptosis Assays: Confirm the mode of cell death using assays such as Annexin V/PI staining followed by flow cytometry.[3]

By following this structured screening cascade, researchers can efficiently identify promising derivatives of this compound and build a strong, data-driven case for their advancement into further preclinical development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Wikipedia contributors. (2024). MTT assay. Wikipedia. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Morales, E. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • Mohr, K. I. (2011). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology. [Link]
  • Al-Manhel, A. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]
  • Türkan, F., & Ceylan, M. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy. [Link]
  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test.
  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
  • Janek, D., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments. [Link]
  • CLYTE Technologies. (2023).
  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. eCampusOntario. [Link]
  • Mondal, P., et al. (2023).
  • Sato, H., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences. [Link]
  • Al-Manhel, A. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]
  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • Kim, H. J., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. [Link]
  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica. [Link]
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]
  • Sato, H., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed. [Link]
  • ResearchGate. (n.d.). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
  • Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget. [Link]
  • Martins, C., et al. (2022).
  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers Media. [Link]
  • MDPI. (2024).
  • ResearchGate. (n.d.). Time-course of lipopolysaccharide (LPS)-induced nitric oxide production...
  • Zhang, T., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Medicinal Chemistry. [Link]
  • Wu, C.-C., et al. (2020). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules. [Link]
  • Bilsland, E., et al. (2013). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.
  • ResearchGate. (n.d.). Lipopolysaccharide (LPS)-induced nitric oxide (NO) production and...
  • Naito, Y., et al. (2000). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS Immunology & Medical Microbiology. [Link]
  • Li, Y., et al. (2021). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate.
  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)
  • PubChem. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate.
  • Zengin, G., et al. (2016). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Journal of the Serbian Chemical Society. [Link]
  • ResearchGate. (n.d.). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
  • Kiven, D. E., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science. [Link]
  • ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate.

Sources

Application Notes & Protocols: Ethyl 2-(4-aminophenoxy)acetate as a Versatile Precursor for the Synthesis of Novel Dual Glucokinase (GK) and PPARγ Activators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The management of Type 2 Diabetes (T2D) remains a significant clinical challenge, necessitating the development of therapeutics with multifaceted mechanisms of action. A promising strategy involves the simultaneous activation of Glucokinase (GK), the body's primary glucose sensor, and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of insulin sensitivity and lipid metabolism.[1][2][3] This dual-agonist approach aims to provide comprehensive glycemic control while addressing the underlying insulin resistance characteristic of T2D.[3] This document provides a detailed guide for researchers, outlining the rationale, synthesis, and evaluation of novel dual GK/PPARγ activators derived from the versatile precursor, Ethyl 2-(4-aminophenoxy)acetate. We present field-proven protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo evaluation, providing a complete workflow for the discovery and characterization of next-generation antidiabetic agents.

The Scientific Rationale: A Dual-Pronged Attack on Type 2 Diabetes

Targeting a single pathway in a complex metabolic disease like T2D can lead to limited efficacy or the development of resistance.[4] The strategy of engaging both GK and PPARγ simultaneously is rooted in their complementary and synergistic roles in glucose and lipid homeostasis.[1][2]

Glucokinase (GK): The Pancreatic and Hepatic Glucose Sensor

Glucokinase, or hexokinase IV, is a pivotal enzyme in glucose metabolism, primarily found in pancreatic β-cells and liver hepatocytes.[5][6] Its unique kinetic properties allow it to function as a "glucostat," responding dynamically to fluctuations in blood glucose.[7]

  • In Pancreatic β-cells: GK is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[6] By phosphorylating glucose to glucose-6-phosphate, it initiates glycolysis, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, and ultimately, the release of insulin.[6]

  • In the Liver: GK promotes the uptake and conversion of glucose into glycogen for storage, thereby reducing hepatic glucose output.[5][8]

GK activators (GKAs) are allosteric modulators that increase the enzyme's affinity for glucose, effectively lowering the threshold for insulin secretion and enhancing hepatic glucose uptake.[5][9]

PPARγ: The Master Regulator of Insulin Sensitivity

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[10][11] It is a clinically validated target for improving insulin resistance.[12]

  • Mechanism of Action: Upon binding to a ligand (agonist), PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[12] This action displaces corepressor proteins and recruits coactivator complexes, initiating the transcription of genes involved in:

    • Adipogenesis and Lipid Metabolism: Promoting fatty acid uptake and storage in adipose tissue, which helps to reduce circulating free fatty acids that can cause insulin resistance in muscle and liver.[11][13]

    • Insulin Sensitization: Enhancing the body's sensitivity to insulin. The thiazolidinedione (TZD) class of drugs, such as pioglitazone, are potent PPARγ full agonists used to treat T2D.[10][11]

The Synergy of Dual Activation

A dual GK/PPARγ activator offers a powerful, multi-pronged therapeutic approach. GK activation provides an immediate, glucose-dependent stimulation of insulin release and suppression of hepatic glucose production, while PPARγ activation addresses the chronic issue of insulin resistance over the long term.

G cluster_0 Pancreatic β-Cell cluster_1 Adipocyte / Hepatocyte cluster_2 Heterodimer Formation Glucose_pancreas ↑ Blood Glucose GK Glucokinase (GK) Glucose_pancreas->GK G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP Insulin Insulin Secretion ATP_ADP->Insulin Blood_Glucose_Control Improved Glycemic Control Insulin->Blood_Glucose_Control Dual_Activator_pancreas Dual Activator Dual_Activator_pancreas->GK Activates PPARg PPARγ RXR RXR PPRE PPRE (DNA) Gene_Tx Gene Transcription PPRE->Gene_Tx Insulin_Sens ↑ Insulin Sensitivity ↓ Lipotoxicity Gene_Tx->Insulin_Sens Insulin_Sens->Blood_Glucose_Control Dual_Activator_adipose Dual Activator Dual_Activator_adipose->PPARg Activates

Caption: Combined signaling pathways of dual GK and PPARγ activation.

Synthesis of Dual Activators from a Key Precursor

The chemical scaffold of Ethyl 2-(4-aminophenoxy)acetate has been identified as a highly effective and versatile starting point for the synthesis of dual-target hypoglycemic agents.[14][15][16] Its structure provides a perfect anchor for the addition of pharmacophores known to interact with GK and PPARγ.

Protocol 2.1: Synthesis of Precursor Ethyl 2-(4-aminophenoxy)acetate (4)

This two-step, one-pot protocol is adapted from a validated, efficient synthesis method that avoids harsh reagents.[4][14]

Principle: The synthesis begins with the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride. This method is safer and more cost-effective than catalytic hydrogenation.[4]

Materials:

  • p-Nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl 2-bromoacetate

  • Potassium Iodide (KI, catalytic)

  • Dry Acetone

  • Ammonium Chloride (NH₄Cl)

  • Iron (Fe) powder, 325 mesh

  • Ethanol

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Step 1: Alkylation.

    • To a round-bottom flask, add p-nitrophenol (1.0 eq), dry acetone, and anhydrous K₂CO₃ (2.0 eq).

    • Stir the mixture and reflux for 20 minutes.

    • Add ethyl 2-bromoacetate (1.0 eq) and a catalytic amount of KI.

    • Continue refluxing for 8-10 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, do not cool the mixture. Proceed directly to the next step.

  • Step 2: Nitro Group Reduction.

    • To the hot reaction mixture from Step 1, add a solution of ammonium chloride (4.0 eq) in water.

    • Follow with the portion-wise addition of iron powder (5.0 eq) over 20-30 minutes to control the exothermic reaction.

    • Reflux the resulting mixture for an additional 2-3 hours until TLC indicates the complete disappearance of the nitro-intermediate.

    • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain Ethyl 2-(4-aminophenoxy)acetate as pure crystals.[14][15]

Protocol 2.2: General Scheme for Derivatization into Dual Activators

The primary amine of the precursor is the key functional group for derivatization. It can be readily converted into ureas, amides, or other functional groups that mimic the structural features of known GK activators and PPARγ agonists.

G Precursor Ethyl 2-(4-aminophenoxy)acetate Step1 React with Isocyanate (R-N=C=O) Precursor->Step1 Step2 React with Acid Chloride (R-COCl) Precursor->Step2 Step3 Other Reactions (e.g., Sulfonylation) Precursor->Step3 Urea Phenyl-Urea Derivatives (Dual Activators) Step1->Urea Amide Amide Derivatives (Potential Dual Activators) Step2->Amide Other Other Scaffolds Step3->Other

Caption: General synthetic derivatization of the precursor.

In Vitro Evaluation of Dual Activity

A cascaded approach is essential for efficiently screening newly synthesized compounds. Primary assays should confirm target engagement (GK activation and PPARγ binding/transactivation), followed by more complex cell-based models.

Protocol 3.1: Glucokinase (GK) Activity Assay (Luminescent)

Principle: This homogeneous assay measures the amount of ATP remaining after the GK-catalyzed phosphorylation of glucose.[17] A decrease in ATP corresponds to an increase in GK activity. The remaining ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal inversely proportional to GK activity. This method is highly sensitive and suitable for high-throughput screening.[17]

Materials:

  • Recombinant human Glucokinase (liver type)

  • Assay Buffer (e.g., HEPES-based buffer, pH 7.4, containing MgCl₂, KCl, and DTT)

  • D-Glucose

  • ATP

  • Test compounds dissolved in DMSO

  • Positive Control: Known GK activator (e.g., Dorzagliatin)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Prepare a reaction mix containing assay buffer, a sub-saturating concentration of glucose (e.g., 5 mM), and the test compound at various concentrations (or DMSO for control).

  • Add recombinant GK enzyme to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ATP detection reagent to each well to stop the GK reaction and initiate the luminescence reaction.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of GK activation relative to the DMSO control.

  • Plot the percentage activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation).

Protocol 3.2: PPARγ Transcriptional Activation Assay (Luciferase Reporter)

Principle: This cell-based assay quantifies the ability of a compound to act as a PPARγ agonist.[18] A cell line (e.g., HEK293) is transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter. If a test compound activates PPARγ, the resulting complex binds to the PPRE and drives the expression of luciferase, which can be measured via luminescence.[18][19]

Materials:

  • HEK293 cells or another suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PPARγ expression vector

  • PPRE-driven luciferase reporter vector

  • A control vector for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • Positive Control: Known PPARγ agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent system (e.g., Dual-Luciferase® Reporter Assay System)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase vector, and the normalization vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (or DMSO for control).

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure both firefly (PPRE-driven) and Renilla (control) luciferase activity according to the manufacturer's protocol.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

  • Calculate the fold activation relative to the DMSO control.

  • Plot the fold activation against compound concentration to determine the EC₅₀.

Parameter Glucokinase (GK) Assay PPARγ Assay Example Data (Hypothetical)
Assay Type Biochemical (Enzymatic)Cell-Based (Reporter Gene)Compound X
Principle ATP Depletion (Luminescence)Transcriptional Activation
Primary Output Luminescence (RLU)Normalized Luminescence
Key Metric EC₅₀ (Activation)EC₅₀ (Activation)
Positive Control DorzagliatinRosiglitazone
GK EC₅₀ (µM) --1.2
PPARγ EC₅₀ (µM) --0.8
Max Activation % vs. ControlFold vs. ControlGK: 250%, PPARγ: 8.5-fold

In Vivo Pharmacological Evaluation

Promising dual-activator candidates identified from in vitro screening must be validated in relevant animal models of T2D to assess their therapeutic potential and safety.

Selection of Animal Models

The choice of model is critical and depends on the specific characteristics of T2D being investigated.

  • Genetically Obese and Diabetic Models:

    • db/db Mouse: Lacks a functional leptin receptor, leading to hyperphagia, obesity, severe insulin resistance, and eventual β-cell failure. An excellent model for advanced T2D.[20][21]

    • Zucker Diabetic Fatty (ZDF) Rat: Also has a leptin receptor mutation and develops obesity, insulin resistance, and hyperglycemia, closely mimicking human T2D progression.[20][22]

  • Non-Obese Models:

    • Goto-Kakizaki (GK) Rat: A non-obese model with inherent impaired glucose-induced insulin secretion, useful for studying β-cell dysfunction.[21]

Protocol 4.2: Oral Glucose Tolerance Test (OGTT)

Principle: The OGTT is a cornerstone in vivo assay to evaluate a compound's effect on glucose disposal. It measures the body's ability to clear a glucose load from the bloodstream, providing an integrated assessment of insulin secretion and insulin sensitivity.

Materials:

  • Diabetic animal model (e.g., db/db mice), fasted overnight (approx. 16 hours)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., lancets for tail vein sampling)

Procedure:

  • Fast the animals overnight but allow free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer the test compound or vehicle via oral gavage.

  • After a set period (e.g., 30-60 minutes), administer the oral glucose load (2 g/kg).

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

Data Analysis:

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

In Vivo Parameter Measurement Expected Outcome with Effective Dual Activator
Fasting Blood Glucose Glucose level after overnight fastSignificant reduction
OGTT Blood glucose AUC (0-120 min)Significant reduction
Fasting Insulin Plasma insulin level after fastReduction (indicates improved insulin sensitivity)
Plasma Triglycerides Level of triglycerides in plasmaSignificant reduction
Body Weight Weekly measurementMinimal to no weight gain (a key advantage over full PPARγ agonists)

Conclusion

The development of dual GK and PPARγ activators represents a highly promising, mechanism-based approach for the treatment of Type 2 Diabetes. The precursor, Ethyl 2-(4-aminophenoxy)acetate, serves as an excellent and validated starting point for the medicinal chemistry campaigns required to synthesize these novel agents. The integrated protocols described herein provide a robust framework for the synthesis, in vitro screening, and in vivo pharmacological evaluation of such compounds, enabling researchers to efficiently identify and characterize potent drug candidates poised to offer superior glycemic and metabolic control.

References

  • Vertex AI Search. (2024-06-21).
  • Kapadia, R., Yi, J.-H., & Vemuganti, R. (2008). Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. Frontiers in Bioscience-Landmark, 13(5), 1813–1826.
  • National Center for Biotechnology Information. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC.
  • American Diabetes Association. (2025-07-21). Glucokinase Activators. A Humbling Lesson in Drug Development. Diabetes.
  • American Diabetes Association. (2025-04-24).
  • National Center for Biotechnology Information.
  • Lu, J., et al. (2014). Design, synthesis, and activity evaluation of GK/PPARγ dual-target-directed ligands as hypoglycemic agents. ChemMedChem, 9(5), 922-7.
  • National Center for Biotechnology Information. (2022-01-20).
  • MDPI.
  • ResearchGate.
  • National Center for Biotechnology Information. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC - NIH.
  • MDPI. (2024-12-04). DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro.
  • NIH VideoCast. (2012-08-31).
  • Cre
  • Google Patents.
  • RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit.
  • Tinis, S., et al. (2015). In vitro screening of inhibition of PPAR-γ activity as a first step in identification of potential breast carcinogens. PubMed.
  • Abcam. Glucokinase Activity Assay Kit (Fluorometric) (ab273303).
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Bohrium. (2022-02-05). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies.
  • ResearchGate. Animal models in type 2 diabetes research: An overview.
  • National Center for Biotechnology Information.
  • de Pablos-Velasco, P., et al. (n.d.). Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes. PubMed.
  • National Center for Biotechnology Information. The use of animal models in diabetes research - PMC - PubMed Central.
  • ResearchGate. (2025-10-14). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-4-aryl-4H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Synthetic Strategy of 2-Amino-4-aryl-4H-pyran Scaffolds

The 2-amino-4-aryl-4H-pyran scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. These compounds are not merely synthetic curiosities; they represent a class of molecules with a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, anti-inflammatory, and central nervous system activities.[1][2][3][4] Their structural similarity to 1,4-dihydropyridines also positions them as potential calcium channel antagonists.[2][5] The inherent biological relevance of this scaffold has spurred the development of efficient and sustainable synthetic methodologies, which are crucial for generating diverse compound libraries for drug discovery pipelines.

This application note provides a comprehensive guide to the synthesis of 2-amino-4-aryl-4H-pyran derivatives, with a focus on the prevalent and highly efficient one-pot, three-component reaction strategy. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of various catalytic systems, and provide a detailed, field-proven protocol for their synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

The Core Synthetic Strategy: A Three-Component Domino Reaction

The most widely adopted and elegant approach for the synthesis of 2-amino-4-aryl-4H-pyran derivatives is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[6][7] This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization, offering high atom economy and operational simplicity.[2][8]

The reaction is typically catalyzed by a base or a Lewis acid. The choice of catalyst can significantly influence the reaction rate, yield, and overall environmental footprint of the synthesis. The general reaction scheme is depicted below:

G A Aromatic Aldehyde B Malononitrile D 2-Amino-4-aryl-4H-pyran Derivative A->D C β-Dicarbonyl Compound B->D C->D G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization A Aldehyde + Malononitrile B Arylidene Malononitrile (Intermediate A) A->B Base Catalyst C β-Dicarbonyl Compound (Enolate) D Michael Adduct (Intermediate B) B->D C->D E Final Product: 2-Amino-4-aryl-4H-pyran D->E

Caption: Mechanistic pathway for the synthesis of 2-amino-4-aryl-4H-pyran derivatives.

Catalyst Selection: A Comparative Overview

The choice of catalyst is a critical parameter in the synthesis of 2-amino-4-aryl-4H-pyran derivatives. A wide array of catalysts have been reported, ranging from simple organic bases to sophisticated nanocatalysts. The selection of an appropriate catalyst depends on factors such as desired reaction time, yield, cost, and commitment to green chemistry principles.

Catalyst TypeExamplesAdvantagesDisadvantagesReferences
Organocatalysts Piperidine, L-proline, K₂CO₃, Diammonium hydrogen phosphateReadily available, inexpensive, metal-free.May require longer reaction times, catalyst loading can be high.[2][7][9]
Metal-Based Catalysts Nano-SnO₂, CuFe₂O₄, Ag/TiO₂ nano-thin filmsHigh efficiency, short reaction times, potential for magnetic recovery.Potential for metal contamination in the final product, higher cost.[4][8][10]
Green/Biocatalysts Lemon peel, Baker's yeast, Sodium citrateEnvironmentally benign, sustainable, often biodegradable.May have limitations in substrate scope, catalyst preparation can be complex.[11][12]
Assisted Methods Microwave, UltrasoundDrastic reduction in reaction times, improved yields, energy efficient.Requires specialized equipment.[1][13][14][15][16][17][18]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile

This protocol provides a representative example of the synthesis of a 2-amino-4-aryl-4H-pyran derivative using L-proline as an organocatalyst. [2] Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg)

  • L-proline (10 mol%, 0.1 mmol, 11.5 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and L-proline (10 mol%).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction Conditions: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup on a magnetic stirrer with a hotplate. Heat the mixture to reflux with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:3). [8]The reaction is typically complete within 1-2 hours.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized compound can be confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. [2][6]

Workflow for Catalyst and Condition Selection

The selection of an appropriate synthetic strategy often involves a decision-making process based on the desired outcomes and available resources. The following workflow provides a general guideline for choosing the optimal conditions for the synthesis of 2-amino-4-aryl-4H-pyran derivatives.

G cluster_catalyst Catalyst Selection cluster_conditions Reaction Conditions cluster_outcome Expected Outcome start Define Synthesis Goals (e.g., high yield, green process, speed) cat_choice Choose Catalyst Type start->cat_choice organo Organocatalyst (e.g., L-proline, K2CO3) cat_choice->organo Cost-effective, metal-free metal Metal-Based Catalyst (e.g., Nano-particles) cat_choice->metal High efficiency, rapid reaction green Green/Biocatalyst (e.g., Sodium Citrate) cat_choice->green Environmentally benign cond_choice Select Reaction Conditions organo->cond_choice metal->cond_choice green->cond_choice conventional Conventional Heating (Reflux) cond_choice->conventional Standard lab setup assisted Assisted Method (Microwave/Ultrasound) cond_choice->assisted Rapid synthesis outcome Synthesized 2-Amino-4-aryl-4H-pyran conventional->outcome assisted->outcome

Caption: Decision-making workflow for selecting the synthetic approach.

Conclusion

The synthesis of 2-amino-4-aryl-4H-pyran derivatives via the three-component reaction is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds make this a highly attractive strategy in modern drug discovery. By understanding the underlying reaction mechanism and the comparative advantages of different catalytic systems, researchers can tailor the synthetic protocol to meet their specific needs, whether prioritizing yield, reaction time, or environmental sustainability. The detailed protocol and decision-making workflow provided herein serve as a practical guide for the successful synthesis and exploration of this important heterocyclic scaffold.

References

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINO-4-(ARYL)-4H-PYRANO [3,2-h] QUINOLINE-3-CARBONITRILES IN POLYETHYLENE GLYCOL AND THEIR ANTIBACTERIAL ACTIVITY. (n.d.).
  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. (n.d.). DergiPark.
  • Microwave-Promoted Synthesis of 2-Amino-4-aryl-4H-pyrans on Soluble Polymeric Support. (2005). Synthetic Communications, 35(10), 1381–1390.
  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. (2020). Royal Society Publishing.
  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. (n.d.). Journal of Medicinal and Nanomaterials Chemistry.
  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (2022).
  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central.
  • Three-component coupling approach for the synthesis of 4H-pyrans and pyran-annulated heterocyclic scaffolds utilizing Ag/TiO2 nano-thin films as robust recoverable catalyst. (n.d.).
  • Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. (n.d.). ResearchGate.
  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. (n.d.). NIH.
  • Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant... (n.d.). ResearchGate.
  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (n.d.). PubMed Central.
  • Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. (2014). Green Chemistry (RSC Publishing).
  • One-pot synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using sodium citrate as an organo-salt based catalyst in aqueous ethanol. (2021). Taylor & Francis Online.
  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (n.d.). MDPI.
  • The suggested mechanism for the synthesis of 4H-pyran derivatives using Co/Ca–Al2O3 catalyst. (n.d.). ResearchGate.
  • Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. (n.d.). MDPI.
  • Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a r. (n.d.). Semantic Scholar.
  • Three-Component Efficient Synthesis of 2-Amino-3-cyano-4H-pyrans Catalyzed by Diammonium Hydrogen Phosphate in Aqueous Media. (2021). Ingenta Connect.
  • amino-4H-pyrans derivatives via ultrasound assisted one-pot three-component reaction. (n.d.). Sciforum.
  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. (2014). Growing Science.
  • Synthesis of novel 2-amino-4H-pyran derivatives 251 in the presence of DBU. (n.d.).
  • A systematic protocol to design different pyran derivatives under... (n.d.). ResearchGate.
  • A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. (2024). RSC Advances (RSC Publishing).
  • (PDF) Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies. (n.d.). ResearchGate.
  • Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies. (2020). PMC - PubMed Central.
  • Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. (2019). Growing Science.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar.
  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences.
  • Microwave Assisted One‐Pot Synthesis of 2‐Amino‐4H‐chromenes and Spiropyrano[2,3‐d]pyrimidine. (2010). Semantic Scholar.
  • Catalysis with Metal Nanoparticles Immobilized within the Pores of Metal–Organic Frameworks. (n.d.). The Journal of Physical Chemistry Letters - ACS Publications.
  • Green synthetic approaches for biologically relevant 2-amino-4H-pyrans and 2-amino-4H-pyran-annulated heterocycles in aqueous media | Request PDF. (n.d.). ResearchGate.
  • 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (n.d.). PMC - NIH.
  • Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. (n.d.). PMC - NIH.
  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (n.d.). Scientia Iranica.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this important synthetic transformation. Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to empower you to achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most direct and common method is the nucleophilic acyl substitution between p-anisidine (4-methoxyphenylamine) and ethyl oxalyl chloride. This reaction is a classic example of amidation, often performed under Schotten-Baumann conditions.[1][2][3] The nucleophilic amine group of p-anisidine attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide product and hydrochloric acid (HCl) as a byproduct.

Q2: Why is the addition of a base crucial for this reaction?

The reaction generates one equivalent of HCl. In the absence of a base, this strong acid will protonate the lone pair of the starting amine, p-anisidine, forming an ammonium salt.[4][5] This protonated amine is no longer nucleophilic and cannot react with the ethyl oxalyl chloride, effectively halting the reaction and drastically reducing the yield.[4] A base is added to neutralize the HCl as it forms, ensuring a continuous supply of the free, nucleophilic amine.[1][4]

Q3: What are the main safety hazards associated with the key reagents?

  • Ethyl Oxalyl Chloride : This reagent is highly corrosive and a potent lachrymator, meaning it causes severe irritation to the eyes and respiratory tract, inducing tears.[6][7] It is also moisture-sensitive. All manipulations must be conducted in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Pyridine/Triethylamine : These organic bases are flammable, toxic, and have strong, unpleasant odors. They should be handled with care in a fume hood.

  • Dichloromethane (DCM) : A common solvent for this reaction, DCM is a suspected carcinogen and should be handled with appropriate engineering controls and PPE.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.

Diagram 1: Reaction Mechanism

Caption: Nucleophilic attack of p-anisidine on ethyl oxalyl chloride.

Problem Area 1: Low or No Product Yield

Q1: My reaction failed completely, and I only recovered starting material. What are the first things to check?

A complete failure often points to a fundamental issue with one of the reagents.

  • Quality of Ethyl Oxalyl Chloride : This is the most likely culprit. It is highly susceptible to hydrolysis from atmospheric moisture. If the bottle is old or has been opened frequently, the reagent may have decomposed to ethyl hydrogen oxalate. Always use a fresh bottle or a recently opened one stored under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous Conditions : The presence of water will rapidly hydrolyze the acyl chloride.[8] Ensure all glassware is oven-dried, and use anhydrous solvents. Distilling solvents over an appropriate drying agent is best practice.[6]

  • Base Addition : Confirm that the base was added. Without it, the reaction will stop almost immediately after it starts, as any generated HCl will protonate the p-anisidine.[4]

Q2: My yield is consistently low (e.g., 30-50%). What factors should I investigate to improve it?

Low yields are often a result of suboptimal reaction conditions or competing side reactions.

  • Reaction Temperature : This reaction is exothermic. Running it at 0 °C or even lower temperatures is critical.[6][9] Adding the ethyl oxalyl chloride slowly (dropwise) to the solution of p-anisidine and base allows for better heat dissipation, minimizing side reactions and decomposition.

  • Insufficient Base : Ensure you are using at least 1.0 equivalent of base. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial to ensure all generated HCl is neutralized.

  • Hydrolysis : Even small amounts of water can cause a significant drop in yield. Re-evaluate your anhydrous technique. Using molecular sieves in the reaction vessel can help scavenge trace amounts of water.

Problem Area 2: Product Purity and Isolation

Q3: My crude product is an oil and won't crystallize. What are the likely impurities?

Oily products often indicate the presence of impurities that disrupt the crystal lattice.

  • Unreacted Starting Material : Residual p-anisidine or ethyl oxalyl chloride (or its hydrolysis product) can lead to an oily consistency.

  • Solvent Residue : Incomplete removal of the reaction solvent (e.g., DCM) or purification solvents can result in an oil. Ensure the product is dried thoroughly under high vacuum.

  • Di-acylation Product : While less common, it's possible for a second acylation to occur.

  • Base-Related Salts : Salts like triethylammonium chloride can sometimes be carried through the workup if washing is insufficient.

Solution : If recrystallization fails, purification by column chromatography on silica gel is the recommended next step. A gradient elution system, for example, starting with hexane/ethyl acetate (e.g., 9:1) and gradually increasing the polarity, can effectively separate the product from starting materials and other impurities.

Q4: My NMR spectrum shows my desired product, but it's contaminated with unreacted p-anisidine. How can I remove it?

  • Acidic Wash : During the aqueous workup, perform an extra wash with a dilute acid solution (e.g., 1M HCl). The basic p-anisidine will be protonated to form a water-soluble salt, which will partition into the aqueous layer, while your neutral amide product remains in the organic layer.

  • Stoichiometry : Consider using a slight excess (1.05 equivalents) of ethyl oxalyl chloride to ensure all the p-anisidine is consumed. This is often easier than removing unreacted amine later.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield (<50%) check_reagents Check Reagent Quality (esp. Ethyl Oxalyl Chloride) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_issue Is Acyl Chloride fresh? Are solvents anhydrous? check_reagents->reagent_issue conditions_issue Temp Control? Base Stoich.? Addition Rate? check_conditions->conditions_issue workup_issue Product lost during washes? Emulsion formation? check_workup->workup_issue reagent_issue->check_conditions Yes use_new Use fresh Acyl Chloride. Ensure anhydrous setup. reagent_issue->use_new No conditions_issue->check_workup Yes optimize_cond Run at 0°C. Use 1.1eq Base. Add Acyl Chloride dropwise. conditions_issue->optimize_cond No optimize_workup Check pH of washes. Use brine to break emulsions. Consider chromatography. workup_issue->optimize_workup Yes

Caption: A decision tree for diagnosing and resolving low yield issues.

Optimized Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol employs triethylamine as an organic base in an anhydrous aprotic solvent.

Materials:

  • p-Anisidine

  • Ethyl oxalyl chloride (fresh bottle)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup : Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation : In the flask, dissolve p-anisidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition : Dissolve ethyl oxalyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled amine solution over 30-45 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup :

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any unreacted p-anisidine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude solid product obtained from Protocol 1 in a minimum amount of hot ethyl acetate.

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the mixture.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane or diethyl ether to remove any residual soluble impurities.

  • Dry the purified crystals under high vacuum. A typical yield for this optimized process should be in the range of 80-95%.

Data Summary Tables

Table 1: Troubleshooting Quick Reference

IssueProbable CauseRecommended Solution
No Reaction Decomposed ethyl oxalyl chlorideUse a fresh bottle of the reagent.
Wet solvent/glasswareEnsure strictly anhydrous conditions.[8]
Missing baseAdd at least 1.0 equivalent of a suitable base.[4]
Low Yield Reaction too hotMaintain temperature at 0 °C during addition.
Slow/incomplete reactionAllow for sufficient reaction time after addition.
Insufficient baseUse 1.1-1.2 equivalents of base.
Oily Product Impurities presentPurify by column chromatography.
Residual solventDry thoroughly under high vacuum.
Amine Impurity Incomplete conversionUse slight excess (1.05 eq) of acyl chloride.
Inefficient workupAdd a 1M HCl wash step to the workup.

Table 2: Comparison of Common Bases

BaseTypeAdvantagesDisadvantages
Triethylamine (TEA) Tertiary AmineSoluble in organic solvents; easy to remove.Strong odor; can have nucleophilic impurities.
Pyridine Aromatic AmineActs as a nucleophilic catalyst in some cases.Toxic; difficult to remove completely; can react with acyl chlorides.[2][10]
NaOH (aq) InorganicInexpensive; reaction occurs at the interface.Biphasic system may have mass transfer limits; can promote hydrolysis of acyl chloride.[1]

References

  • Grokipedia. Schotten–Baumann reaction. [Link]
  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
  • Wikipedia. Schotten–Baumann reaction. [Link]
  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]
  • IUCr. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)
  • Reddit.
  • ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020-08-03). [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Semantic Scholar. An improved method of amide synthesis using acyl chlorides. (2009-06-17). [Link]
  • Reddit.
  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)
  • ResearchGate. Why did my amide syntesis does not work?. (2021-04-14). [Link]
  • PubChem. Ethyl 2-(4-methoxyphenyl)
  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]
  • ResearchGate. What are the best reaction conditions for an amidation reaction using EDC?. (2015-05-13). [Link]
  • ACS Publications. Illuminating the Effects of Interchain Interactions on the Catalytic Amidation of C–H Bonds in Polyethylenes. (2026-01-06). [Link]
  • ResearchGate. Proposed mechanism for the production of acid chlorides using oxalyl.... [Link]
  • PubChemLite. Ethyl 2-[(4-methoxyphenyl)
  • CORE. The action of oxalyl chloride on alcohols in pyridine solution. [Link]
  • Organic Syntheses.
  • Royal Society of Chemistry. Synthesis. [Link]
  • PubChem. Ethoxalyl chloride. [Link]
  • PubChem. Ethyl 2-((4-methoxyphenyl)amino)
  • Wikimedia Commons. In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl)
  • PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
  • ResearchGate. Why is there always a lot of p-Anisic acid left when I use it to react with thionyl chloride or oxalyl chloride to synthesize the acyl chloride?. (2013-06-19). [Link]

Sources

Technical Support Center: Purification of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification by recrystallization. The guidance herein is grounded in established principles of physical organic chemistry and extensive laboratory experience.

I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific issues that may arise during the recrystallization of this compound, providing probable causes and actionable solutions.

Scenario 1: The Compound Fails to Dissolve Completely in the Hot Solvent.

  • Probable Cause:

    • Insufficient Solvent: The most common reason for incomplete dissolution is an inadequate volume of the recrystallization solvent.

    • Inappropriate Solvent Choice: The solvent may not have a high enough solvating power for this compound, even at elevated temperatures.

    • Presence of Insoluble Impurities: The crude product may contain impurities that are insoluble in the chosen solvent.

  • Step-by-Step Solution:

    • Incremental Solvent Addition: While heating the mixture to the solvent's boiling point, add small portions of the hot solvent until the solid dissolves. Be patient, as dissolution may not be instantaneous.

    • Solvent System Re-evaluation: If a large volume of solvent is required with little effect, the chosen solvent is likely unsuitable. A different solvent or a co-solvent system should be considered. For aromatic esters like the target compound, solvents such as ethanol, ethyl acetate, or a mixture of ethanol and water are often effective.

    • Hot Filtration: If a significant amount of solid remains undissolved even with additional solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid impurities before allowing the solution to cool.

Scenario 2: "Oiling Out" - The Compound Separates as a Liquid Instead of Forming Crystals.

  • Probable Cause:

    • High Solute Concentration: The solution may be supersaturated, causing the compound to come out of solution above its melting point.

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, leading to the formation of an oil.

    • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal formation.

  • Step-by-Step Solution:

    • Re-dissolution and Dilution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath can facilitate gradual cooling.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

    • Seed Crystal: If available, adding a tiny crystal of the pure compound (a seed crystal) can initiate crystallization.

Scenario 3: Poor or No Crystal Formation Upon Cooling.

  • Probable Cause:

    • Excessive Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form upon cooling.

    • Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

  • Step-by-Step Solution:

    • Solvent Evaporation: Gently heat the solution to boil off some of the solvent. Allow the solution to cool again and observe for crystal formation.

    • Induce Crystallization:

      • Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation sites.

      • Ice Bath: Once the solution has reached room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.

      • Seed Crystal: Introducing a seed crystal is a highly effective method to induce crystallization.

Scenario 4: The Recrystallized Product has a Low Yield.

  • Probable Cause:

    • Using an Excessive Amount of Solvent: This is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor.

    • Premature Crystallization during Hot Filtration: If a hot filtration step was performed, the product may have crystallized on the filter paper.

    • Washing with too Much Cold Solvent: Excessive washing of the collected crystals can lead to the loss of product.

  • Step-by-Step Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat the Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

    • Second Crop of Crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.

Scenario 5: The Crystals are Colored, but the Pure Compound is Expected to be Colorless or White.

  • Probable Cause:

    • Presence of Colored Impurities: The crude material may contain colored byproducts from the synthesis.

  • Step-by-Step Solution:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot filtration to remove the activated charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Use fluted filter paper to speed up the filtration of the fine charcoal particles.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for this compound?

A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a moderately polar molecule, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate.

  • Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexane.

A rule of thumb is that "like dissolves like," so solvents with similar functional groups to the target molecule are often good choices.[1] It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the optimal one.

Q2: What is the expected melting point of pure this compound, and how can I use it to assess purity?

While a definitive, experimentally verified melting point for this specific compound is not widely published in readily available literature, a narrow melting point range close to the literature value for a pure compound is a good indicator of purity. Conversely, a broad melting point range (greater than 2°C) and a depressed melting point suggest the presence of impurities.

Q3: What are the likely impurities in my crude this compound?

The synthesis of this compound typically involves the reaction of p-anisidine with diethyl oxalate.[2][3] Potential impurities could include:

  • Unreacted Starting Materials: Residual p-anisidine or diethyl oxalate.

  • Disubstituted Byproduct: N,N'-bis(4-methoxyphenyl)oxamide, which can form if two molecules of p-anisidine react with one molecule of diethyl oxalate.[4]

  • Solvent Residues: Traces of the reaction solvent.

Q4: How can I improve the overall efficiency of my recrystallization?

  • Ensure Slow Cooling: Gradual cooling is crucial for the formation of large, pure crystals.[5]

  • Use Proper Glassware: An Erlenmeyer flask is preferred over a beaker as the narrow neck reduces solvent evaporation and prevents contamination.

  • Maintain Accurate Temperature Control: Overheating can lead to decomposition, while insufficient heating will result in incomplete dissolution.

III. Data Summary

Due to the limited availability of specific experimental data for this compound in the searched literature, a quantitative solubility table cannot be provided at this time. However, based on the general properties of similar aromatic esters and amides, a qualitative solubility profile can be inferred:

SolventSolubility at Room TemperatureSolubility at Boiling Point
EthanolSparingly SolubleSoluble
Ethyl AcetateSparingly SolubleSoluble
HexaneInsolubleSparingly Soluble
WaterInsolubleInsoluble

This table is a qualitative estimation and should be confirmed by experimental solubility tests.

IV. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Watch glass

  • Glass funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and the glass funnel. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution into the clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

V. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? clear_solution Clear Hot Solution dissolve->clear_solution No Insoluble Impurities hot_filtration->clear_solution cool Slow Cooling (Room Temp -> Ice Bath) clear_solution->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

VI. References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758864, Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

  • Crysdot LLC. This compound. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

Core Synthesis Pathway & Mechanism

The target molecule, this compound, is typically synthesized via a nucleophilic acyl substitution. The primary amine of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like ethyl oxalyl chloride. A base, such as pyridine, is commonly used to neutralize the HCl byproduct generated during the reaction.

Main Reaction p_anisidine p-Anisidine (4-methoxyaniline) product Ethyl 2-((4-methoxyphenyl)amino) -2-oxoacetate p_anisidine->product eoc Ethyl Oxalyl Chloride eoc->product pyridine Pyridine (Base) hcl_pyridine Pyridine Hydrochloride pyridine->hcl_pyridine HCl scavenger

Caption: Main synthetic route to this compound.

Recommended Experimental Protocol

This protocol is adapted from a standard procedure for the N-acylation of an aromatic amine with ethyl oxalyl chloride[1].

Materials:

  • 2-Amino-5-chlorobenzophenone (or in our case, p-anisidine)

  • Ethyl oxalyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a two-necked, round-bottomed flask purged with argon or nitrogen, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (2.0 eq). Equip the flask with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Prepare a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred amine solution over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5-2 hours.

  • Work-up:

    • Carefully add saturated aqueous NaHCO₃ solution dropwise to quench the reaction until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with water, and then dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • To remove residual pyridine, add toluene and evaporate under reduced pressure (azeotropic distillation). Repeat this step two more times.

    • The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Guide & FAQs

Even with a robust protocol, unexpected outcomes can occur. This section addresses the most common side reactions and provides actionable solutions.

Side Reactions cluster_side_products Potential Side Products p_anisidine p-Anisidine + Excess Ethyl Oxalyl Chloride diacylated Diacylation Product (N,N'-bis(4-methoxyphenyl)oxamide) p_anisidine->diacylated 2:1 Stoichiometry (Amine:Acyl Chloride) p_anisidine_fc p-Anisidine + Lewis Acid Catalyst (e.g., AlCl₃) fc_product Friedel-Crafts Product (Ring Acylation) p_anisidine_fc->fc_product Electrophilic Aromatic Substitution

Caption: Key side reaction pathways in the synthesis.

FAQ 1: My yield is very low, and I notice a sticky, acidic byproduct.
  • Potential Cause: This is a classic sign of hydrolysis of the acylating agent , ethyl oxalyl chloride. Acyl chlorides are highly moisture-sensitive and will readily react with water to form the corresponding carboxylic acid (ethyl oxalyl acid) and HCl. This depletes your key reagent and complicates purification.

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. A nitrogen or argon atmosphere is highly recommended to prevent atmospheric moisture from entering the reaction.

    • Reagent Quality: Use a fresh bottle of ethyl oxalyl chloride or distill it immediately before use. Older bottles may have already undergone partial hydrolysis.

    • Proper Handling: Handle reagents under an inert atmosphere and use dry syringes or cannulas for transfers.

FAQ 2: I see an unexpected, less polar spot (higher Rf) on my TLC plate.
  • Potential Cause: This is likely the diacylated side product, N,N'-bis(4-methoxyphenyl)oxamide . This occurs when a second molecule of p-anisidine reacts with the already formed product, or more commonly, when two molecules of p-anisidine react with one molecule of a more reactive diacylating agent like oxalyl chloride (if present as an impurity) or under conditions that favor further reaction. The resulting oxamide is more symmetrical and typically less polar than the desired mono-acylated product.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the ethyl oxalyl chloride relative to the p-anisidine. Using an excess of the amine will favor the formation of the di-substituted product.

    • Slow Addition at Low Temperature: Add the ethyl oxalyl chloride solution slowly and at a low temperature (0°C). This maintains a low concentration of the acylating agent, favoring mono-acylation[2].

    • Purification: If the diacylated product forms, it can often be separated from the desired product by column chromatography or careful recrystallization due to differences in polarity and solubility.

CompoundStructurePolarityExpected Rf
Desired Product (this compound)Amide and EsterModerateModerate
Side Product (N,N'-bis(4-methoxyphenyl)oxamide)Symmetrical DiamideLowerHigher
FAQ 3: My NMR spectrum is complex, and I have a new, more polar spot on my TLC.
  • Potential Cause: This could indicate a Friedel-Crafts acylation reaction on the electron-rich aromatic ring of p-anisidine. The methoxy group is a strong activating group, making the ortho and para positions susceptible to electrophilic attack. While less common without a strong Lewis acid catalyst, it can occur under certain conditions, leading to isomers where the oxalyl group is attached to the benzene ring. Friedel-Crafts reactions are a known pathway for acylating aromatic rings[3].

  • Troubleshooting & Prevention:

    • Avoid Lewis Acid Catalysts: Do not use strong Lewis acids like AlCl₃ or FeCl₃ unless a Friedel-Crafts reaction is intended. The use of a non-coordinating base like pyridine is standard for N-acylation.

    • Moderate Temperature: Avoid high reaction temperatures, which can sometimes promote side reactions.

    • Confirm Structure: Use 2D NMR techniques (like COSY and HMBC) to confirm the connectivity of your product if ring acylation is suspected.

FAQ 4: The reaction is sluggish, or the conversion is incomplete.
  • Potential Cause: Incomplete reactions can stem from several issues:

    • Poor Reagent Quality: As mentioned, partially hydrolyzed ethyl oxalyl chloride will be less reactive. The p-anisidine may also be oxidized if it's an old sample (often indicated by a dark color).

    • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. An insufficient amount of base (like pyridine) will fail to neutralize the acid, stalling the reaction.

    • Low Temperature: While low temperatures help control side reactions, the reaction may proceed very slowly at 0°C. Allowing it to warm to room temperature is often necessary for completion.

  • Troubleshooting & Prevention:

    • Check Reagents: Use purified starting materials. p-Anisidine can be recrystallized if it appears discolored.

    • Ensure Adequate Base: Use at least 2 equivalents of pyridine to ensure all generated HCl is scavenged and to potentially act as a nucleophilic catalyst.

    • Optimize Temperature: After the initial slow addition at 0°C, allow the reaction to proceed at room temperature and monitor its progress by TLC until the starting material is consumed.

Troubleshooting Flowchart

Troubleshooting start Analyze Crude Reaction (TLC, NMR) q1 Is the main spot the starting material? start->q1 q2 Is there a significant less polar spot (High Rf)? q1->q2 No incomplete Incomplete Reaction - Check reagent quality - Ensure sufficient base - Increase reaction time/temp q1->incomplete Yes q3 Is there a significant more polar spot (Low Rf)? q2->q3 No diacylation Diacylation Side Product - Check stoichiometry - Slow addition at 0°C q2->diacylation Yes q4 Is the yield low with an acidic byproduct? q3->q4 No fc_reaction Friedel-Crafts Acylation - Avoid Lewis acids - Control temperature q3->fc_reaction Yes hydrolysis Reagent Hydrolysis - Use anhydrous conditions - Use fresh reagents q4->hydrolysis Yes success Purify Product (Recrystallization or Chromatography) q4->success No

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402. [Link]
  • A Friedel-Craft acylation reaction is carried out by reacting anisole with acetic anhydride in order to substitute an acyl group onto the aromatic ring of anisole. Course Hero. [Link]
  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses. [Link]

Sources

Technical Support Center: Optimization of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the N-acylation of p-anisidine with diethyl oxalate. Our goal is to empower you, our fellow scientists and drug development professionals, with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Reaction Overview: The Nucleophilic Acyl Substitution

The synthesis of this compound is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of p-anisidine (4-methoxyaniline) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group forms the desired amide bond. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.

Reaction_Mechanism pAnisidine p-Anisidine (Nucleophile) plus1 + pAnisidine->plus1 diethylOxalate Diethyl Oxalate (Electrophile) tetrahedral Tetrahedral Intermediate diethylOxalate->tetrahedral 1. Nucleophilic Attack plus1->diethylOxalate product Ethyl 2-((4-methoxyphenyl)amino) -2-oxoacetate tetrahedral->product 2. Collapse & Leaving    Group Elimination plus2 + product->plus2 ethanol Ethanol plus2->ethanol

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue that can stem from several sources. A systematic approach is crucial for diagnosis.

Answer: Several factors can contribute to low yields. The most common culprits are suboptimal stoichiometry, inadequate reaction temperature, and the inherent reactivity of your starting materials.

  • Stoichiometry: The reaction involves two ester groups on diethyl oxalate. To favor the desired mono-acylation product, diethyl oxalate should be used in excess relative to p-anisidine. A molar ratio of 2:1 to 3:1 (diethyl oxalate : p-anisidine) is a good starting point. This statistical approach ensures that an amine molecule is more likely to encounter a fresh diethyl oxalate molecule rather than the already-reacted mono-amide product.

  • Temperature: Amidation of esters often requires heating to proceed at a reasonable rate.[1][2] If the reaction is sluggish at room temperature, gentle heating to 50-80°C can significantly improve the conversion rate.[3] However, excessive heat can promote side reactions.[4] We recommend starting at a moderate temperature (e.g., 60°C) and monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Reagent Purity: The purity of p-anisidine is critical. Aromatic amines can oxidize over time, often indicated by a darker coloration (from pale yellow to brown).[3][5] Oxidized impurities can interfere with the reaction. Using freshly purified p-anisidine can improve results.

Troubleshooting_Workflow start Low Yield? check_stoich Check Stoichiometry start->check_stoich Yes check_temp Evaluate Temperature start->check_temp check_purity Assess Reagent Purity start->check_purity stoich_q Is [Oxalate]:[Amine] > 2:1? check_stoich->stoich_q temp_q Is reaction heated (e.g., 50-80°C)? check_temp->temp_q purity_q Is p-anisidine pale/fresh? check_purity->purity_q stoich_sol Increase Diethyl Oxalate to 2-3 equivalents stoich_q->stoich_sol No end Re-run Optimized Reaction stoich_q->end Yes stoich_sol->check_temp temp_sol_heat Gently heat and monitor by TLC temp_q->temp_sol_heat No temp_sol_cool Excessive heat? Reduce temp to minimize side products temp_q->temp_sol_cool Yes, but byproducts seen temp_sol_heat->check_purity temp_sol_cool->end purity_sol Purify p-anisidine (e.g., recrystallization) purity_q->purity_sol No purity_q->end Yes purity_sol->end

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I see a major, less polar byproduct on my TLC plate. What is it?

The formation of a significant byproduct is a clear indicator that reaction conditions need adjustment.

Answer: The most probable byproduct is N,N'-bis(4-methoxyphenyl)oxamide . This occurs when one molecule of diethyl oxalate reacts with two molecules of p-anisidine. This side reaction becomes dominant under the following conditions:

  • Incorrect Stoichiometry: If the molar ratio of p-anisidine to diethyl oxalate is 1:1 or higher, the formation of the di-substituted product is highly likely.

  • High Temperature / Prolonged Reaction Time: Forcing the reaction with excessive heat or allowing it to run for too long after the initial mono-acylation can provide the energy needed for the second, slower acylation step to occur.

Solution: The primary solution is stoichiometric control. As mentioned in Q1, using a 2-3 fold excess of diethyl oxalate will statistically favor the formation of the mono-acylated product. Monitor the reaction closely by TLC and stop the reaction once the starting p-anisidine has been consumed, before significant amounts of the byproduct appear.

Q3: What is the optimal solvent for this reaction?

Solvent choice can dramatically influence reaction rate and outcome.[6]

Answer: The choice of solvent is flexible, but some general principles apply.

  • Aprotic Solvents: High-boiling aprotic solvents are often a good choice.[7] They can facilitate heating and help drive the reaction to completion by allowing the ethanol byproduct to be removed.

  • Solvent-Free: Interestingly, many N-acylation reactions proceed efficiently without any solvent at all.[8][9] Simply heating a mixture of the two liquid reactants can be a very "green" and effective method. This often results in high concentrations, which can increase the reaction rate.

  • Protic Solvents (with caution): While alcohols can be used, they may participate in transesterification with the diethyl oxalate, although this is usually slower than amidation. Using water as a solvent has been explored for some amidation reactions as a sustainable option, but often requires higher temperatures (e.g., 110°C).[10]

For this specific reaction, we recommend starting with solvent-free conditions or using a high-boiling aprotic solvent like toluene .

Q4: How do I effectively purify the final product?

Proper purification is essential to isolate this compound from unreacted diethyl oxalate and any side products.

Answer: The purification strategy depends on the scale and the impurities present.

  • Initial Workup: After the reaction is complete, the excess diethyl oxalate can often be removed by vacuum distillation if the reaction was run neat. If a solvent was used, it should be removed under reduced pressure.

  • Recrystallization: This is the most common and effective method for purifying the solid product. The crude solid can be dissolved in a minimum amount of a hot solvent and allowed to cool slowly. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane , is often effective.[11][12] The desired product should be significantly less soluble in the cold solvent mixture than the impurities.

  • Washing: If the crude product precipitates from the reaction mixture, it can be collected by vacuum filtration and washed with a cold solvent (like diethyl ether or cold ethanol) to remove soluble impurities.[13]

Data Summary & Recommended Protocols

To provide a clear starting point, the following tables summarize key reaction parameters and a basic experimental protocol.

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incorrect stoichiometry- Temperature too low- Impure p-anisidine- Use a 2-3 fold excess of diethyl oxalate.- Heat reaction to 50-80°C and monitor by TLC.[4]- Use fresh or recrystallized p-anisidine.
Byproduct Formation - Stoichiometry favors di-acylation- Excessive heat or reaction time- Ensure diethyl oxalate is in excess.- Avoid temperatures above 100°C.- Stop the reaction once p-anisidine is consumed.
Reaction Stalls - Insufficient activation energy- Amine protonation (acidic impurity)- Increase temperature moderately.- Ensure reagents are neutral; a non-nucleophilic base is rarely needed but can be considered if acidic contamination is suspected.[12]
Purification Difficulty - Improper solvent choice- Product is an oil- Screen recrystallization solvents (e.g., Ethanol/Water, Ethyl Acetate/Hexane).- If product oils out, try dissolving in a different hot solvent or use column chromatography.
Table 2: Recommended Starting Parameters
Parameter Recommended Value Rationale
Stoichiometry 2.5 equivalents Diethyl Oxalate1.0 equivalent p-AnisidineSuppresses the formation of the N,N'-bis(4-methoxyphenyl)oxamide byproduct.
Solvent None (neat) or TolueneNeat conditions are efficient and green.[9] Toluene allows for controlled heating.
Temperature 60 - 80 °CProvides sufficient energy for the reaction without promoting significant side product formation.[3]
Reaction Time 2 - 6 hoursMonitor by TLC until p-anisidine is consumed.
Atmosphere Air (optional: Nitrogen)The reaction is generally not air-sensitive, but an inert atmosphere can prevent oxidation of the amine at higher temperatures.
Protocol 1: Solvent-Free Synthesis

This protocol is adapted from general procedures for catalyst-free N-acylation.[9]

Reagents:

  • p-Anisidine (10.0 mmol, 1.23 g)

  • Diethyl oxalate (25.0 mmol, 3.4 mL, 3.65 g)

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine and diethyl oxalate.

  • Heat the mixture in an oil bath set to 70°C with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The product spot should appear between the two starting material spots.

  • After the p-anisidine spot is no longer visible (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Remove the excess diethyl oxalate under reduced pressure (vacuum distillation).

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white or off-white solid.

References

  • Ge, Y. et al. (2013). Synthesis and crystal structure of related compounds. Acta Crystallographica Section E: Structure Reports Online, E70, o366.
  • ResearchGate. (2014). What is the best procedure (solvent and technique) of converting an ester group to an amide group?
  • Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature.
  • Sciencemadness Discussion Board. (2009). N-acetylation of aniline, using aspirin.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • Rajendran, N. et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry, 25(13), 5235-5241.
  • Gogoi, P. et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(9), 1985.
  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Procopio, D. et al. (2021). Green Solvents for the Formation of Amide Linkage. Current Green Chemistry, 8(3), 192-208.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid.
  • Ekolle, T. et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 116-121.
  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate.

Sources

Technical Support Center: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a focus on impurity identification and mitigation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves the nucleophilic acyl substitution reaction between p-anisidine and diethyl oxalate.[1] In this reaction, the amino group of p-anisidine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group and the formation of the desired amide bond.

Q2: What is the primary and most common impurity in this synthesis, and how is it formed?

The most significant impurity is the over-addition product, N,N'-bis(4-methoxyphenyl)oxamide . This symmetrical diamide is formed when two molecules of p-anisidine react with one molecule of diethyl oxalate.[1] This typically occurs when an excess of p-anisidine is used or when the reaction conditions favor the second nucleophilic attack on the remaining ester group of the desired product.

Q3: Are there other potential impurities I should be aware of?

Yes, other impurities can arise from various sources:

  • Unreacted Starting Materials: Residual p-anisidine and diethyl oxalate may be present in the crude product. Commercial p-anisidine can also contain oxidation byproducts, appearing as grey or brown contaminants.[2]

  • Hydrolysis Products: Diethyl oxalate is sensitive to moisture and can hydrolyze to oxalic acid and ethanol.[3] The final product, an ester, can also undergo hydrolysis to the corresponding carboxylic acid, 2-((4-methoxyphenyl)amino)-2-oxoacetic acid, though this is less common under standard reaction conditions.

  • Solvent-Related Impurities: Depending on the solvent used for the reaction and workup, residual solvents may be present in the final product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting materials, product, and the N,N'-bis(4-methoxyphenyl)oxamide impurity. The spots can be visualized under UV light.

Q5: What are the recommended purification methods for the crude product?

The two primary methods for purification are:

  • Recrystallization: This is often the most effective method for removing the common impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

  • Column Chromatography: For more challenging separations or for obtaining very high purity material, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solutions
Low yield of the desired product. 1. Incorrect stoichiometry: An excess of p-anisidine can lead to the formation of the diamide byproduct. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Moisture in reagents or glassware: Hydrolysis of diethyl oxalate.1. Control Stoichiometry: Use a slight excess of diethyl oxalate (e.g., 1.1 to 1.2 equivalents) relative to p-anisidine to favor the formation of the mono-acylated product.[1] 2. Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware. If necessary, dry the diethyl oxalate over a suitable drying agent before use.
Significant amount of N,N'-bis(4-methoxyphenyl)oxamide detected. 1. Excess of p-anisidine: As mentioned, this is the primary cause. 2. High reaction temperature or prolonged reaction time: These conditions can promote the second substitution.1. Adjust Stoichiometry: Carefully control the molar ratio of reactants. Adding the p-anisidine solution dropwise to the diethyl oxalate solution can also help to maintain a localized excess of the diester. 2. Moderate Reaction Conditions: Conduct the reaction at a lower temperature (e.g., room temperature) and monitor closely by TLC to stop the reaction once the starting material is consumed and before significant diamide formation occurs.
Product is discolored (yellow or brown). 1. Impure p-anisidine: The starting amine may be oxidized.[2] 2. Side reactions at high temperatures: Decomposition or polymerization of reactants or products.1. Purify p-anisidine: If the starting material is discolored, it can be purified by recrystallization or distillation under reduced pressure.[4] 2. Use Moderate Temperatures: Avoid excessive heating during the reaction and workup.
Difficulty in isolating the product from the reaction mixture. 1. Product oiling out during recrystallization: The chosen solvent system is not optimal. 2. Formation of an emulsion during aqueous workup. 1. Optimize Recrystallization: Screen different solvent systems. A mixture of a good solvent (in which the product is soluble) and an anti-solvent (in which the product is insoluble) can be effective. Common systems include ethanol/water or ethyl acetate/hexanes.[5][6] 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period to allow for phase separation.

III. Detailed Experimental Protocols

A. Synthesis of this compound

This protocol is designed to favor the formation of the desired mono-acylated product.

Materials:

  • p-Anisidine (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Anhydrous ethanol or toluene (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for heating)

  • Addition funnel (optional)

Procedure:

  • In a round-bottom flask, dissolve diethyl oxalate (1.2 equivalents) in the chosen anhydrous solvent (e.g., ethanol or toluene).

  • In a separate beaker, dissolve p-anisidine (1.0 equivalent) in a minimal amount of the same solvent.

  • With stirring, add the p-anisidine solution dropwise to the diethyl oxalate solution at room temperature over 30-60 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow, but this may increase the formation of the diamide byproduct.

  • Once the reaction is complete (as indicated by the consumption of p-anisidine), remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization.

B. Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

C. Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH modifier like formic acid or phosphate buffer) is a suitable system for analyzing the purity of the final product and quantifying impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the desired product will show characteristic signals for the aromatic protons of the p-methoxyphenyl group, the methoxy group protons, the ethyl ester protons (a quartet and a triplet), and a broad singlet for the N-H proton.

    • ¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (amide and ester), the aromatic carbons, the methoxy carbon, and the ethyl ester carbons.

IV. Data Presentation

Table 1: Key Reactants and Products

CompoundMolar Mass ( g/mol )AppearanceKey Role
p-Anisidine123.15White to grey-brown solid[2]Nucleophile
Diethyl Oxalate146.14Colorless liquid[3]Electrophile
This compound223.23SolidDesired Product
N,N'-bis(4-methoxyphenyl)oxamide300.32SolidPrimary Impurity

Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)

Proton AssignmentThis compound (Expected)N,N'-bis(4-methoxyphenyl)oxamide (Literature Comparison)
-NH (amide)~8.5-9.5 (broad s, 1H)~8.0-9.0 (broad s, 2H)
Aromatic-H~7.4-7.6 (d, 2H), ~6.8-7.0 (d, 2H)~7.3-7.5 (d, 4H), ~6.8-7.0 (d, 4H)
-OCH₃ (methoxy)~3.8 (s, 3H)~3.8 (s, 6H)
-OCH₂CH₃ (ethyl ester)~4.4 (q, 2H)-
-OCH₂CH₃ (ethyl ester)~1.4 (t, 3H)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

V. Mechanistic and Workflow Diagrams

A. Reaction Pathway and Impurity Formation

The following diagram illustrates the desired reaction pathway and the competing reaction leading to the formation of the primary impurity.

G cluster_reactants Reactants cluster_product Desired Product cluster_impurity Primary Impurity p_anisidine p-Anisidine (1 eq) product This compound p_anisidine->product Nucleophilic Acyl Substitution diethyl_oxalate Diethyl Oxalate (1.2 eq) diethyl_oxalate->product impurity N,N'-bis(4-methoxyphenyl)oxamide product->impurity Further Reaction (undesired) p_anisidine_2 p-Anisidine (another eq) p_anisidine_2->impurity

Caption: Synthesis pathway and impurity formation.

B. Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in the synthesis.

G start Start Synthesis check_purity Analyze Crude Product (TLC, HPLC) start->check_purity low_yield Low Yield? check_purity->low_yield high_impurity High Diamide Impurity? low_yield->high_impurity No check_stoichiometry Verify Stoichiometry (use excess diethyl oxalate) low_yield->check_stoichiometry Yes discoloration Product Discolored? high_impurity->discoloration No high_impurity->check_stoichiometry Yes purify_panisidine Purify p-Anisidine discoloration->purify_panisidine Yes recrystallize Recrystallize Product discoloration->recrystallize No optimize_conditions Optimize Reaction (Time, Temperature) check_stoichiometry->optimize_conditions optimize_conditions->start purify_panisidine->start end Pure Product recrystallize->end

Caption: Troubleshooting workflow for the synthesis.

VI. References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4994. Retrieved from [Link]

  • MDPI. (2022). Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Catalysts, 12(10), 1185. Retrieved from [Link]

  • BioPharm International. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International, 16(11). Retrieved from [Link]

  • PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Retrieved from [Link]

  • Wikipedia. p-Anisidine. Retrieved from [Link]

  • Conti, C., et al. (2013). First results on diethyl oxalate as a new product for the conservation of carbonatic substrates. Built Heritage 2013: Monitoring Conservation Management.

  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2018(3), M993. Retrieved from [Link]

  • ResearchGate. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (2010). Influence of oxygen on activity of Pd-Fe/α-Al2O3 catalyst for CO coupling reaction to diethyl oxalate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2758864, Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). N-(4-Methoxyphenyl)pivalamide. PubChem. Retrieved from [Link]

  • PubMed. (1998). The destruction of N-nitrosamides with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiodiphosphetane-2,4-disulfide. Attempts to nitrosate thioamides. J Am Chem Soc, 120(3), 593-594. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(2), 1188-1198. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10012185, Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1018–1023. Retrieved from [Link]

  • ResearchGate. (2024). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a key intermediate in pharmaceutical and agrochemical research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we dissect potential failures, offer logical troubleshooting frameworks, and provide answers to frequently asked questions, grounding our advice in established chemical principles.

Troubleshooting Guide: From Failed Reactions to Pure Product

The synthesis of this compound, also known as Ethyl N-(4-methoxyphenyl)oxamate, is typically achieved through the acylation of p-anisidine with an oxalyl derivative. The most common routes involve either ethyl oxalyl chloride or diethyl oxalate. While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity.

Core Reaction Scheme

The primary transformation involves the nucleophilic attack of the amino group of p-anisidine on an electrophilic carbonyl carbon of the oxalyl reagent.

Reaction Scheme cluster_reactants Reactants cluster_product Product p_anisidine p-Anisidine (4-methoxyaniline) reaction_node + p_anisidine->reaction_node Nucleophilic Attack oxalyl_reagent Ethyl Oxalyl Chloride OR Diethyl Oxalate oxalyl_reagent->reaction_node product This compound reaction_node->product Acylation Side Reactions p_anisidine p-Anisidine product Desired Product (Mono-acylated) p_anisidine->product 1 eq. oxalyl_reagent Ethyl Oxalyl Chloride or Diethyl Oxalate oxalyl_reagent->product hydrolysis_product Oxalic Acid (Hydrolysis Impurity) oxalyl_reagent->hydrolysis_product Moisture Contamination diacylated N,N'-bis(4-methoxyphenyl)oxamide (Di-acylated Impurity) product->diacylated + 1 eq. p-Anisidine water H₂O water->hydrolysis_product

Caption: Desired reaction vs. common side reactions.

Troubleshooting Protocol: Purification Strategy
  • Aqueous Workup: A standard aqueous workup is crucial.

    • Quench the reaction mixture (if using ethyl oxalyl chloride) with a saturated sodium bicarbonate solution to neutralize excess acid and HCl. [2] 2. Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with dilute HCl (to remove unreacted p-anisidine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallization: This is the most effective method for removing the di-acylated impurity and unreacted starting material.

    • Recommended Solvent System: Ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel chromatography is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is typically effective. The less polar desired product will elute before the more polar di-acylated impurity.

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride instead of oxalyl chloride to make the acid chloride from a precursor acid? A1: While both thionyl chloride and oxalyl chloride can convert carboxylic acids to acid chlorides, oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl), which are easily removed. [3][4]Thionyl chloride can sometimes lead to more side reactions or require higher temperatures. Q2: My product is an oil instead of a solid. What should I do? A2: this compound is typically a solid at room temperature. [5]If you obtain an oil, it likely contains significant impurities. Try triturating the oil with a cold non-polar solvent like hexanes or diethyl ether. This may induce crystallization of the desired product. If that fails, purification by column chromatography is the best course of action.

Q3: How can I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is the most convenient method. [6]Use a mobile phase of 30% ethyl acetate in hexanes. The starting material (p-anisidine) will have a certain Rf value. As the reaction progresses, a new, less polar spot corresponding to the product will appear, and the starting material spot will diminish. Staining with potassium permanganate can help visualize the spots if they are not UV-active. HPLC is also an excellent quantitative method for tracking reaction conversion. [7][8] Q4: What are the key safety precautions for this synthesis? A4:

  • Ethyl oxalyl chloride is corrosive, toxic, and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]* The reaction with ethyl oxalyl chloride produces HCl gas , which is corrosive. The reaction should be vented properly or equipped with a trap.

  • Organic solvents like DCM and THF are flammable and have associated health risks. Handle them with care in a fume hood.

Q5: Is there a difference in outcome between using ethyl oxalyl chloride and diethyl oxalate? A5: Yes. The ethyl oxalyl chloride route is generally faster and proceeds at lower temperatures but requires an acid scavenger and strictly anhydrous conditions. [2]The diethyl oxalate method is simpler (often run neat or in ethanol) but requires much higher temperatures (reflux) and longer reaction times to drive the reaction to completion by removing the ethanol byproduct. [9]The choice often depends on available equipment and sensitivity of other functional groups on the substrate.

References

  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • Wikipedia. Oxalyl chloride.
  • PubChem. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate.
  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Iranian Journal of Science and Technology. Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams.

Sources

Characterization of byproducts in Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, specifically focusing on the identification and mitigation of byproducts. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Understanding the Core Reaction

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. The primary amine of p-anisidine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate (also known as ethyl oxalyl chloride). A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the hydrochloric acid (HCl) generated during the reaction.[1]

Primary Reaction Pathway

The intended reaction proceeds as follows:

Caption: Primary synthesis route for the target oxoacetate.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, framed in a question-and-answer format.

Q1: My reaction mixture turned dark brown/black, and the final product is difficult to purify. What is the cause?

Answer: Dark coloration and tar formation are typically signs of degradation or polymerization. Both starting materials can contribute to this issue under suboptimal conditions.

  • p-Anisidine Instability: Anilines, particularly electron-rich ones like p-anisidine, are susceptible to oxidation, which can produce colored polymeric impurities. This is exacerbated by elevated temperatures, the presence of air (oxygen), or trace metal impurities.

  • Ethyl Chlorooxoacetate Reactivity: This reagent is highly reactive and moisture-sensitive.[2][3] In the presence of water, it hydrolyzes to chlorooxoacetic acid and eventually oxalic acid and HCl. It can also decompose or polymerize, especially if the reaction temperature is not controlled.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aniline.

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent hydrolysis of the ethyl chlorooxoacetate.

  • Temperature Control: The initial reaction is exothermic. Maintain a low temperature (0 °C) during the addition of ethyl chlorooxoacetate to control the reaction rate and minimize side reactions.[2] Allow the mixture to warm to room temperature gradually.

  • Reagent Purity: Use freshly distilled or high-purity starting materials.

Q2: I have a major byproduct with a mass of 272.28 g/mol . What is it and how do I prevent its formation?

Answer: This molecular weight corresponds to N,N'-bis(4-methoxyphenyl)oxamide . This is a very common byproduct in reactions involving anilines and oxalyl chloride derivatives.

Caption: Common pathways to the dimeric oxamide byproduct.

Causality and Mechanism: This byproduct forms when one molecule of the acylating agent effectively reacts with two molecules of the aniline. This can happen in two primary ways:

  • Direct Reaction: If there are localized "hot spots" or poor mixing, a molecule of ethyl chlorooxoacetate might react with two equivalents of p-anisidine before it can be dispersed. The high reactivity of the acid chloride function facilitates this.

  • Amide Exchange: The desired product, an ester-amide, can undergo transamidation with another molecule of p-anisidine, displacing ethanol to form the more thermodynamically stable bis-amide. This is typically slower but can become significant with prolonged reaction times or elevated temperatures.

Preventative Measures:

  • Controlled Addition: Add the ethyl chlorooxoacetate solution dropwise to the solution of p-anisidine and base at 0 °C. This maintains a low concentration of the acylating agent and minimizes the chance of double addition.

  • Stoichiometry: Use a slight excess of ethyl chlorooxoacetate (e.g., 1.05-1.1 equivalents) to ensure the aniline is the limiting reagent. However, this may leave unreacted acyl chloride, which must be quenched during workup.

  • Vigorous Stirring: Ensure efficient mixing throughout the addition to avoid localized high concentrations.

  • Monitor Reaction: Follow the reaction's progress by TLC or LC-MS. Stop the reaction once the starting aniline is consumed to prevent the slower transamidation pathway from becoming significant.

Q3: My NMR spectrum shows unreacted starting materials and another species with a carboxylic acid peak. What is happening?

Answer: This points to incomplete reaction and hydrolysis. The new species is likely N-(4-methoxyphenyl)oxamic acid , the hydrolysis product of your target ester.

Causality and Mechanism: The presence of water, either from wet solvents, reagents, or atmospheric moisture, can lead to two problems:

  • Reagent Hydrolysis: Ethyl chlorooxoacetate reacts with water to form the corresponding acid, which is less reactive and will not proceed to form the desired product.[4]

  • Product Hydrolysis: The ethyl ester of your final product can be hydrolyzed to the carboxylic acid, especially during aqueous workup if the pH is not controlled (either acidic or basic conditions can catalyze this).

Troubleshooting Workflow:

Sources

Technical Support Center: Purification of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This guide is designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the purification of this important synthetic intermediate. By explaining the causality behind experimental choices, this document provides robust, field-tested protocols and troubleshooting advice to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The primary impurities are typically related to the starting materials and potential side reactions from its synthesis, which commonly involves the reaction of p-anisidine with diethyl oxalate. Key impurities include:

  • Unreacted p-anisidine: A common, often colored, impurity.

  • Unreacted diethyl oxalate: A liquid that can be difficult to remove from the solid product.

  • Disubstituted byproduct: N,N'-bis(4-methoxyphenyl)oxamide, which is significantly less soluble and can precipitate out.

  • Oxidation products: The p-anisidine moiety is susceptible to oxidation, leading to colored impurities.

  • Hydrolysis products: The ester or amide functional groups can undergo hydrolysis, especially if exposed to acidic or basic conditions during workup, yielding the corresponding carboxylic acid or amino acid derivatives.[1]

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to off-white solid, often crystalline in nature. While a specific melting point is not widely published in readily available literature, analogous compounds such as Ethyl 2-((2-ethoxyphenyl)amino)-2-oxoacetate are solids, suggesting a crystalline nature. Any significant deviation, such as a gummy consistency or a dark yellow/brown color, indicates the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of my compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for quantitative purity analysis of aromatic compounds, offering high specificity and sensitivity.[2]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and optimizing purification conditions for column chromatography.

A comparative table highlights the strengths of each primary technique for this type of molecule.[2]

Parameter HPLC-UV GC-FID ¹H NMR
Specificity HighHighModerate to High
Quantification ExcellentExcellentGood (with internal standard)
Sensitivity (LOQ) ~0.1 µg/mL~0.15 µg/mL~1% relative abundance
Sample Throughput ModerateModerateHigh
Primary Use Case Final purity assay, impurity profilingAnalysis of volatile impuritiesStructural confirmation, impurity ID

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

Cause: This common issue occurs when the solute's solubility at a given temperature is too high, or the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase rather than forming an ordered crystal lattice. This is particularly prevalent with compounds that have moieties that hinder efficient crystal packing.[3]

Solutions:

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, and only then move it to an ice bath. Rapid cooling is a primary cause of oiling out.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot recrystallization solvent to the oiled-out mixture and reheat until everything dissolves. Then, attempt to cool slowly again.

  • Change Solvent System: The chosen solvent may be too effective. Switch to a less powerful solvent or, more effectively, use a two-solvent system.[4] For instance, dissolve the compound in a minimal amount of a "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[4][5]

  • Seed the Solution: Introduce a tiny crystal of pure product (if available) or scratch the inside of the flask with a glass rod at the liquid-air interface. This provides a nucleation site for crystal growth to begin.[4]

Problem 2: The purified solid retains a persistent yellow or brown color.

Cause: The color often originates from oxidized impurities derived from the p-anisidine starting material. These highly conjugated, colored species can become trapped in the crystal lattice of your product.

Solutions:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. The carbon will adsorb many of the colored impurities.

  • Chromatography: If recrystallization fails to remove the color, flash column chromatography is the next logical step. The polarity difference between your product and the colored impurities is often sufficient for separation.

Problem 3: Purity does not improve after flash column chromatography on silica gel.

Cause: this compound is a polar amide. Polar compounds can interact strongly with the acidic surface of standard silica gel, leading to poor separation (streaking) or even on-column decomposition.[6][7] Amides can be particularly sensitive to acidic conditions.[8]

Solutions:

  • Optimize the Mobile Phase:

    • Hexanes/Ethyl Acetate: This is a standard starting point for compounds of moderate polarity.[9]

    • Dichloromethane/Methanol: A more effective system for polar compounds.[9] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase.

    • Add a Modifier: To reduce tailing of your amine-containing compound on acidic silica, add a small amount (~0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase.[9] This deactivates the acidic sites on the silica gel.

  • Change the Stationary Phase:

    • Neutral Alumina: This is a good alternative for purifying compounds that are sensitive to acid.[7]

    • Amine-Functionalized Silica: This specialized stationary phase can be highly effective for purifying polar compounds, especially those containing amine groups, by minimizing strong interactions that lead to tailing.[10]

    • Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography (using solvents like water/acetonitrile or water/methanol) can provide an excellent alternative separation mechanism.[6]

Problem 4: The product appears to decompose during purification or upon storage.

Cause: The ester and amide functional groups in the molecule are susceptible to hydrolysis. The N-aryl oxamate structure, while more stable than corresponding esters, can still hydrolyze over time, especially when exposed to moisture, acids, or bases.[1]

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents for chromatography and recrystallization.

  • Avoid Extreme pH: During aqueous workups, use neutral washes (like brine) and avoid strong acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Proper Storage: Store the final, purified product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place. A desiccator is highly recommended.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is the first-line method for purifying solids with an initial purity of >85%.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room and elevated temperatures.[11] The ideal solvent will dissolve the compound when hot but not when cold.[4] Ethanol or an ethyl acetate/hexanes mixture are excellent starting points.[3][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula tip of activated carbon and swirl the hot solution for 5 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: High-Performance Flash Column Chromatography

This protocol is recommended for complex mixtures or when recrystallization fails to achieve the desired purity.

  • TLC Analysis: Develop a TLC system to separate your product from its impurities. A good target Rf value for the product is ~0.3. A solvent system of 30-50% ethyl acetate in hexanes is a common starting point.

  • Column Packing: Pack a glass column with silica gel (or an alternative stationary phase like alumina) using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution of compounds using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram provides a decision-making framework for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product (Purity < 98%) purity_check Assess Crude Purity (TLC / ¹H NMR) start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization > 85% Purity (Few Impurities) column_chrom Perform Flash Column Chromatography purity_check->column_chrom < 85% Purity (Complex Mixture) recrystal_success Is Purity > 98%? recrystallization->recrystal_success recrystal_success->column_chrom No final_product Pure Product (Purity > 98%) recrystal_success->final_product Yes column_success Is Purity > 98%? column_chrom->column_success column_success->final_product Yes troubleshoot Troubleshoot Method (See Guide) column_success->troubleshoot No

Caption: Decision tree for selecting a purification method.

References
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link
  • ResearchGate. (2020, November 2).
  • University of Rochester, Department of Chemistry.
  • Quora. (2017, February 16).
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?Link
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • Biotage. (2023, January 30).
  • MilliporeSigma. (2013, January 31).
  • Unknown Source.
  • ResearchGate. (2023).
  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)
  • University of Rochester, Department of Chemistry.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Link
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
  • Sigma-Aldrich. Ethyl 2-((2-ethoxyphenyl)amino)

Sources

Technical Support Center: Challenges in the Scale-up of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful transition of your synthesis from laboratory scale to pilot plant and beyond.

Introduction

This compound, an important building block in the synthesis of various pharmaceuticals, is typically prepared via the acylation of p-anisidine with diethyl oxalate. While the reaction appears straightforward on a lab scale, its scale-up presents several challenges that can impact yield, purity, and process safety. This guide offers practical, experience-based solutions to these potential hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significantly lower than expected yield of this compound upon scaling up the reaction from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields on scale-up are a common issue and can often be traced back to several factors that are less pronounced at the lab scale.

Potential Causes & Solutions:

  • Inadequate Mixing and Mass Transfer:

    • Causality: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients. This can promote the formation of byproducts and leave starting materials unreacted.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogenous reaction mixture. Consider using a baffled reactor to improve mixing efficiency.

  • Poor Temperature Control:

    • Causality: The acylation of p-anisidine with diethyl oxalate is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled temperature increases can accelerate side reactions.

    • Solution: Implement a robust temperature control system for your reactor. This may involve using a jacketed reactor with a circulating thermal fluid and a well-calibrated temperature probe. For highly exothermic reactions, a semi-batch process, where one reactant is added portion-wise to the other, can help manage the heat evolution.

  • Suboptimal Stoichiometry:

    • Causality: While a 1:1 molar ratio of p-anisidine to diethyl oxalate is theoretically required, on a larger scale, slight excesses of one reactant may be beneficial to drive the reaction to completion, especially if one of the reactants is volatile or prone to degradation.

    • Solution: Experiment with slight stoichiometric imbalances. A small excess of diethyl oxalate (e.g., 1.05-1.1 equivalents) can sometimes improve the conversion of the more valuable p-anisidine. However, be mindful that a large excess of diethyl oxalate can complicate purification.

Issue 2: Formation of a Significant Amount of a White, Insoluble Precipitate

Question: During our scale-up, we are observing the formation of a significant amount of a white solid that is insoluble in our reaction solvent and complicates the work-up. What is this byproduct and how can we prevent its formation?

Answer:

The white, insoluble precipitate is most likely N,N'-bis(4-methoxyphenyl)oxamide, the product of a double acylation of p-anisidine.

Causality:

p-Anisidine is a primary amine, meaning it has two reactive N-H protons. The reaction with diethyl oxalate can proceed in two steps:

  • Desired Reaction (1:1 Stoichiometry): One molecule of p-anisidine reacts with one molecule of diethyl oxalate to form the desired this compound.[1]

  • Side Reaction (2:1 Stoichiometry): A second molecule of p-anisidine can react with the initially formed product, displacing the ethyl ester group to form the symmetrical N,N'-bis(4-methoxyphenyl)oxamide. This diamide is often a high-melting, poorly soluble solid.[1][2]

This side reaction is favored by:

  • Localized high concentrations of p-anisidine.

  • Elevated reaction temperatures.

  • Prolonged reaction times.

Prevention Strategies:

  • Control Reactant Addition: The most effective way to minimize diamide formation is to control the relative concentrations of the reactants. A "reverse addition" is often recommended, where the p-anisidine solution is added slowly to the diethyl oxalate solution. This ensures that diethyl oxalate is always in excess relative to the p-anisidine, minimizing the chance of a second acylation.

  • Strict Temperature Control: Maintain the reaction temperature at the lower end of the optimal range. The rate of the second acylation reaction is often more sensitive to temperature increases than the desired first acylation.

  • Molar Ratio Adjustment: Using a slight excess of diethyl oxalate can help to ensure that all the p-anisidine reacts in a 1:1 fashion.

Workflow for Minimizing Diamide Formation

Caption: A process flow diagram illustrating the recommended "reverse addition" strategy.

Issue 3: Difficulty in Product Purification and Isolation

Question: We are struggling to obtain high-purity this compound on a larger scale. The crude product is an oil that is difficult to crystallize, and distillation leads to decomposition.

Answer:

Purification is a critical step in any scale-up process. The challenges you are facing are common for oxamic acid esters.

Potential Causes & Solutions:

  • Residual Starting Materials:

    • Causality: Incomplete reaction leaves unreacted p-anisidine and diethyl oxalate in the crude product. p-Anisidine can be particularly problematic as it can co-crystallize with the product or lead to coloration.

    • Solution:

      • Aqueous Work-up: After the reaction is complete, a dilute acid wash (e.g., 1M HCl) can be used to remove unreacted p-anisidine by converting it to its water-soluble hydrochloride salt. This should be followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities and then a brine wash.

      • Reaction Monitoring: Ensure the reaction has gone to completion by using an appropriate analytical technique like HPLC or TLC before starting the work-up.

  • Crystallization Issues:

    • Causality: The product may be an oil at room temperature or may form a supersaturated solution from which crystallization is slow to initiate. Impurities can also inhibit crystallization.

    • Solution:

      • Solvent Screening: A systematic screening of crystallization solvents is crucial. Common solvent systems for similar compounds include ethanol, isopropanol, ethyl acetate/hexane, and toluene/heptane.[3] The goal is to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Seeding: If you have a small amount of pure, solid product, using it to "seed" the supersaturated solution can induce crystallization.

      • Anti-Solvent Addition: Dissolving the crude product in a good solvent (e.g., ethyl acetate) and then slowly adding an anti-solvent in which the product is insoluble (e.g., hexane) can be an effective crystallization method.

  • Thermal Instability:

    • Causality: Many organic molecules, especially those with multiple functional groups, can be sensitive to high temperatures. Attempting distillation at atmospheric pressure is likely to cause decomposition.

    • Solution: If distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule. A short-path distillation apparatus is often preferred for heat-sensitive compounds.

Troubleshooting Decision Tree for Purification

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature is a balance between reaction rate and selectivity. Generally, the reaction is carried out at a moderately elevated temperature, typically in the range of 50-80°C. Lower temperatures will slow down the reaction rate, while higher temperatures can increase the formation of the N,N'-bis(4-methoxyphenyl)oxamide byproduct. It is recommended to start with a temperature around 60°C and optimize based on in-process monitoring.

Q2: What are the recommended solvents for this reaction?

A2: A variety of aprotic solvents can be used. Ethanol is a common choice as it is a byproduct of the reaction and can help to drive the equilibrium.[1] Other suitable solvents include toluene, xylenes, and tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and the solubility of the starting materials and products.

Q3: Are there any specific safety precautions to consider during the scale-up?

A3: Yes, several safety aspects are critical during scale-up:

  • Exothermicity: As mentioned, the reaction is exothermic. A thermal hazard assessment should be conducted to understand the heat of reaction and the potential for a thermal runaway. Ensure adequate cooling capacity is available.

  • Handling of p-Anisidine: p-Anisidine is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All handling should be done in a well-ventilated area or a fume hood.

  • Solvent Hazards: The chosen solvent will have its own set of hazards (e.g., flammability). Ensure that all equipment is properly grounded and that appropriate fire suppression systems are in place.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method that can be used to determine the exact conversion and to detect the formation of byproducts.

  • Gas Chromatography (GC): Can also be used, particularly if the starting materials and products are sufficiently volatile.

Q5: What are the typical yields and purity I should expect?

A5: With an optimized process, yields of 80-90% are achievable. The purity of the isolated product after crystallization should be greater than 98%. However, these values can be highly dependent on the scale, equipment, and the precise reaction and work-up conditions used.

Summary of Key Process Parameters for Scale-Up

ParameterRecommended Range/ConditionRationale
Reactant Stoichiometry p-Anisidine : Diethyl Oxalate = 1 : 1.05-1.1A slight excess of diethyl oxalate helps drive the reaction to completion and minimizes diamide formation.
Mode of Addition Slow addition of p-anisidine to diethyl oxalateMaintains a low concentration of the amine, suppressing the formation of the N,N'-diamide byproduct.
Reaction Temperature 50 - 80 °CBalances reaction rate with minimizing side reactions. Requires careful monitoring and control.
Solvent Ethanol, Toluene, or other suitable aprotic solventsProvides a medium for the reaction and can influence reaction kinetics and product solubility.
Purification Method Aqueous work-up followed by crystallizationRemoves unreacted starting materials and byproducts to yield a high-purity product.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

Sources

Technical Support Center: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling, storage, and use of this versatile N-aryl oxamate intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the stability and integrity of your compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by users of this compound.

Q1: Why has my crystalline white this compound turned yellow or brown?

This discoloration is a common indicator of decomposition. The primary cause is the oxidation of the electron-rich p-methoxyphenylamino moiety. Aniline and its derivatives, particularly those with electron-donating groups like a methoxy group, are known to be susceptible to air and light-induced oxidation, which produces colored impurities.[1][2] This process can be accelerated by exposure to heat and light.

Q2: I'm observing a loss of purity in my sample over time, even when stored in the freezer. What is happening?

While cold storage slows down degradation, it may not completely halt it. Two primary decomposition pathways are likely at play:

  • Oxidative Degradation: As mentioned above, slow oxidation can occur even at low temperatures if the compound is exposed to air.

  • Hydrolysis: The compound contains both an ester and an amide linkage, both of which are susceptible to hydrolysis. Trace amounts of moisture in the sample or storage container can lead to the slow breakdown of the molecule into p-anisidine, oxalic acid, and ethanol. While oxamic acid derivatives are generally more stable in water than corresponding oxalic esters, hydrolysis can still occur over extended periods.[3][4]

Q3: What are the ideal storage conditions for long-term stability?

To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Below 4°C is recommended; for long-term storage, -20°C is ideal.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep in an amber or opaque vial to protect from light.

  • Moisture: Ensure the container is tightly sealed to prevent moisture ingress. Use of a desiccator for storage is also advisable.

Q4: Can I use this compound directly as received, or is purification recommended?

For sensitive applications, it is always best practice to assess the purity of the compound upon receipt and before use, especially if it has been stored for some time. A quick purity check via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. If impurities are detected, purification by recrystallization is often effective.[5]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Unexpected Side Products in a Reaction

Observation: You are performing a reaction using this compound as a starting material, but you observe unexpected spots on your TLC plate or peaks in your LC-MS data.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Degradation of Starting Material The compound may have degraded in storage, introducing impurities like p-anisidine or oxalic acid into your reaction.1. Assess Purity: Analyze your starting material using TLC, HPLC, or NMR to confirm its integrity. 2. Purify: If impurities are present, purify the compound by recrystallization. A common solvent system for similar compounds is ethanol or methanol.[5]
Reaction Incompatibility (pH) The reaction conditions (acidic or basic) may be promoting the hydrolysis of the ester or amide bond of your starting material.1. Review pH: If possible, adjust your reaction conditions to be closer to neutral. 2. Protecting Groups: If harsh conditions are unavoidable, consider if a different synthetic route or the use of protecting groups is feasible.
Reaction Incompatibility (Oxidants) Use of strong oxidizing agents in the reaction mixture will likely degrade the sensitive p-methoxyphenylamino group.1. Alternative Reagents: Substitute strong oxidants with milder, more selective reagents if possible. 2. Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent oxidative side reactions.
Issue 2: Loss of Purity During Workup or Purification

Observation: The purity of your compound decreases after aqueous workup or during column chromatography.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Hydrolysis During Workup Prolonged exposure to aqueous acidic or basic solutions during extraction can cause hydrolysis.1. Minimize Contact Time: Perform aqueous washes quickly and avoid letting the layers sit for extended periods. 2. Use Mild Reagents: Use mild acids (e.g., dilute citric acid) or bases (e.g., saturated sodium bicarbonate) for washes. 3. Temperature Control: Conduct the workup at a low temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
Decomposition on Silica Gel The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.1. Use Deactivated Silica: Consider using silica gel that has been deactivated by washing with a solution of triethylamine in your eluent. 2. Alternative Chromatography: If the compound is highly sensitive, consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase.

Visualizing Decomposition Pathways

To better understand the stability challenges, the following diagram illustrates the primary decomposition pathways for this compound.

DecompositionPathways Main This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Main->Hydrolysis Ester & Amide Cleavage Oxidation Oxidation (O₂, light, heat) Main->Oxidation Aniline Oxidation P_Anisidine p-Anisidine Hydrolysis->P_Anisidine OxalicAcid Oxalic Acid Hydrolysis->OxalicAcid Ethanol Ethanol Hydrolysis->Ethanol OxidizedProducts Colored Oxidized Impurities Oxidation->OxidizedProducts TroubleshootingWorkflow Start Issue Encountered (e.g., color change, poor results) CheckPurity Assess Purity of Starting Material (TLC, HPLC, NMR) Start->CheckPurity Pure Compound is Pure CheckPurity->Pure Yes Impure Compound is Impure CheckPurity->Impure No ReviewConditions Review Experimental Conditions (pH, Temp, Atmosphere) Pure->ReviewConditions Purify Purify Compound (e.g., Recrystallization) Impure->Purify ReviewStorage Review Storage Protocol (Temp, Light, Inert Gas) Impure->ReviewStorage RecheckPurity Re-assess Purity Purify->RecheckPurity RecheckPurity->Pure Successful RecheckPurity->Impure Unsuccessful (Consider re-synthesis) Proceed Proceed with Experiment ReviewConditions->Proceed ReviewStorage->Purify End Problem Resolved Proceed->End

Sources

Technical Support Center: Solvent Effects on the Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure you can effectively optimize your synthesis.

Introduction

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. A common and efficient method for this synthesis is the N-acylation of p-anisidine with ethyl oxalyl chloride. The choice of solvent for this reaction is a critical parameter that can significantly impact the reaction's success, influencing yield, purity, reaction time, and the ease of product isolation. This guide will explore the nuances of solvent selection and provide troubleshooting strategies for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the general reaction scheme and mechanism for this synthesis?

The reaction proceeds via a nucleophilic acyl substitution where the amino group of p-anisidine attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_anisidine p-Anisidine tetrahedral_intermediate Tetrahedral Intermediate p_anisidine->tetrahedral_intermediate Nucleophilic Attack ethyl_oxalyl_chloride Ethyl Oxalyl Chloride ethyl_oxalyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Chloride leaves hcl HCl tetrahedral_intermediate->hcl Proton transfer

Caption: General reaction mechanism for the N-acylation of p-anisidine.

Q2: Which solvents are commonly used for this reaction, and what is the rationale behind their selection?

The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive ethyl oxalyl chloride.

SolventPolarityBoiling Point (°C)Rationale and Considerations
Dichloromethane (DCM) Polar Aprotic39.6Excellent solubility for many organic compounds. Its low boiling point makes it easy to remove post-reaction. It is a common choice for acylation reactions.[4]
Tetrahydrofuran (THF) Polar Aprotic66Good solvent for many organic reagents. Can sometimes be too reactive with highly electrophilic reagents if not anhydrous.
Acetonitrile (ACN) Polar Aprotic82A more polar aprotic solvent that can be useful if reactants have poor solubility in DCM. Can be a good choice for recrystallization as well.[5]
Toluene Nonpolar111Can be used for reactions at higher temperatures. Azeotropic distillation with toluene can be used to remove residual pyridine during work-up.[4]
Pyridine Polar Aprotic115Can act as both a solvent and a base.[6][7] However, using it as a solvent can make product isolation more challenging due to its high boiling point.
Q3: My reaction yield is low. What are the potential solvent-related causes?

Low yields can often be traced back to the choice of solvent and its effect on the reaction conditions.

  • Poor Solubility of Reactants: If p-anisidine or ethyl oxalyl chloride are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Try a more polar solvent like acetonitrile or gently warm the reaction mixture (if using a higher boiling point solvent like toluene), monitoring for any degradation.

  • Reaction with the Solvent: Protic solvents like alcohols or water will react with ethyl oxalyl chloride, consuming the reagent and reducing the yield.

    • Solution: Ensure your chosen aprotic solvent is anhydrous.

  • Side Reactions: The solvent can influence the rate of side reactions. For instance, in a very nonpolar solvent, the ionic intermediates may not be well-solvated, potentially leading to alternative reaction pathways.

    • Solution: A moderately polar, aprotic solvent like dichloromethane is often a good starting point to balance solubility and minimize side reactions.

Q4: I am observing significant impurity formation. How can the choice of solvent help?

Impurity formation is a common issue, and the solvent plays a key role in mitigating it.

  • Diacylation: While less common with primary amines under controlled conditions, it's possible if the reaction conditions are too harsh.

    • Solution: Using a solvent that allows for good temperature control (e.g., DCM at 0°C) can help minimize this. Slow addition of the acylating agent is also crucial.

  • Hydrolysis of Ethyl Oxalyl Chloride: Traces of water in the solvent can hydrolyze the acyl chloride, leading to the corresponding carboxylic acid and reducing the amount of available reagent.

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: The reaction is very slow. Can the solvent influence the reaction rate?

Yes, the solvent can have a significant impact on the reaction rate. The N-acylation reaction proceeds through a charged tetrahedral intermediate. Polar solvents can stabilize this intermediate, thereby increasing the reaction rate. However, overly polar solvents might also stabilize the reactants, which could slow down the reaction. Therefore, a solvent with moderate polarity, such as dichloromethane, is often optimal.

Troubleshooting_Workflow start Low Yield or High Impurity check_solubility Are reactants fully dissolved? start->check_solubility change_solvent Switch to a more polar solvent (e.g., ACN) check_solubility->change_solvent No check_anhydrous Is the solvent anhydrous? check_solubility->check_anhydrous Yes change_solvent->check_anhydrous use_anhydrous Use freshly dried solvent and inert atmosphere check_anhydrous->use_anhydrous No check_temp Is the reaction temperature optimal? check_anhydrous->check_temp Yes use_anhydrous->check_temp optimize_temp Optimize temperature (e.g., start at 0°C) check_temp->optimize_temp No check_workup Is the work-up procedure efficient? check_temp->check_workup Yes optimize_temp->check_workup optimize_workup Optimize recrystallization solvent check_workup->optimize_workup No success Improved Yield and Purity check_workup->success Yes optimize_workup->success

Caption: A logical workflow for troubleshooting the synthesis.

Q6: I'm having trouble with the work-up and product isolation. How does the solvent affect this?

The reaction solvent and the solvent used for purification are both critical for obtaining a pure product.

  • Work-up: After the reaction is complete, it is typically quenched with water or a dilute aqueous acid to remove the pyridine-HCl salt and any unreacted pyridine. The choice of reaction solvent is important here. If a water-miscible solvent like THF or acetonitrile is used, it may need to be removed under reduced pressure before extraction with a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Recrystallization: This is an excellent method for purifying the final product. The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.[8]

    • Common Recrystallization Solvents for Amides: Ethanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate are often good choices for recrystallizing aromatic amides.[5][9][10]

Experimental Protocol: General Synthesis and Purification
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve p-anisidine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.[4]

  • Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred solution of p-anisidine over 30-45 minutes.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1.5-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethyl acetate or ethanol.[9] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q7: Are there any "green" or more environmentally friendly solvent alternatives?

While traditional chlorinated solvents like DCM are effective, there is a growing emphasis on using greener alternatives.

  • Ethyl Acetate: Can sometimes be used as a reaction solvent. It is less toxic than DCM.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, derived from renewable resources.

  • Solvent-Free Conditions: In some cases, N-acylation reactions can be carried out under solvent-free conditions, which is the most environmentally friendly approach.[11] This would require investigation for this specific reaction.

  • Water: While generally not suitable for reactions with acyl chlorides, some modern methods for N-acylation in water using specific activating agents have been developed.[12]

References

  • Shaalaa.com. (2022, March 28).
  • Vedantu.
  • askIITians. (2025, August 5).
  • eSaral.
  • Reddit. (2023, July 7).
  • ResearchGate. (2020, November 2).
  • Recrystalliz
  • Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)
  • YouTube. (2022, July 8).
  • Benchchem.
  • University of Rochester, Department of Chemistry.
  • ECHEMI.
  • Benchchem.
  • Benchchem.
  • ResearchGate.
  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)
  • PubChem. Ethyl 2-(4-methoxyphenyl)
  • PMC - NIH.
  • Organic Syntheses Procedure.
  • PubChemLite. Ethyl 2-[(4-methoxyphenyl)
  • Sapphire Bioscience. Ethyl 2-([(4-methoxyphenyl)methyl]amino)
  • Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A N
  • ResearchGate. (2013, June 19). Why is there always a lot of p-Anisic acid left when I use it to react with thionyl chloride or oxalyl chloride to synthesize the acyl chloride?
  • Organic Syntheses Procedure. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.

Sources

Technical Support Center: Catalyst Selection for Optimizing Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The reaction, a nucleophilic acyl substitution between p-anisidine and diethyl oxalate, appears straightforward but is often plagued by challenges related to reaction rate, yield, and purity. At the heart of overcoming these challenges lies the judicious selection of a catalyst.

This guide provides researchers, scientists, and drug development professionals with field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and success.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst necessary for the reaction between p-anisidine and diethyl oxalate?

While the reaction can proceed without a catalyst at elevated temperatures, it is often slow and inefficient. Catalysts are employed to increase the reaction rate by activating the ester carbonyl group of diethyl oxalate, making it more susceptible to nucleophilic attack by the amino group of p-anisidine.[1][2] This allows the reaction to proceed under milder conditions, often leading to higher yields and reduced formation of thermal degradation byproducts.

Q2: What are the main classes of catalysts used for this synthesis?

The most common catalysts fall into three categories:

  • Lewis Acids: These are electron-pair acceptors that coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity. Examples include metal salts like iron(III) chloride (FeCl₃), zinc acetate (Zn(OAc)₂), and ytterbium(III) triflate (Yb(OTf)₃).[3][4]

  • Brønsted Acids: These are proton donors that can protonate the carbonyl oxygen, achieving a similar activation. Simple organic acids like acetic acid are often effective.[2][5][6]

  • Heterogeneous Catalysts: These are solid-phase catalysts, such as niobia (Nb₂O₅), that can be easily filtered out of the reaction mixture, simplifying purification.[7] They often function as Lewis acids on their surface.

Q3: What is the most common and critical side product I should be aware of?

The most significant side product is the symmetrical diamide, N,N'-bis(4-methoxyphenyl)oxamide . This occurs when a second molecule of p-anisidine reacts with the remaining ester group of the desired product.[8][9] Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of this often-insoluble byproduct.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3][10] A suitable eluent system (e.g., 30% ethyl acetate in hexanes) will allow you to visualize the consumption of the starting materials (p-anisidine and diethyl oxalate) and the formation of the product. Staining with potassium permanganate or viewing under UV light can aid visualization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q5: My reaction is very slow or has stalled. What should I do?

  • Check Catalyst Activity: If using a Lewis acid catalyst, ensure it is anhydrous. Many Lewis acids are hygroscopic and their activity is significantly diminished by water. Consider using freshly opened reagents or drying them before use.

  • Increase Temperature: Gently increasing the reaction temperature can significantly boost the rate. For instance, if running at 80 °C, consider increasing to 100-120 °C, while monitoring for byproduct formation via TLC.[2]

  • Evaluate Solvent: Ensure you are using an appropriate, anhydrous solvent. While some reactions can be run neat (solvent-free), a high-boiling, non-protic solvent like toluene or xylene can improve solubility and allow for higher reaction temperatures.[1]

  • Increase Catalyst Loading: While catalytic amounts are desired, a slight increase in loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome activation energy barriers, especially with less reactive substrates.[2]

Q6: I'm getting a significant amount of the N,N'-bis(4-methoxyphenyl)oxamide byproduct. How can I prevent this?

This is the most common issue, arising from the second acylation of the product.

  • Control Stoichiometry: The most effective strategy is to use an excess of diethyl oxalate relative to p-anisidine. A molar ratio of 1.5 to 3 equivalents of diethyl oxalate to 1 equivalent of p-anisidine is recommended. This ensures that the amine is more likely to react with the starting ester rather than the product.

  • Slow Addition of Amine: Instead of adding all reactants at once, try a slow, controlled addition of p-anisidine (dissolved in the reaction solvent) to a solution of diethyl oxalate and the catalyst. This keeps the instantaneous concentration of the amine low, disfavoring the second reaction.

  • Lower Reaction Temperature: High temperatures can sometimes favor the formation of the thermodynamically stable diamide. Once the reaction has initiated, try reducing the temperature to the minimum required to sustain a reasonable rate.

Q7: My isolated yield is low despite TLC showing full conversion of p-anisidine. What are the possible reasons?

  • Workup Losses: The product, this compound, can have some solubility in aqueous solutions. During the workup phase, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.[11]

  • Incomplete Precipitation/Crystallization: If you are purifying the product by crystallization, ensure it has completely precipitated. Cooling the solution in an ice bath and gently scratching the inside of the flask can induce crystallization. Check the mother liquor by TLC to see if a significant amount of product remains in solution.

  • Adsorption on Purification Media: During column chromatography, the polar amide and ester functionalities can cause the product to streak or be partially retained on silica gel.[12] Use a moderately polar eluent system and consider deactivating the silica gel with a small amount of triethylamine (e.g., 0.5%) in your eluent to reduce tailing and improve recovery.

Q8: The final product is an oil or a low-melting solid that is difficult to handle and purify. Any tips?

  • Purification Strategy: If direct crystallization fails, column chromatography is the best alternative.[12] A gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, can effectively separate the product from non-polar impurities (like excess diethyl oxalate) and more polar byproducts.

  • Trituration: If the crude product is an oil containing solid impurities (like the diamide), try trituration. This involves stirring the crude oil with a solvent in which the desired product is soluble but the impurity is not (e.g., a mixture of ether and hexanes). The solid impurity can then be removed by filtration.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, using it as a seed crystal can often induce crystallization in a supersaturated solution of the oily product.

Catalyst Performance Comparison

The choice of catalyst has a profound impact on reaction outcomes. The following table summarizes the performance of representative catalysts for this class of transformation.

Catalyst TypeExample CatalystTypical Loading (mol%)Temperature (°C)Reaction Time (h)AdvantagesDisadvantages
Lewis Acid FeCl₃10 - 1580 - 1001.5 - 5Inexpensive, readily available, effective.[1][3]Moisture sensitive, can be difficult to remove from product.
Lewis Acid Yb(OTf)₃1 - 550 - 804 - 12Highly active, water-tolerant.[4]Expensive.
Brønsted Acid Acetic Acid10 - 2080 - 1206 - 18Very cheap, simple to use.[2][5]Slower reaction rates compared to strong Lewis acids.
Heterogeneous Nb₂O₅5 - 10 (w/w)120 - 1508 - 24Easily separable by filtration, reusable.[7]Requires higher temperatures, may have lower activity.

Visualized Guides

Experimental Workflow

This diagram outlines the general procedure from reaction setup to final product analysis.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification cluster_3 Analysis A Charge flask with Diethyl Oxalate, Catalyst, and Anhydrous Solvent B Heat to Reaction Temperature (e.g., 80-100 °C) A->B C Slowly Add p-Anisidine Solution (via addition funnel) B->C D Stir at Temperature C->D E Monitor by TLC (for consumption of p-anisidine) D->E F Cool to RT, Quench Reaction (e.g., with aq. NaHCO₃) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry, Filter, and Concentrate (Rotary Evaporation) G->H I Purify Crude Product (Column Chromatography or Crystallization) H->I J Characterize Pure Product (NMR, MS, MP) I->J G DEO Diethyl Oxalate (EtO-CO-CO-OEt) Activated Activated Complex [EtO-CO-C(O..LA)-OEt] DEO->Activated Coordination Anisidine p-Anisidine (MeO-Ph-NH₂) Tetrahedral Tetrahedral Intermediate Anisidine->Tetrahedral Catalyst Lewis Acid (LA) Catalyst->Activated Activated->Tetrahedral Nucleophilic Attack Product Product + EtOH + LA Tetrahedral->Product Collapse & Proton Transfer

Caption: Lewis acid-catalyzed activation of diethyl oxalate for amidation.

Recommended Experimental Protocol

This protocol is based on a robust Lewis acid-catalyzed procedure designed to minimize byproduct formation.

Materials:

  • Diethyl oxalate (≥99%)

  • p-Anisidine (≥99%)

  • Iron(III) Chloride (FeCl₃, anhydrous, ≥98%)

  • Toluene (anhydrous)

  • Ethyl acetate (reagent grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere, add anhydrous iron(III) chloride (0.40 g, 2.5 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous toluene (100 mL) to the flask, followed by diethyl oxalate (10.96 g, 75 mmol, 1.5 eq.). Begin stirring and heat the mixture to 90 °C.

  • Amine Solution: In a separate beaker, dissolve p-anisidine (6.16 g, 50 mmol, 1.0 eq.) in anhydrous toluene (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the p-anisidine solution dropwise to the heated reaction mixture over a period of 1 hour. After the addition is complete, allow the reaction to stir at 90 °C.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate/hexanes), checking for the complete consumption of p-anisidine (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the pure product.

References

  • Moshapo, P.T., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters.
  • de Figueiredo, R.M., et al. (2021).
  • Tanimoto, H., et al. (2021). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine.
  • Sanz Sharley, D.D., & Williams, J.M.J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Katritzky, A.R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). [Link]
  • Kon, K. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
  • Various Authors. (2018). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. [Link]
  • Sanz Sharley, D.D., & Williams, J.M.J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]
  • CDR FoodLab. (2024). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. CDR FoodLab. [Link]
  • Sanz Sharley, D.D., & Williams, J.M.J. (2017). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Sanz Sharley, D.D., & Williams, J.M.J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Scilit. [Link]
  • Wikipedia. (n.d.). p-Anisidine. Wikipedia. [Link]

Sources

Technical Support Center: Monitoring Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. Our focus is to provide in-depth, practical guidance on utilizing Thin-Layer Chromatography (TLC) for real-time reaction monitoring. This guide moves beyond procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address common questions and issues that may arise during the TLC analysis of the reaction between p-anisidine and diethyl oxalate.

Q1: I'm not seeing any spots on my TLC plate under UV light. What could be the problem?

A1: While the starting material, p-anisidine, and the product, this compound, are aromatic and should be UV-active, several factors could lead to a lack of visible spots.[1][2] The concentration of your spotted sample may be too low.[3] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3] Another possibility is that your compounds have evaporated from the plate, especially if it was heated for an extended period. It is also crucial to ensure the UV lamp is set to the correct wavelength (typically 254 nm for visualizing aromatic compounds).[2]

Q2: My spots are streaking up the TLC plate. How can I fix this?

A2: Streaking is a common issue in TLC and can be caused by several factors.[3] Overloading the sample is a frequent culprit; try diluting your reaction mixture before spotting.[4] The acidic or basic nature of your compounds can also cause streaking. For this reaction, the starting amine (p-anisidine) is basic. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your developing solvent can often resolve this issue.[4] Conversely, if acidic impurities are causing streaking, a small amount of acetic or formic acid can be added.

Q3: The spots for my starting material and product are too close together. How can I improve the separation?

A3: Poor separation, indicated by close or overlapping spots, means the polarity of your mobile phase is not optimal for the compounds being analyzed.[5] To increase the separation between your starting materials and product, you need to adjust the polarity of the eluent. A systematic approach is to try a range of solvent systems with varying polarities. For this reaction, a common starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[6] If the spots are too high on the plate (high Rf values), decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent. If the spots are too low (low Rf values), increase the polarity by adding more of the polar solvent.[7]

Q4: What is the best way to visualize all the components of my reaction on the TLC plate?

A4: A multi-faceted approach to visualization is often best. Start with a non-destructive method like UV light (254 nm), which should reveal the aromatic starting material and product.[8] Following UV visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that can visualize many organic compounds, including the ester group of diethyl oxalate and the product.[9] For more specific visualization of the amine starting material, a ninhydrin stain can be effective, which typically produces a colored spot upon heating.[10][11] Anisaldehyde stains are also excellent for visualizing amines and carbonyl compounds.[9][10][11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the TLC monitoring of this reaction.

Symptom Potential Causes Recommended Solutions
No Spots Visible - Sample too dilute.- Compound is not UV-active.- Compound has evaporated.- Incorrect UV wavelength.- Concentrate the sample or apply multiple spots.[3]- Use a chemical stain (e.g., KMnO₄, p-anisaldehyde).- Visualize the plate immediately after development.- Ensure the UV lamp is set to 254 nm.[2]
Streaking Spots - Sample is too concentrated.- Compound is acidic or basic.- Complex mixture of products.- Dilute the sample before spotting.[4]- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[4]- Adjust the solvent system to better resolve the components.
Spots Remain at Baseline - Mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7]
Spots at Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[7]
Uneven Solvent Front - TLC plate is touching the side of the developing chamber.- The chamber is not properly sealed.- The bottom of the chamber is not level.- Ensure the plate is centered in the chamber and not touching the sides.- Make sure the chamber is securely covered to maintain a saturated atmosphere.- Place the developing chamber on a level surface.
Inconsistent Rf Values - Chamber not saturated with solvent vapor.- Mobile phase composition has changed due to evaporation.- Temperature fluctuations.- Line the developing chamber with filter paper saturated with the eluent and allow it to equilibrate before running the plate.- Use fresh mobile phase for each run.- Perform TLC at a consistent temperature.

Experimental Protocols

Protocol 1: Preparation and Development of the TLC Plate
  • Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate. Be careful not to scrape off the silica.

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the origin line. Also, spot the starting materials (p-anisidine and diethyl oxalate) on the same plate for comparison. Keep the spots small (1-2 mm in diameter) to ensure good separation.[12]

  • Developing Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate. To ensure a saturated atmosphere, you can line the chamber with a piece of filter paper soaked in the mobile phase. Cover the chamber and allow it to equilibrate for a few minutes.

  • Development: Carefully place the spotted TLC plate into the developing chamber, ensuring it does not touch the sides. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

Protocol 2: Visualization of the TLC Plate
  • Drying: Allow the solvent to completely evaporate from the TLC plate in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). Circle any dark spots with a pencil.[8]

  • Chemical Staining (Potassium Permanganate):

    • Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[10]

    • Briefly dip the TLC plate into the stain solution using forceps.

    • Gently heat the plate with a heat gun until colored spots appear against a purple background. Oxidizable compounds will appear as yellow-brown or white spots.[9]

Data Presentation

The following table provides expected Rf values for the starting materials and the product in a common TLC solvent system. Note that these are approximate values and can vary depending on the specific experimental conditions.

Compound Structure Expected Rf Value (3:1 Hexane:Ethyl Acetate) Visualization
p-Anisidine4-methoxyaniline~ 0.3 - 0.4UV, Ninhydrin, p-Anisaldehyde
Diethyl OxalateDiethyl ethanedioate~ 0.6 - 0.7KMnO₄
This compoundC₁₁H₁₃NO₄~ 0.4 - 0.5UV, KMnO₄, p-Anisaldehyde

Rationale for Rf values:p-Anisidine is the most polar starting material due to its primary amine group, resulting in a lower Rf value. Diethyl oxalate is the least polar, giving it the highest Rf value. The product, an amide-ester, is expected to have an intermediate polarity and thus an Rf value between the two starting materials.

Visualizations

TLC Monitoring Workflow

TLC_Workflow A Prepare TLC Plate & Spot Samples B Prepare & Equilibrate Developing Chamber A->B C Develop TLC Plate B->C D Mark Solvent Front & Dry Plate C->D E Visualize under UV Light (254 nm) D->E F Apply Chemical Stain (e.g., KMnO4) E->F G Analyze Spot Positions & Calculate Rf Values F->G H Interpret Reaction Progress G->H

Caption: Workflow for monitoring the reaction progress using TLC.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem TLC Issue (e.g., Streaking) Cause1 Sample Overloaded Problem->Cause1 Cause2 Incorrect Solvent Polarity Problem->Cause2 Cause3 Compound is Acidic/Basic Problem->Cause3 Solution1 Dilute Sample Cause1->Solution1 Solution2 Adjust Solvent Ratio Cause2->Solution2 Solution3 Add Acid/Base Modifier Cause3->Solution3

Caption: A logical approach to troubleshooting common TLC problems.

References

  • EPFL. (n.d.). TLC Visualization Reagents.
  • Re-Source. (n.d.). TLC stains.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Reddit. (2018, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry.
  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ResearchGate. (n.d.). TLC and PC in Isolation, Identification and Characterization of Allelochemicals.
  • University of California, Davis. (n.d.). TLC Visualization Methods.
  • Reddit. (2020, January 19). Rf value for TLC. r/chemhelp.
  • University of Missouri-St. Louis. (n.d.). 5. Thin Layer Chromatography.
  • ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC.
  • Supporting Information. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal.
  • Student Doctor Network Forums. (2012, January 22). TLC Chromatography Question.
  • Bartleby. (n.d.). Comparing Ansile And Rf Values.
  • VanVeller Lab Resources. (n.d.). How to TLC (Thin Layer Chromatography).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • YouTube. (2021, August 22). Visualizing a TLC plate.
  • PubMed. (1995). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives].
  • Analytical Methods. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Chemistry LibreTexts. (2020, August 11). 7.8: TLC Visualization Methods.
  • Molecules. (2007). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration.
  • Taylor & Francis. (2018). P-Anisidine – Knowledge and References.
  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards.
  • PubMed. (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract.

Sources

Technical Support Center: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the work-up and purification of this important chemical intermediate.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Diethyl Oxalate: Presence of moisture in the reaction.[1] 3. Product Loss During Work-up: Product is partially soluble in the aqueous phase.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (p-anisidine) is still present, consider extending the reaction time or slightly increasing the temperature. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] 3. Brine Wash: During the aqueous work-up, use a saturated sodium chloride solution (brine) for the final wash. This can decrease the solubility of the organic product in the aqueous layer, improving recovery.
Oily or Gummy Product Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic melting point depressants. 2. Incorrect Solvent for Precipitation/Crystallization: The chosen solvent may not be optimal for inducing crystallization.1. Thorough Washing: Ensure the organic layer is thoroughly washed during the work-up to remove impurities. A dilute acid wash (e.g., 1M HCl) can remove unreacted p-anisidine, and a dilute base wash (e.g., saturated NaHCO₃) can remove any acidic byproducts.[2] 2. Solvent Screening for Recrystallization: If the product oils out, try different solvent systems for recrystallization. Common choices include ethanol, ethyl acetate/hexanes, or toluene.[3][4]
Product is Contaminated with a Symmetrical Oxamide Byproduct (N,N'-bis(4-methoxyphenyl)oxamide) 1. Incorrect Stoichiometry: Using a significant excess of p-anisidine relative to diethyl oxalate. Primary amines can react in a 2:1 ratio with diethyl oxalate to form the disubstituted oxamide.[5]1. Control Stoichiometry: Use a 1:1 molar ratio of p-anisidine to diethyl oxalate. If necessary, a slight excess of diethyl oxalate can be used to ensure complete consumption of the aniline.
Product is Difficult to Purify by Column Chromatography 1. Similar Polarity of Product and Impurities: The desired product and key impurities may have very similar Rf values on TLC, making separation challenging.1. Optimize Solvent System: Experiment with different solvent systems for chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[2] 2. Recrystallization Prior to Chromatography: If possible, perform a recrystallization step before column chromatography to enrich the product and remove the bulk of impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the work-up and purification of this compound.

Q1: What is the purpose of washing the organic layer with a dilute acid and then a dilute base during the work-up?

A: The dilute acid wash (e.g., 1M HCl) is crucial for removing any unreacted p-anisidine. As an amine, p-anisidine is basic and will be protonated by the acid, forming a water-soluble salt that partitions into the aqueous layer. The subsequent dilute base wash (e.g., saturated sodium bicarbonate) neutralizes any remaining acid from the previous step and also removes any acidic byproducts that may have formed, such as oxalic acid from the hydrolysis of diethyl oxalate.[2]

Q2: My reaction mixture is a dark color after the reaction is complete. Is this normal and how can I decolorize it?

A: The formation of colored impurities is common in reactions involving anilines, which can be susceptible to oxidation. While a slight coloration may be normal, a very dark color could indicate significant byproduct formation. During the work-up, after dissolving the crude product in a suitable solvent for recrystallization, you can add a small amount of activated charcoal and briefly heat the solution. The activated charcoal will adsorb many of the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Q3: What are the best solvents for recrystallizing this compound?

A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For ethyl oxanilates, which are structurally similar to the target compound, common and effective recrystallization solvents include ethanol or a mixed solvent system such as ethyl acetate/hexanes.[3][4] A good starting point is to test the solubility of a small amount of your crude product in various solvents to identify the most suitable one.

Q4: How can I confirm the identity and purity of my final product?

A: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C=O of the amide and ester).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

III. Visualizing the Work-up Workflow

The following diagram illustrates a general workflow for the work-up and purification of this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Reaction Reaction Mixture (Product, Unreacted Starting Materials, Byproducts, Solvent) Quench Quench with Water/Ice Reaction->Quench 1. Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction 2. Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Extraction->Acid_Wash 3. Base_Wash Wash with Dilute Base (e.g., NaHCO₃) Acid_Wash->Base_Wash 4. Brine_Wash Wash with Brine Base_Wash->Brine_Wash 5. Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Brine_Wash->Drying 6. Filtration Filter to Remove Drying Agent Drying->Filtration 7. Evaporation Solvent Evaporation Filtration->Evaporation 8. Crude_Product Crude Product Evaporation->Crude_Product 9. Recrystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexanes) Crude_Product->Recrystallization 10a. Column_Chromatography Column Chromatography (if necessary) Crude_Product->Column_Chromatography 10b. (Alternative/ Additional Step) Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Characterization (NMR, IR, MS, MP) Pure_Product->Analysis

Caption: General experimental workflow for the work-up and purification.

IV. Experimental Protocols

Detailed Aqueous Work-up Protocol
  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1M HCl (2 x 30 mL) to remove unreacted p-anisidine.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to neutralize any acid and remove acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 30 mL) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • Benchchem. (n.d.). Preventing hydrolysis of Diethyl oxalate during reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Regioselective Acylation of Substituted Anilines.
  • Quora. (2017, February 16). What is the best solvent for recrystallization?
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?
  • Benchchem. (n.d.). A Comparative Guide to the Kinetic Studies of Reactions Utilizing Diethyl Oxalate.
  • Salvadó, N., et al. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from The Royal Society of Chemistry website.
  • Benchchem. (n.d.). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • (n.d.).
  • ResearchGate. (2025, December 12). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
  • National Institutes of Health. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • ResearchGate. (n.d.). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol.
  • Amaria Moulay, A., Diaf, K., & Elbahri, Z. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.
  • Sigma-Aldrich. (n.d.). Ethyl 2-((2-ethoxyphenyl)amino)-2-oxoacetate.
  • Sapphire Bioscience. (n.d.). Ethyl 2-([(4-methoxyphenyl)methyl]amino)acetate.
  • SpectraBase. (n.d.). Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

Sources

Removal of unreacted starting materials from Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and purification of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot the common yet critical challenge of removing unreacted starting materials—p-anisidine and diethyl oxalate—from the crude product. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Understanding the Purification Challenge

The synthesis of this compound typically involves the reaction of p-anisidine with diethyl oxalate. While the reaction is generally straightforward, achieving high purity can be challenging due to the physical properties of the starting materials and the product.

  • p-Anisidine: A solid aromatic amine that is basic and prone to air oxidation, which often imparts a brown or grey color to the crude product.[1][2]

  • Diethyl Oxalate: A high-boiling point, oily liquid that is sparingly soluble in water.[3][4][5]

  • Product: An N-aryl oxamate, which is an amide-ester. It is a neutral compound and typically a solid.

The key to successful purification lies in exploiting the differences in the chemical and physical properties of these three components.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a brown or yellowish solid/oil. How do I remove the color and unreacted p-anisidine?

A1: The coloration is almost certainly due to oxidized p-anisidine. Because p-anisidine is a basic aromatic amine, the most effective method for its removal is a liquid-liquid extraction using a dilute acid, commonly referred to as an "acid wash."

Causality: The fundamental principle is a simple acid-base reaction. The basic amino group of p-anisidine is protonated by the acid (e.g., hydrochloric acid) to form the corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral amide product and the diethyl oxalate remain in the organic phase.[6][7]

Detailed Protocol 1: Acid Wash for p-Anisidine Removal
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent. Ethyl acetate is a common and effective choice. Use a sufficient volume to fully dissolve the material.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper layer will be the organic phase containing your product, and the lower layer will be the aqueous phase containing the p-anisidinium salt.

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh 1 M HCl solution. Often, a color change in the aqueous layer from colorless to slightly colored indicates that more amine is being removed. Continue until the aqueous layer remains colorless.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of p-anisidine.

Q2: I've performed an acid wash, but my product is still an oil and analytical data (NMR/GC) shows the presence of diethyl oxalate. What is the next step?

A2: Since both your desired product and the remaining diethyl oxalate are neutral, separation must be based on differences in their physical properties, such as polarity or solubility. Recrystallization is often the most efficient method if the product is a solid at room temperature.[8][9] If the product is an oil or recrystallization fails, flash column chromatography is the definitive alternative.

Causality:

  • Recrystallization works by exploiting the differences in solubility of the product and the impurity in a specific solvent at different temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity (diethyl oxalate) remains soluble at all temperatures.

  • Flash Column Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[10][11] The amide-ester product is generally more polar than the diester starting material and will therefore adhere more strongly to the polar silica gel, eluting more slowly.

Detailed Protocol 2: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) to find a suitable system. The ideal solvent should dissolve the product when hot but cause it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q3: I need very high purity, and recrystallization is not working well. How do I set up a flash column chromatography protocol?

A3: Flash column chromatography is an excellent technique for achieving high purity. The key is to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).

Causality: The product, this compound, contains an amide N-H bond and two carbonyl groups, making it significantly more polar than diethyl oxalate, which only has two ester groups. This difference in polarity is the basis for separation on a polar stationary phase like silica gel.

Detailed Protocol 3: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and diethyl oxalate. A mixture of ethyl acetate and hexanes is a good starting point.[12] Aim for an Rf value of ~0.2-0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Apply this solution carefully to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Method Selection at a Glance

Purification MethodPrimary Impurity TargetedProsCons
Acid Wash p-AnisidineFast, scalable, inexpensive, highly effective for basic impurities.Only removes basic impurities; will not remove diethyl oxalate.
Recrystallization Diethyl Oxalate, other impuritiesPotentially high purity, scalable, cost-effective for large scales.Requires the product to be a solid; finding a suitable solvent can be trial-and-error.
Flash Chromatography Diethyl Oxalate, other impuritiesProvides very high purity, separates non-basic impurities effectively.More time-consuming, requires more solvent, less scalable than other methods.

Purification Workflow Visualization

The following diagram illustrates the logical decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product (Contains Product, p-Anisidine, Diethyl Oxalate) Analysis1 Initial Analysis (TLC, NMR) Crude->Analysis1 AcidWash Perform Acid Wash (Protocol 1) Analysis1->AcidWash p-Anisidine Present Analysis2 Analyze Product (TLC, NMR) AcidWash->Analysis2 IsSolid Is Product a Solid? Analysis2->IsSolid Diethyl Oxalate Present PureProduct Pure Product Analysis2->PureProduct Impurities Absent Recrystallize Recrystallization (Protocol 2) IsSolid->Recrystallize Yes Column Flash Column Chromatography (Protocol 3) IsSolid->Column No / Fails Recrystallize->PureProduct Column->PureProduct

Caption: Decision tree for purification of this compound.

Mechanism of Acid Wash for Amine Removal

This diagram illustrates how the acid wash selectively removes the basic p-anisidine impurity.

AcidWashMechanism Product Product (Neutral Amide) DEO Diethyl Oxalate (Neutral Ester) Anisidine p-Anisidine (Basic Amine) Salt p-Anisidinium Chloride (Water-Soluble Salt) Anisidine->Salt Protonation HCl H+ Cl- HCl->Salt

Caption: Phase separation of components during an acid wash procedure.

References

  • PubChem. (n.d.). Diethyl Oxalate. National Center for Biotechnology Information.
  • University of Maryland. (1999). Material Safety Data Sheet: Diethyl Oxalate.
  • BDMAEE. (2023). diethyl oxalate.
  • Merck Index. (n.d.). Diethyl Oxalate.
  • Wikipedia. (n.d.). p-Anisidine.
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - p-Anisidine. Centers for Disease Control and Prevention.
  • PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information.
  • Not Voodoo. (n.d.). Workup for Removing Amines.
  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Time course for removal of p-anisidine.
  • Columbia University. (n.d.). Column chromatography.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • Google Patents. (n.d.). CN102921305A - Cleaning agent and cleaning method for removing residual aromatic amine substances in reverse osmosis membrane.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of....
  • FAUDI. (n.d.). Amine Washing with FAUDI Activated Charcoal Filters Type P62.
  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?.
  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • Semantic Scholar. (n.d.). Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole.
  • NIH. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Library of Medicine.
  • Google Patents. (n.d.). CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
  • PubChemLite. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (C11H12O4).
  • Wikimedia Commons. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives.
  • YouTube. (2021). CHEM 312 - Recrystallization Experiment.
  • ResearchGate. (n.d.). Density Functional Theory modelling of protection agents for carbonate stones: case study of oxalate and oxamate inorganic salts.
  • SpectraBase. (n.d.). Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.
  • MDPI. (n.d.). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates.

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is a molecule of significant interest in pharmaceutical and chemical synthesis, often serving as a key intermediate.[1] Its structural verification and purity assessment are critical for ensuring the quality and efficacy of downstream products. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound against other analytical techniques. As researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts data integrity and project timelines. This document is designed to offer not just protocols, but the scientific rationale behind the analytical choices, ensuring a robust and validated approach to characterization.

The unique structure of this compound, possessing an aromatic amine, an amide, and an ester functional group, presents both opportunities and challenges for analytical characterization. LC-MS, with its high sensitivity and specificity, is a powerful tool for both qualitative and quantitative analysis of such multifaceted molecules.[2]

LC-MS Characterization: A Detailed Protocol and Rationale

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] It provides retention time for identification and mass-to-charge ratio (m/z) for confirmation and structural elucidation.

Proposed LC-MS/MS Method

A reversed-phase LC-MS/MS method using a C18 column is proposed for the analysis of this compound. The acidic nature of the mobile phase ensures the protonation of the analyte, which is favorable for positive ion electrospray ionization (ESI+).

Table 1: Proposed LC-MS Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Gradient 5% B to 95% B over 5 minAllows for the elution of a wide range of analytes and ensures good peak shape.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLA typical volume for analytical LC-MS.
Ionization Mode ESI PositiveThe presence of the amine and amide groups makes the molecule readily protonated.
MS/MS Analysis Product Ion ScanTo elucidate the fragmentation pattern of the parent ion.
Anticipated Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. For this compound (Molecular Weight: 223.23 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 224. The fragmentation is likely to occur at the labile amide and ester bonds.

Proposed Fragmentation Pathway:

A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the 4-methoxyaniline radical cation and the ethyl oxalyl radical. Another significant fragmentation would involve the loss of the ethoxy group from the ester.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

fragmentation M [M+H]⁺ m/z 224 F1 [C7H9NO]⁺ m/z 124 M->F1 Amide cleavage F2 [C4H5O3]⁺ m/z 101 M->F2 Amide cleavage F3 [M-C2H5O]⁺ m/z 179 M->F3 Loss of ethoxy radical

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. This section compares LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for volatile and thermally stable compounds.[4] For this compound, derivatization may be necessary to improve its volatility and thermal stability, which can add complexity to the sample preparation.[5]

Table 2: Comparison of LC-MS and GC-MS

FeatureLC-MSGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds; may require derivatization.[4]
Sample Preparation Simple dilution is often sufficient.Can be more complex, potentially requiring derivatization.[5]
Sensitivity High, typically in the picogram to femtogram range.Very high, often in the femtogram to attogram range.
Structural Information Provides molecular weight and fragmentation patterns.Provides fragmentation patterns that are highly reproducible and can be compared to extensive libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of all atoms. A ¹H NMR spectrum of a similar compound, 2-amino-2-(4-methoxyphenyl)acetic acid, shows characteristic peaks for the aromatic and methoxy protons.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O (amide and ester), and C-O bonds. The presence of a peak around 3300 cm⁻¹ would indicate the N-H stretch of the amide, while strong absorptions around 1735 cm⁻¹ and 1680 cm⁻¹ would correspond to the ester and amide carbonyl groups, respectively.[7]

Experimental Workflows

A logical workflow is essential for the efficient and accurate characterization of a compound.

LC-MS Analysis Workflow

workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep Dissolve sample in mobile phase Inject Inject sample onto LC system Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS1 and MS/MS) Ionize->Detect Process Process chromatogram and mass spectra Detect->Process Identify Identify molecular ion and fragments Process->Identify Confirm Confirm structure Identify->Confirm

Caption: A typical workflow for the LC-MS analysis of a small molecule.

Conclusion: An Integrated Approach to Characterization

For the comprehensive characterization of this compound, a multi-technique approach is recommended. LC-MS provides the cornerstone for identification and purity assessment due to its high sensitivity and applicability to this class of molecules. NMR spectroscopy is indispensable for unambiguous structure confirmation. FT-IR offers a rapid method for functional group analysis. GC-MS can be a powerful alternative, particularly for impurity profiling, although it may require derivatization.

By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the highest level of confidence in their results. This integrated approach, grounded in sound scientific principles, is the hallmark of excellence in research and development.

References

  • Science Ready.
  • Materials Today.
  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4349–4360. [Link]
  • Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. [Link]
  • eGyanKosh.
  • ResearchGate.
  • The Royal Society of Chemistry. Table of Contents. [Link]
  • Doc Brown's Chemistry.
  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)
  • ACS Publications. The Infrared Spectra of Amides. Part 1.
  • ResearchGate. (PDF)
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
  • PubChem. Ethyl 2-(4-methoxyphenyl)
  • Chemistry LibreTexts.
  • YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
  • ResearchGate. (PDF)
  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
  • University of Colorado Boulder. IR Absorption Table. [Link]
  • Lebrilla, C. B. (2010). Factors That Influence Fragmentation Behavior of N-Linked Glycopeptide Ions. Journal of the American Society for Mass Spectrometry, 21(11), 1866–1876. [Link]
  • Acta Crystallographica Section E: Structure Reports Online. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, also known as N-(4-methoxyphenyl)oxamic acid ethyl ester, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring an oxalamide linkage, serves as a key building block for more complex molecular architectures. This guide provides an in-depth comparison of the two primary synthetic strategies for its preparation: the direct condensation of p-anisidine with diethyl oxalate and the acylation of p-anisidine using ethyl oxalyl chloride. We will dissect each route's underlying mechanism, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective yields, operational complexities, safety considerations, and scalability. This document is intended to equip researchers, chemists, and process development professionals with the critical information needed to select the most appropriate synthetic route for their specific laboratory or industrial needs.

Introduction: The Strategic Importance of Oxalamide Intermediates

The oxalamide functional group is a privileged scaffold in medicinal chemistry, contributing to the bioactivity of numerous compounds. The synthesis of specific N-aryl oxamic esters like this compound is therefore a critical step in many discovery and development pipelines. The choice of synthetic route can significantly impact project timelines, cost of goods, and safety protocols. This guide focuses on the two most prevalent and logical synthetic disconnections for this target molecule, both starting from the readily available aromatic amine, p-anisidine.

Target Molecule: this compound Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol

Route A: Condensation of p-Anisidine with Diethyl Oxalate

This route represents the most straightforward approach, involving the nucleophilic attack of an amine on an ester. It is a classic method for forming amides, relying on the differential reactivity of primary amines with the two ester groups of diethyl oxalate.[2][3]

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of p-anisidine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the final product and ethanol as a byproduct. To favor the mono-acylated product, a 1:1 stoichiometry of the reactants is typically employed.

cluster_0 Route A: Diethyl Oxalate Condensation p-Anisidine p-Anisidine Reaction Heat (Reflux) Solvent: Ethanol p-Anisidine->Reaction Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Reaction Product This compound Reaction->Product Byproduct Ethanol Reaction->Byproduct

Caption: Workflow for the synthesis via diethyl oxalate.

Experimental Protocol
  • Materials: p-Anisidine (1.0 eq), Diethyl Oxalate (1.0 eq), Absolute Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (1.0 equivalent) and absolute ethanol to create a solution.

    • Add diethyl oxalate (1.0 equivalent) to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution.

    • If crystallization occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

    • If the product does not crystallize, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum to yield this compound as a solid.

Route A: Analysis
  • Advantages:

    • Safety: The reagents used are relatively safe. Diethyl oxalate is less hazardous than acyl chlorides.

    • Simplicity: The procedure is straightforward, requires standard laboratory glassware, and does not necessitate an inert atmosphere.

    • Cost-Effectiveness: Diethyl oxalate and p-anisidine are commodity chemicals, making this route economically viable for large-scale production.

  • Disadvantages:

    • Reaction Rate: The reaction can be slow, requiring several hours at reflux to reach completion.

    • Potential for Byproducts: Using an excess of p-anisidine or prolonged reaction times can lead to the formation of the double-acylated byproduct, N,N'-bis(4-methoxyphenyl)oxamide. This necessitates careful control of stoichiometry.[2][4]

    • Moderate Yields: Yields can be variable and are often not quantitative due to the equilibrium nature of the reaction.

Route B: Acylation of p-Anisidine with Ethyl Oxalyl Chloride

This route employs a more reactive electrophile, ethyl oxalyl chloride, to acylate the amine. This is a classic Schotten-Baumann type of reaction, which is typically faster and more efficient than ester-based acylations.

Reaction Scheme & Mechanism

Ethyl oxalyl chloride is a highly reactive acyl chloride. The lone pair of electrons on the nitrogen of p-anisidine attacks the highly electrophilic acyl chloride carbon. The resulting tetrahedral intermediate rapidly collapses, expelling a chloride ion. This reaction is irreversible and generates hydrochloric acid (HCl) as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

cluster_1 Route B: Ethyl Oxalyl Chloride Acylation p-Anisidine p-Anisidine Reaction Base (e.g., Pyridine) Solvent: DCM, 0°C to RT p-Anisidine->Reaction Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride->Reaction Product This compound Reaction->Product Byproduct Pyridine Hydrochloride Reaction->Byproduct

Caption: Workflow for the synthesis via ethyl oxalyl chloride.

Experimental Protocol
  • Materials: p-Anisidine (1.0 eq), Ethyl Oxalyl Chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Quench the reaction by adding a dilute aqueous HCl solution to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Route B: Analysis
  • Advantages:

    • High Reactivity & Speed: The reaction is typically much faster than Route A and can often be completed at room temperature or below in a few hours.

    • High Yields: Due to the high reactivity of the acyl chloride, this method generally provides higher and more consistent yields of the desired product.

    • Clean Reaction: The formation of the di-acylated byproduct is less common due to the controlled, dropwise addition of the limiting reagent.

  • Disadvantages:

    • Hazardous Reagents: Ethyl oxalyl chloride is a corrosive lachrymator and is highly sensitive to moisture.[5] It must be handled with extreme care in a well-ventilated fume hood and under anhydrous conditions.

    • Cost and Stability: Acyl chlorides are generally more expensive and less stable for long-term storage than their corresponding esters.

    • Process Complexity: The need for an inert atmosphere, anhydrous solvents, and careful temperature control adds to the operational complexity. The workup requires an aqueous wash to remove the hydrochloride salt of the base.

Head-to-Head Comparison

To facilitate a direct comparison, the key parameters of each synthetic route are summarized below.

FeatureRoute A: Diethyl OxalateRoute B: Ethyl Oxalyl ChlorideJustification & Expert Insights
Starting Materials p-Anisidine, Diethyl Oxalatep-Anisidine, Ethyl Oxalyl ChlorideDiethyl oxalate is a stable, inexpensive liquid. Ethyl oxalyl chloride is more expensive, moisture-sensitive, and hazardous.
Typical Yield 60-80%>90%The higher reactivity of the acyl chloride in Route B drives the reaction to completion, resulting in superior yields.
Reaction Conditions Reflux in Ethanol ( ~78 °C)0 °C to Room Temp, Anhydrous, Inert AtmosphereRoute A is operationally simpler and more energy-intensive. Route B requires more stringent control but is faster and more efficient.
Reaction Time 2-4 hours1-3 hoursThe activation barrier for nucleophilic attack on an acyl chloride is significantly lower than on an ester.
Safety Concerns Low; standard handling procedures.High; Ethyl oxalyl chloride is corrosive and a lachrymator.[5] HCl gas is a byproduct.Route B necessitates rigorous safety protocols, including use of a fume hood and appropriate personal protective equipment.
Scalability Excellent; simple, robust, and uses low-cost materials.Good; requires investment in specialized equipment for handling hazardous and moisture-sensitive reagents.For large industrial scale, the safety and handling costs of Route B might offset the higher yield, making Route A more attractive.
Purification Recrystallization is often sufficient.May require aqueous workup followed by recrystallization or chromatography.The byproduct in Route B (pyridine hydrochloride) is water-soluble and easily removed, often leading to a cleaner crude product.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, and the optimal choice is dictated by the specific context of the synthesis.

  • Route A (Diethyl Oxalate Condensation) is highly recommended for academic settings, initial small-scale synthesis, and cost-driven, large-scale industrial campaigns where safety and operational simplicity are paramount. While the yields may be lower, the robustness of the process and the use of safer, cheaper reagents make it a very attractive option.

  • Route B (Ethyl Oxalyl Chloride Acylation) is the preferred method for lab-scale synthesis where speed and maximum yield are critical . Its efficiency is undeniable, providing a cleaner product in less time. However, its adoption requires a laboratory environment equipped to handle hazardous and moisture-sensitive reagents safely. For process development professionals, the higher yield must be carefully weighed against the increased costs and engineering controls required for safe, scalable production.

Ultimately, a thorough process hazard analysis (PHA) and cost analysis should be performed before selecting a route for any large-scale manufacturing endeavor.

References

  • Organic Syntheses Procedure, A. (4-Methoxyphenyl)sulfamic acid (2).
  • MySkinRecipes, Ethyl 2-[(4-methoxyphenyl)amino]acetate.
  • Google Patents, CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
  • Organic Syntheses Procedure, 3.
  • Organic Syntheses Procedure, 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.
  • Benchchem, An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.
  • ECHEMI, Reaction of amines with diethyl oxalate (Hofmann amine separation method).
  • Chemistry Stack Exchange, Reaction of amines with diethyl oxalate (Hofmann amine separation method).

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the structural features of ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate derivatives. These compounds, belonging to the N-aryl oxamate class, are of significant interest in medicinal chemistry due to their roles as versatile intermediates and their potential biological activities. Understanding their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR).

This guide will delve into the critical aspects of their solid-state conformation, analyze the influence of substituents on crystal packing, and provide validated experimental protocols for their synthesis, crystallization, and structural analysis. We will utilize data from closely related, structurally determined analogs to provide a robust comparative framework.

The Structural Significance of N-Aryl Oxamates

The N-aryl oxamate core, characterized by an amide bond adjacent to a carbonyl group, is a key pharmacophore. The planarity of the amide bond, the orientation of the aryl group, and the conformation of the ethyl ester are critical determinants of how these molecules interact with biological targets. X-ray crystallography provides definitive evidence of these features, revealing the subtle interplay of intramolecular and intermolecular forces that govern the solid-state architecture.

Key structural questions that X-ray analysis can answer include:

  • What is the dihedral angle between the phenyl ring and the amide plane?

  • How does the methoxy substituent influence crystal packing through hydrogen bonding or other weak interactions?

  • What are the dominant intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice?

  • How do changes in the chemical structure of derivatives affect these parameters?

Comparative Structural Analysis

While the specific crystal structure of this compound is not publicly available, a comparative analysis can be constructed using high-quality data from closely related compounds. For this guide, we will draw comparisons with key analogs whose structures have been determined, such as 2-(bis(4-methoxyphenyl)amino)-2-oxoacetic acid and N-(4-methoxyphenyl)picolinamide [1]. These analogs share the critical N-(4-methoxyphenyl)amide moiety.

The following diagram illustrates the core molecular structure and highlights the key conformational parameters for our analysis.

Caption: Key conformational features of an N-aryl oxamate derivative.

Crystallographic Data Comparison

The table below summarizes key crystallographic parameters from representative N-(4-methoxyphenyl)amide structures. This data provides a baseline for what can be expected for derivatives of this compound.

Parameter2-Chloro-N-(4-methoxyphenyl)acetamideN-(4-methoxyphenyl)picolinamide[1]Representative Derivative (Expected)
Formula C₉H₁₀ClNO₂C₁₃H₁₂N₂O₂C₁₁H₁₃NO₄
Crystal System MonoclinicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/nP2₁/c or Pbca
Key Dihedral Angle Phenyl-Amide: 28.87(5)°Pyridyl-Amide: 3.1(4)°Phenyl-Amide: (Variable)
H-Bonding Motif N—H···O, C—H···O, C—H···ClIntramolecular N-H---N, C-H---ON—H···O (carbonyl)
Analysis of Intermolecular Interactions with Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

For N-(4-methoxyphenyl) derivatives, the dominant interactions are often H···H, C···H, and O···H contacts[1]. The fingerprint plots derived from the Hirshfeld surface quantify the contribution of each interaction type. In 2-chloro-N-(4-methoxyphenyl)acetamide, C···H/H···C interactions make the largest contribution (33.4%), highlighting the importance of weaker contacts in the overall packing. A similar analysis for our target derivatives would be crucial for understanding their solid-state properties.

Experimental Guide: From Synthesis to Structure

This section provides a validated, step-by-step methodology for the synthesis, crystallization, and X-ray crystal structure analysis of a representative derivative. The causality behind experimental choices is explained to ensure scientific integrity.

Synthesis Workflow

The synthesis of this compound derivatives is typically achieved via a nucleophilic acyl substitution reaction. The workflow is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization & Analysis A Reactants (4-Methoxyaniline, Ethyl Oxalyl Chloride) B Reaction (Anhydrous DCM, 0°C to RT) A->B Add aniline to chloride C Work-up (Aqueous wash, extraction) B->C Quench reaction D Purification (Column Chromatography) C->D Isolate crude product E Crystallization (Slow Evaporation/Vapor Diffusion) D->E Prepare saturated solution F X-ray Data Collection (Single Crystal Diffractometer) E->F Mount suitable crystal G Structure Solution & Refinement (e.g., SHELXT, Olex2) F->G Process diffraction data H Structural Analysis (Bond angles, H-bonds, Hirshfeld) G->H Finalize CIF

Caption: General workflow for synthesis and structural analysis.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of N-aryl oxamates.

  • Preparation: Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

    • Rationale: Anhydrous conditions prevent hydrolysis of the highly reactive ethyl oxalyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction: Add ethyl oxalyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction. Stirring at room temperature ensures the reaction goes to completion.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Rationale: The washes remove unreacted starting materials, the base, and aqueous-soluble byproducts.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Rationale: Chromatography separates the target compound from any remaining impurities, yielding a high-purity solid suitable for crystallization.

Step 2: Crystallization

Growing X-ray quality single crystals is often the most challenging step. The choice of solvent is critical.

  • Solvent Screening: Test the solubility of the purified product in a range of solvents (e.g., ethanol, ethyl acetate, acetone, DCM, toluene, hexanes). A suitable solvent is one in which the compound is moderately soluble.

  • Slow Evaporation (Recommended Method):

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) to create a saturated or near-saturated solution.

    • Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter.

    • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

    • Rationale: Slow evaporation allows for the ordered growth of a single crystal lattice, minimizing the formation of polycrystalline powder. Filtering removes nucleation sites, promoting the growth of fewer, larger crystals[2].

Step 3: X-ray Diffraction Analysis

  • Crystal Mounting: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoloop.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Rationale: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Low temperature improves data quality by reducing atomic vibrations[3].

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., using SHELXT). This provides an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL). This process optimizes the atomic coordinates, displacement parameters, and other structural details to achieve the best fit with the observed diffraction intensities.

    • Rationale: This computational process transforms the diffraction pattern into a 3D model of the molecule's electron density, from which the final structure is derived and validated[3].

Conclusion and Future Directions

The structural analysis of this compound derivatives provides invaluable information for understanding their chemical behavior and biological activity. By using X-ray crystallography in conjunction with analytical techniques like Hirshfeld surface analysis, researchers can build a comprehensive picture of the solid-state properties of these important molecules.

This guide provides a robust framework for such an analysis. While the specific structure of the parent compound remains to be reported, the comparative data from close analogs and the detailed experimental protocols herein offer a clear path forward for researchers in the field. Future work should focus on synthesizing a systematic series of derivatives with varying electronic and steric properties to build a comprehensive library of structure-property relationships.

References

  • Missioui, M., Lgaz, H., Guerrab, W., Mague, J. T., & Ramli, Y. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Missioui, M., Said, M. A., Demirtaş, G., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Ge, H., Chen, R., & Pu, L. (2021). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.
  • Michigan State University Department of Chemistry.
  • Creative BioMart. (2024). X-ray Crystallography Service. [Link]
  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
  • Zhuravel, I. O., et al. (2012). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1][4][5]triazino[2,3-c]quinazoline-6-yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Medicinal Chemistry Research, 22(7), 3394–3411. [Link]
  • Moreno-Fuquen, R., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-(4-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]benzamide.
  • Jasinski, J. P. (2023). How to grow crystals for X-ray crystallography. IUCrJ, 10(Pt 4), 369–380. [Link]
  • Snell, E. H., & Helliwell, J. R. (2005). X Ray crystallography.

Sources

A Comparative Analysis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Acylating Agent

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficient and selective formation of amide bonds is a cornerstone of molecular construction. Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, an N-aryl oxamate ester, presents itself as a potential acylating agent. This guide provides a comprehensive comparative study of its reactivity, juxtaposed with established and alternative reagents for amide synthesis. By examining the mechanistic underpinnings and providing supporting experimental context, this document aims to equip researchers with the knowledge to make informed decisions in reagent selection for their specific synthetic challenges.

Introduction: The Role of Acylating Agents in Amide Synthesis

The synthesis of amides, a critical transformation in the development of new chemical entities, typically involves the reaction of a carboxylic acid derivative with an amine. The reactivity of the acylating agent is a crucial parameter, influencing reaction conditions, substrate scope, and functional group tolerance. Highly reactive agents like acyl chlorides offer rapid conversions but can suffer from low selectivity and harsh reaction conditions. Conversely, milder reagents often require catalysts or longer reaction times.

This compound belongs to the family of N-substituted oxamates. Its structure, featuring an electron-donating methoxy group on the aromatic ring, suggests a modulation of the reactivity of the oxalyl moiety compared to more aggressive reagents like oxalyl chloride. This guide will explore this reactivity profile in the context of established alternatives.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate this compound against two classes of widely used acylating agents: a highly reactive acyl chloride (Ethyl Chlorooxoacetate) and a common carbodiimide coupling reagent (Dicyclohexylcarbodiimide - DCC).

Reagent/SystemStructureGeneral ReactivityKey AdvantagesKey Disadvantages
This compound ModeratePotentially milder than acyl chlorides, improved functional group tolerance.Limited direct experimental data on acylation efficiency.
Ethyl Chlorooxoacetate HighRapid reactions, high yields with unhindered amines.[1]Highly sensitive to moisture, generates corrosive HCl byproduct, potential for side reactions.[2]
Dicyclohexylcarbodiimide (DCC) Moderate (with acid)Mild reaction conditions, broad substrate scope.[3][4]Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification, potential for racemization of chiral carboxylic acids.[5]
Mechanistic Considerations

The reactivity of these agents is intrinsically linked to their reaction mechanisms.

G cluster_0 Ethyl Chlorooxoacetate (Acyl Chloride) cluster_1 DCC Coupling cluster_2 This compound A Amine (R-NH2) B Ethyl Chlorooxoacetate A->B Nucleophilic Attack C Tetrahedral Intermediate B->C D Amide Product C->D Elimination of Cl- E HCl C->E Proton Transfer F Carboxylic Acid G DCC F->G Activation H O-Acylisourea Intermediate G->H I Amine (R-NH2) H->I Nucleophilic Attack K DCU Byproduct H->K J Amide Product I->J L Amine (R-NH2) M N-Aryl Oxamate L->M Nucleophilic Attack N Tetrahedral Intermediate M->N O Amide Product N->O Elimination of Leaving Group P Ethyl (4-methoxyphenyl)oxamate N->P

Caption: Reaction mechanisms for amide synthesis.

As illustrated, ethyl chlorooxoacetate reacts directly with the amine in a rapid and often exothermic nucleophilic acyl substitution.[2] The DCC-mediated coupling proceeds through the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[4] For this compound, the proposed mechanism involves nucleophilic attack of the amine on one of the carbonyl groups, followed by the elimination of ethyl (4-methoxyphenyl)oxamate as the leaving group. The electron-donating nature of the methoxy group is expected to slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted N-aryl oxamates, potentially leading to milder reaction conditions.

Experimental Protocols and Supporting Data

General Protocol for Amide Synthesis using an Acyl Chloride (e.g., Ethyl Chlorooxoacetate)

Objective: To provide a standard procedure for the acylation of an amine with a reactive acyl chloride.

Materials:

  • Amine (1.0 equiv)

  • Ethyl Chlorooxoacetate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chlorooxoacetate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Expected Outcome: This method typically provides high yields of the corresponding amide, especially with primary and less hindered secondary amines.[1] However, for sensitive substrates, side reactions can occur due to the high reactivity and the generation of HCl.

General Protocol for DCC-Mediated Amide Coupling

Objective: To outline a standard procedure for the synthesis of an amide from a carboxylic acid and an amine using DCC.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM or DMF in a round-bottom flask.

  • Add the amine to the solution.

  • In a separate flask, dissolve DCC in the same anhydrous solvent.

  • Slowly add the DCC solution to the stirred mixture of the carboxylic acid and amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea - DCU) is indicative of reaction progress.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

Expected Outcome: This method is generally effective for a wide range of substrates and provides good to excellent yields.[5] The primary drawback is the removal of the DCU byproduct.

Proposed Exploratory Protocol for Amide Synthesis using this compound

Objective: To propose a starting point for investigating the acylating potential of this compound.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.2 equiv)

  • A suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv, optional)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

Procedure:

  • Dissolve the amine and this compound in the chosen anhydrous solvent.

  • If the amine salt is used or if the reaction is sluggish, add the base.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent.

  • Wash the organic layer with dilute acid (to remove the base) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Hypothesized Outcome: Based on its structure, this compound is expected to be a milder acylating agent than ethyl chlorooxoacetate. The reaction may require heating or the addition of a base to proceed at a reasonable rate. The potential advantage lies in its improved tolerance for sensitive functional groups that might not be compatible with harsher acylating agents.

Conclusion and Future Perspectives

This compound represents a potentially valuable tool in the synthetic chemist's arsenal for amide bond formation, occupying a reactivity space between highly reactive acyl chlorides and milder coupling reagents. Its electron-rich aromatic system suggests a tempered reactivity that could be advantageous for the acylation of sensitive and complex molecules.

While this guide provides a framework for its comparative reactivity, further experimental investigation is necessary to fully elucidate its substrate scope, optimal reaction conditions, and performance against a broader range of modern coupling reagents. Future studies should focus on direct, quantitative comparisons of reaction yields and times with established methods for a diverse set of amines, including those with varying steric hindrance and electronic properties. Such data will be crucial in solidifying the position of this compound and other N-aryl oxamates as practical and selective reagents in organic synthesis.

References

  • Khan Academy.
  • ResearchGate.
  • ResearchGate. Proposed mechanism for the production of acid chlorides using oxalyl...[Link]
  • ResearchGate. Synthesis of esters and amides. [Link]
  • National Center for Biotechnology Information. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. [Link]
  • Semantic Scholar. The Reaction of Oxalyl Chloride with Amides. IV.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
  • International Journal of Scientific Research.
  • ResearchGate. Comparison of previous and reported methodology for amide bond synthesis.[Link]
  • National Center for Biotechnology Information.
  • The University of Manchester.
  • ResearchGate.
  • Scientific Research Publishing.
  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Royal Society of Chemistry. Direct amide synthesis via Ni-mediated aminocarbonylation of arylboronic acids with CO and nitroarenes. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?[Link]
  • ResearchGate.
  • Royal Society of Chemistry. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)

Sources

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate using 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of a novel compound is incomplete without irrefutable evidence of its atomic framework. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, with a primary focus on the power and nuances of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

The Imperative of Structural Integrity in Synthesis

In any synthetic endeavor, the desired product is merely a hypothesis until its structure is proven. The physical and chemical properties of a molecule are intrinsically linked to its three-dimensional arrangement of atoms. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutic candidates. Therefore, a robust and orthogonal analytical approach is not just best practice; it is a scientific necessity.

13C NMR Spectroscopy: A Blueprint of the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed "fingerprint" of the carbon backbone of an organic molecule.[1] The fundamental principle lies in the magnetic properties of the 13C isotope. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of each carbon atom.[2] This results in a spectrum where each unique carbon atom in the molecule produces a distinct signal, revealing the number of non-equivalent carbons.[3]

Visualizing the Target: this compound

To interpret the 13C NMR spectrum, we must first understand the structure and identify the unique carbon environments.

Figure 1. Molecular structure of this compound with unique carbon atoms labeled.

Anticipating the 13C NMR Spectrum: A Predicted Chemical Shift Analysis

While an experimental spectrum is the gold standard, a prediction based on the analysis of structurally similar compounds provides a strong framework for validation. The following table outlines the expected chemical shifts (in ppm) for each unique carbon in this compound, referenced against tetramethylsilane (TMS) at 0 ppm. These predictions are derived from established chemical shift ranges and data from analogous structures such as p-anisidine and various N-aryl oxamates.[4][5]

Carbon Atom(s)HybridizationPredicted Chemical Shift (ppm)Rationale
C1sp2~130Aromatic carbon attached to nitrogen. Deshielded by the electronegative nitrogen.
C2, C6sp2~122Aromatic carbons ortho to the amino group.
C3, C5sp2~114Aromatic carbons meta to the amino group and ortho to the methoxy group. Shielded by the electron-donating methoxy group.
C4sp2~156Aromatic carbon attached to the oxygen of the methoxy group. Significantly deshielded by the electronegative oxygen.
C7, C8sp2157 - 162Carbonyl carbons of the oxamate moiety. Highly deshielded due to the double bond to oxygen.
C9 (OCH3)sp3~55Methoxy carbon. Typical chemical shift for a methoxy group on an aromatic ring.[4]
C10 (OCH2)sp3~62Methylene carbon of the ethyl ester. Deshielded by the adjacent oxygen atom.
C11 (CH3)sp3~14Methyl carbon of the ethyl ester. A typical upfield chemical shift for an alkyl group.

A Comparative Analysis: Orthogonal Validation Techniques

While 13C NMR provides an excellent overview of the carbon framework, a multi-faceted approach employing other analytical techniques is crucial for comprehensive structural elucidation.[6] Each method offers a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
1H NMR Spectroscopy Number of unique proton environments, their integration (ratio), and connectivity through spin-spin coupling.Confirms the presence and connectivity of the ethyl group and the substitution pattern of the aromatic ring.Can have overlapping signals in the aromatic region, potentially complicating interpretation without 2D NMR techniques.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula. Fragmentation can corroborate the presence of the p-methoxyphenyl and ethyl oxoacetate moieties.Does not provide direct information on the connectivity of atoms. Isomers may not be distinguishable.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Clearly indicates the presence of N-H, C=O (amide and ester), C-O, and aromatic C-H bonds.Provides limited information about the overall molecular skeleton and connectivity.

The Workflow of Structural Validation: A Step-by-Step Protocol

A systematic workflow ensures that all necessary data is collected and logically integrated to arrive at an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Validation A Synthesize Crude Product B Purify (e.g., Column Chromatography) A->B C Acquire 13C NMR Spectrum B->C D Acquire 1H NMR Spectrum B->D E Acquire Mass Spectrum B->E F Acquire FTIR Spectrum B->F G Analyze 13C NMR: - Number of signals - Chemical shifts C->G H Analyze 1H NMR: - Chemical shifts - Integration - Coupling patterns D->H I Analyze MS: - Molecular ion peak - Fragmentation E->I J Analyze FTIR: - Characteristic absorptions F->J K Integrate All Data G->K H->K I->K J->K L Confirm Structure of this compound K->L

Figure 2. A comprehensive workflow for the structural validation of a synthesized organic compound.

Experimental Protocol for 13C NMR Acquisition

The following provides a detailed methodology for obtaining a high-quality 13C NMR spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Select a standard proton-decoupled 13C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

    • Use a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance (~1.1%).

    • Employ a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak intensities are not always proportional to the number of carbons).

Conclusion: An Integrated Approach to Certainty

The structural validation of this compound is most robustly achieved through the synergistic use of multiple analytical techniques. 13C NMR spectroscopy serves as the cornerstone of this process, providing a direct and unambiguous map of the carbon skeleton. When its data is integrated with the proton connectivity information from 1H NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from FTIR, a complete and self-validating picture of the molecule emerges. This meticulous, multi-technique approach ensures the scientific integrity of the synthesized compound, a critical requirement for its advancement in research and development pipelines.

References

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy. [Link]
  • The Royal Society of Chemistry.
  • Slideshare. C-13 NMR Spectroscopy. [Link]
  • Fiveable.
  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]
  • PubChem. P-Anisidine. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a compound such as Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a molecule with potential applications in organic synthesis and medicinal chemistry, ensuring its purity is paramount. This guide provides an in-depth comparison of elemental analysis with other common purity assessment techniques, offering a comprehensive overview supported by experimental insights.

The Critical Role of Purity in Scientific Research

The purity of a chemical compound directly influences its physical, chemical, and biological properties. In drug development, even minute impurities can alter a drug's efficacy, stability, and safety profile.[1][2] Therefore, robust analytical methods for purity determination are indispensable.

Elemental Analysis: A Fundamental Technique for Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful and widely used technique to determine the elemental composition of a sample.[3] It serves as a primary method for assessing the purity of synthesized organic compounds.[4][5] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.[6][7] The measured weight percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula.

For this compound, the molecular formula is C₁₁H₁₃NO₄. The theoretical elemental composition is:

  • Carbon (C): 59.19%

  • Hydrogen (H): 5.87%

  • Nitrogen (N): 6.27%

  • Oxygen (O): 28.67%

A significant deviation between the experimental and theoretical values suggests the presence of impurities. Many scientific journals require the elemental analysis data to be within ±0.4% of the calculated values to confirm sufficient purity for publication.[8][9]

Why Choose Elemental Analysis?

The enduring relevance of elemental analysis in an era of sophisticated analytical instrumentation stems from several key advantages:

  • Fundamental Information: It provides direct evidence of the elemental composition, which is a fundamental characteristic of a molecule.

  • High Accuracy and Precision: Modern elemental analyzers offer excellent accuracy and precision, allowing for reliable purity determination.[10][11]

  • Cost-Effectiveness: Compared to other techniques, elemental analysis is often more affordable for routine purity checks.[6][10]

  • Small Sample Requirement: Only a small amount of the sample, typically in the milligram range, is needed for analysis.[10]

Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the essential steps for determining the purity of this compound using a modern CHN analyzer.

Instrumentation and Materials
  • Elemental Analyzer: A calibrated instrument capable of CHN analysis.

  • Microbalance: For accurate weighing of the sample.

  • Sample Capsules: Typically made of tin or silver.

  • This compound: The sample to be analyzed.

  • Standard Reference Material: A compound with a known, certified elemental composition (e.g., Acetanilide) for calibration and validation.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the elemental analyzer using a standard reference material. This ensures the accuracy of the measurements.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Any residual solvent will affect the hydrogen and carbon content.

    • Accurately weigh 1-3 mg of this compound into a sample capsule using a microbalance.

    • Seal the capsule to enclose the sample.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at high temperatures (typically around 900-1000 °C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated, typically by gas chromatography, and detected by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument's software calculates the weight percentages of C, H, and N in the sample.

    • Compare the experimental results with the theoretical values for C₁₁H₁₃NO₄.

    • A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[8][9]

A Comparative Overview of Purity Assessment Techniques

While elemental analysis is a cornerstone of purity determination, a multi-faceted approach employing orthogonal techniques provides a more complete picture of a compound's purity profile.

Technique Principle Strengths Limitations Best Suited For
Elemental Analysis (CHN) Combustion and measurement of resulting elemental gases.Provides fundamental elemental composition, accurate, and cost-effective.[6][10]Does not identify the nature of impurities, insensitive to isomeric impurities.Primary purity assessment of synthesized organic compounds.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.High sensitivity and resolution for separating complex mixtures, can quantify impurities.[12]Requires reference standards for impurity identification, method development can be time-consuming.Quantifying known and unknown impurities, resolving isomers.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.Excellent for analyzing volatile impurities like residual solvents.[12]Not suitable for non-volatile or thermally labile compounds.Detecting and quantifying residual solvents and other volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[13]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural elucidation, identifying and quantifying impurities with distinct NMR signals.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.High sensitivity and specificity for identifying compounds by their molecular weight.[12]Isomeric compounds can be difficult to distinguish, quantification can be challenging without standards.Confirming molecular weight, identifying trace impurities when coupled with chromatography (LC-MS, GC-MS).
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the absolute purity of highly crystalline compounds without a reference standard.[2]Only applicable to crystalline materials with a purity of >98.5%, not suitable for amorphous or decomposing compounds.[2]Determining the purity of highly pure, crystalline active pharmaceutical ingredients (APIs).

Integrated Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy often involves a combination of these techniques. The following diagram illustrates a logical workflow.

Purity_Assessment_Workflow cluster_0 Initial Purity Screen cluster_1 Impurity Profiling & Quantification cluster_2 Final Purity Confirmation Elemental Analysis Elemental Analysis HPLC HPLC Elemental Analysis->HPLC If results deviate NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->HPLC If impurities detected Quantitative NMR (qNMR) Quantitative NMR (qNMR) NMR Spectroscopy->Quantitative NMR (qNMR) For absolute quantification LC-MS / GC-MS LC-MS / GC-MS HPLC->LC-MS / GC-MS For impurity ID DSC DSC HPLC->DSC For high purity samples GC GC Synthesized Compound Synthesized Compound Synthesized Compound->Elemental Analysis Synthesized Compound->NMR Spectroscopy Synthesized Compound->GC For residual solvents

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

Elemental analysis remains a fundamental and indispensable tool for the purity assessment of organic compounds like this compound. Its ability to provide accurate and precise data on the elemental composition makes it an excellent first-line technique for verifying the integrity of a synthesized molecule. However, for a comprehensive understanding of a compound's purity profile, especially in the context of pharmaceutical development, an orthogonal approach that integrates chromatographic and spectroscopic methods is essential. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and reliability of their scientific findings.

References

  • Infinita Lab. Elemental or CHN Analysis. [Link]
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]
  • Chemical Online. (2009, December 15). Using CHN Microanalysis To Determine Sample Purity. [Link]
  • Mettler Toledo.
  • Luchini, A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • American Chemical Society. Author Guidelines for Journal of Organic Chemistry. [Link]
  • Spectroscopy Online. (2012, April 2). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
  • International Journal of Research and Analytical Reviews. (2023).
  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. [Link]
  • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]
  • Pharmaceutical Technology. (2013, February 1). Elemental Impurity Analysis. [Link]
  • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES (2015). [Link]
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

Sources

A Comparative Analysis of the Biological Efficacy of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. The scaffold of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate has emerged as a promising pharmacophore, serving as a versatile template for the development of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of various derivatives of this core structure, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. The insights presented herein are supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in drug discovery and development.

Anticancer Activity: Targeting Proliferative Disorders

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The primary mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Structure-Activity Relationship and Cytotoxicity

The cytotoxic effects of these derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of certain functional groups can enhance the compound's ability to interact with biological targets and trigger cell death pathways.

A study on a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share a similar structural motif, revealed that their cytotoxicity was more pronounced against human glioblastoma U-87 cells than triple-negative breast cancer MDA-MB-231 cells[1]. Notably, the derivative 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most potent compound against glioblastoma cells, reducing cell viability to 19.6 ± 1.5%[1]. This suggests that the presence of a fluorine atom on the phenyl ring is favorable for activity against this specific cancer cell line. Conversely, analogues with larger substituents such as bromine, methyl, methoxy, chlorine, and hydroxyl groups at the same position exhibited significantly lower activity[1].

In a different series of chromene carboxylate analogues, which can be considered related structures, a detailed structure-activity relationship study highlighted the importance of substituents at various positions for cytotoxicity against multidrug-resistant (MDR) cancer cells[2][3]. For example, one of the lead compounds demonstrated potent cytotoxicity in the NCI-60 panel of cell lines with an average IC50 of 1.04 μM[2]. Further optimization led to the development of an even more potent analogue with an IC50 of 640 nM in the HL60/MX2 cell line[2]. These studies underscore the critical role of systematic structural modifications in optimizing the anticancer efficacy of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included. The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

graph TD { rankdir=LR; A[Seeding of Cancer Cells] --> B{Treatment with Derivatives}; B --> C[Incubation]; C --> D{Addition of MTT Reagent}; D --> E[Formation of Formazan Crystals]; E --> F{Solubilization of Formazan}; F --> G[Absorbance Measurement]; G --> H[Calculation of Cell Viability and IC50]; } Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Certain derivatives of this compound have exhibited promising antioxidant properties.

Radical Scavenging Prowess

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this assessment.

In a study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, several compounds demonstrated significant antioxidant activity[1]. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to have antioxidant activity approximately 1.4 times higher than that of the standard antioxidant, ascorbic acid[1]. Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also showed potent DPPH radical scavenging activity, which was 1.13 times higher than ascorbic acid[1]. Interestingly, replacing the bromine with a fluorine atom resulted in a nearly twofold decrease in activity, while the introduction of a hydroxyl group led to almost complete inactivity, highlighting the delicate structure-activity relationship[1].

Table 1: Comparative Antioxidant Activity of Selected Derivatives

CompoundRelative DPPH Radical Scavenging Activity (vs. Ascorbic Acid)Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide~1.4x higher[1]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4x higher[1]
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone1.13x higher[1]
1-(4-Chlorophenyl) derivativeSlightly lower than bromo derivative[1]
1-(4-Fluorophenyl) derivative~2x lower than bromo derivative[1]
1-(4-Hydroxyphenyl) derivativeAlmost inactive[1]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate or a cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the test compounds. A control containing only the DPPH solution and the solvent is also prepared. Ascorbic acid or Trolox is typically used as a positive control.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to various diseases. Derivatives of the core structure have shown potential in mitigating inflammatory responses.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators and enzymes. For instance, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, which shares the methoxyphenyl moiety, was found to exert significant anti-inflammatory effects in a dose-dependent manner[4]. This compound was shown to reduce the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade[4].

Furthermore, the anti-inflammatory activity of ethyl-p-methoxycinnamate, another related structure, has been linked to the suppression of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α)[5]. A structure-activity relationship study of ethyl p-methoxycinnamate indicated that both the ester and methoxy functional groups play a crucial role in its anti-inflammatory activity[6].

Signaling Pathways Involved

The anti-inflammatory actions of these derivatives can be mediated through the modulation of key signaling pathways. The chalcone derivative mentioned earlier was found to induce the expression of heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme[4]. This induction was associated with the translocation of the transcription factor Nrf2. Additionally, the compound attenuated the activity of NF-κB, a pivotal transcription factor that governs the expression of many pro-inflammatory genes[4].

graph { node [shape=box, style=rounded]; "Derivative" -- "Nrf2"; "Nrf2" -- "HO-1"; "HO-1" -- "Anti-inflammatory Effects" [color="#34A853"]; "Derivative" -- "NF-κB" [label="inhibits", color="#EA4335"]; "NF-κB" -- "Pro-inflammatory Mediators (COX-2, iNOS, IL-1, TNF-α)" [color="#EA4335"]; "Pro-inflammatory Mediators (COX-2, iNOS, IL-1, TNF-α)" -- "Inflammation" [color="#EA4335"]; } Caption: Putative anti-inflammatory signaling pathways modulated by derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. The comparative analysis presented in this guide highlights their potential as anticancer, antioxidant, and anti-inflammatory agents. The structure-activity relationship studies underscore the importance of targeted chemical modifications to enhance the desired biological effects. The provided experimental protocols offer a foundation for researchers to further explore and validate the therapeutic potential of these fascinating molecules. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action to pave the way for the development of novel and effective therapeutic agents.

References

  • Das, S. G., Srinivasan, B., Hermanson, D. L., Bleeker, N. P., Doshi, J. M., Tang, R., Beck, W. T., & Xing, C. (2011). Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues. Journal of Medicinal Chemistry, 54(16), 5937–5948. [Link]
  • Gudžiūnaitė, A., Vektarienė, A., Stankevičiūtė, M., Pauraitė, R., & Vektaris, A. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3183. [Link]
  • Das, S. G., Srinivasan, B., Hermanson, D. L., Bleeker, N. P., Doshi, J. M., Tang, R., Beck, W. T., & Xing, C. (2012). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. ACS Medicinal Chemistry Letters, 3(10), 845–850. [Link]
  • Goebel, U., Siepe, M., Schwer, C. I., Zeller, G. C., Amslinger, S., & Loop, T. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195–203. [Link]
  • Umar, M. I., Asmawi, M. Z., Sadikun, A., Majid, A. M., & Al-Suede, F. S. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics (Sao Paulo, Brazil), 69(2), 134–144. [Link]
  • Komala, I., Supandi, Nurhasni, Betha, O. S., Putri, E., Mufidah, S., Awaludin, M. F., Fahmi, M., Reza, M., & Indriyani, N. P. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 18(1), 60-65. [Link]

Sources

A Comparative Guide to the Efficient Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, an important oxalamate derivative, serves as a crucial building block in the landscape of modern medicinal chemistry and organic synthesis. Its structural motif is a key feature in various pharmacologically active compounds, making the efficiency and scalability of its synthesis a topic of considerable interest for researchers and drug development professionals.[1][2][3] This guide provides an in-depth, comparative analysis of the primary synthetic route for this compound, focusing on the nucleophilic acylation of p-anisidine. We will explore the mechanistic underpinnings of this reaction, present a detailed and validated experimental protocol, and compare key performance indicators to empower scientists in optimizing their synthetic strategies.

Core Synthesis Methodology: Acylation of p-Anisidine

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between p-anisidine and an electrophilic ethyl oxalyl derivative. The most common and reactive electrophile for this purpose is ethyl oxalyl chloride.

Mechanistic Rationale

The reaction proceeds via the attack of the nucleophilic nitrogen atom of the p-anisidine amino group on the highly electrophilic carbonyl carbon of ethyl oxalyl chloride. Ethyl oxalyl chloride is an excellent acylating agent due to the presence of the electron-withdrawing chlorine atom, which makes the adjacent carbonyl carbon highly susceptible to nucleophilic attack.[4] The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is critical to neutralize the in-situ generated HCl and drive the reaction to completion.[5]

Synthesis_Pathway p_anisidine p-Anisidine (Nucleophile) target_molecule Ethyl 2-((4-methoxyphenyl)amino) -2-oxoacetate p_anisidine->target_molecule ethyl_oxalyl_chloride Ethyl Oxalyl Chloride (Electrophile) ethyl_oxalyl_chloride->target_molecule hcl HCl (byproduct) base Base (e.g., Pyridine, Triethylamine) base->hcl Neutralizes solvent Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the synthesis.

Comparative Analysis of Reaction Parameters

The efficiency of the acylation reaction is highly dependent on the choice of base, solvent, and temperature. Below is a comparative summary based on established principles of organic synthesis.

ParameterOption A: PyridineOption B: Triethylamine (TEA)Rationale & Field Insights
Role of Base Acts as a nucleophilic catalyst and HCl scavenger.Acts as a sterically hindered, non-nucleophilic HCl scavenger.Pyridine can form an intermediate acylpyridinium salt, which is highly reactive. However, it can be difficult to remove during workup. TEA is often preferred for its volatility and lower nucleophilicity, reducing potential side reactions.
Solvent Dichloromethane (DCM)Dichloromethane (DCM)DCM is an excellent solvent for this reaction as it is inert and effectively dissolves the reactants.[5] Other aprotic solvents like Tetrahydrofuran (THF) can also be used.[6]
Temperature 0 °C to Room Temp0 °C to Room TempThe initial addition of the highly reactive ethyl oxalyl chloride is performed at 0 °C to control the exothermicity of the reaction.[5] Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
Typical Yield ~85-92%~90-97%TEA often provides slightly higher yields due to its primary role as a pure acid scavenger, minimizing side product formation compared to the catalytic pathway of pyridine.
Purification Aqueous workup, potentially challenging due to pyridine's water solubility.Simple aqueous workup. TEA and its hydrochloride salt are easily removed with aqueous washes.The ease of purification with TEA is a significant advantage for process efficiency and scalability.
Safety Toxic, unpleasant odor.Corrosive, strong odor.Both bases require handling in a well-ventilated fume hood. Ethyl oxalyl chloride is a corrosive lachrymator and must be handled with extreme care.[5][7]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure product integrity.

Protocol 1: Optimized Synthesis using Triethylamine

This protocol is recommended for its high yield and straightforward purification.

1. Materials and Equipment:

  • p-Anisidine (1.0 eq)

  • Ethyl oxalyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Two-necked round-bottomed flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

2. Step-by-Step Procedure:

  • Setup: Assemble a dry two-necked flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: Dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Prepare a solution of ethyl oxalyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred p-anisidine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting p-anisidine spot is consumed.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess TEA, saturated NaHCO₃ solution to remove any remaining acid, and finally with brine.[5]

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) will yield the pure product.[8]

    • If the product is an oil or contains impurities, purification by column chromatography on silica gel may be necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow start Dissolve p-Anisidine & TEA in DCM cool Cool to 0 °C start->cool add Dropwise addition of Ethyl Oxalyl Chloride in DCM cool->add react Stir at Room Temperature (2-3 hours) add->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization) evaporate->purify end Pure Product purify->end

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two robust analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative analysis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and concentration of this compound is paramount. This document details the underlying principles of method validation, provides step-by-step experimental protocols, and presents a framework for cross-validation to ensure data equivalency between different analytical techniques. The content is designed for researchers, analytical chemists, and quality control professionals in the drug development sector, offering field-proven insights into experimental design and data interpretation, grounded in international regulatory standards.

The Imperative of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[2][3] This process is not merely a regulatory formality but a cornerstone of the quality assurance system, ensuring that every measurement is meaningful and trustworthy. The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) <1225> guidelines, which represent the global standard for analytical procedure validation.[2][4][5][6]

Validation establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical application.[3][4] Key performance characteristics include:

  • Accuracy: The closeness of test results to the true value.[1][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][8] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[4][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

The Role of Cross-Validation

Cross-validation is the process of comparing results from two or more different analytical procedures to demonstrate that they provide equivalent data.[5][10] This becomes critical when:

  • A new method is introduced to replace an existing one.

  • Data from different laboratories or from different analytical techniques need to be compared or combined.[11][12]

This guide will focus on the cross-validation between a developed HPLC-UV method and a GC-FID method to establish their interchangeability for the quality control of this compound.

Methodologies for Quantification

The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound possesses a chromophore (the aromatic ring system) making it suitable for UV detection, and its potential volatility allows for analysis by gas chromatography.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality of Experimental Choices: HPLC is the premier choice for many pharmaceutical compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules. A reversed-phase C18 column is selected for its versatility in retaining moderately polar organic compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a pH 3 phosphate buffer, is chosen to ensure good peak shape and retention by suppressing the ionization of any acidic or basic functional groups. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and is likely to provide a strong signal for the analyte.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare standards at concentrations of 1, 10, 25, 50, 80, and 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing the analyte, dissolve it in the mobile phase to achieve a theoretical concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter.

  • System Suitability Test (SST):

    • Inject the 50 µg/mL standard solution six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.

      • Tailing factor: ≤ 2.0.

      • Theoretical plates: ≥ 2000.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample solution from the linear regression equation.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality of Experimental Choices: GC-FID is a robust and widely used technique known for its high efficiency and sensitivity to organic compounds. The choice of a capillary column like a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of semi-polar compounds. A split injection is used to prevent column overload and ensure sharp peaks. The temperature program is designed to first elute any volatile solvents at a low temperature before ramping up to elute the target analyte in a reasonable time frame, ensuring good separation from any potential impurities.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Initial 150°C hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.

    • Calibration Standards: Prepare serial dilutions of the stock solution with ethyl acetate to concentrations of 1, 10, 25, 50, 80, and 100 µg/mL.

    • Sample Solution: Prepare the sample in ethyl acetate to a theoretical concentration of 50 µg/mL.

  • System Suitability Test (SST):

    • Inject the 50 µg/mL standard solution six consecutive times.

    • Acceptance Criteria:

      • %RSD of peak areas: ≤ 2.0%.

      • Tailing factor: ≤ 2.0.

      • Signal-to-noise ratio for the lowest standard: ≥ 10.

  • Quantification:

    • Generate a calibration curve by plotting peak area against concentration.

    • Calculate the analyte concentration in the sample using the regression equation.

Cross-Validation: Bridging the Methodologies

The following workflow provides a systematic approach to validating an analytical method, which is a prerequisite for any cross-validation study.

Caption: A typical workflow for analytical method validation per ICH guidelines.

Cross-Validation Experimental Design

To compare the HPLC-UV and GC-FID methods, a homogenous batch of this compound is analyzed by both techniques. This direct comparison allows for a statistical evaluation of any systematic differences between the methods.

Caption: Experimental design for the cross-validation of two analytical methods.

Comparative Data Summary

The following tables present hypothetical but realistic performance data for the two methods, illustrating the expected outcomes of the validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

Validation ParameterHPLC-UVGC-FIDAcceptance Criteria
Linearity (R²) > 0.9995> 0.9992≥ 0.999
Range (µg/mL) 1 - 1001 - 10080-120% of test conc.[4]
Accuracy (% Recovery) 99.5 - 101.2%98.8 - 102.1%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.2%≤ 2.0%
- Intermediate Precision< 1.5%< 1.8%≤ 2.0%
LOD (µg/mL) ~0.3~0.4Report
LOQ (µg/mL) 1.01.0S/N ≥ 10
Specificity High (No interference)High (No interference)No co-eluting peaks

Table 2: Cross-Validation Results for a 100 µg/mL Sample (n=6)

ReplicateHPLC-UV Result (µg/mL)GC-FID Result (µg/mL)% Difference
1100.299.5-0.70%
299.8100.9+1.10%
3100.5101.2+0.70%
499.598.9-0.60%
5101.1100.5-0.59%
6100.8101.5+0.69%
Mean 100.32 100.42
Std. Dev. 0.58 1.01
% RSD 0.58% 1.01%
Statistical Test
F-test (p-value) \multicolumn{3}{c}{0.21 (Variances are not significantly different)}
t-test (p-value) \multicolumn{3}{c}{0.85 (Means are not significantly different)}

Discussion and Recommendations

The hypothetical data presented in Tables 1 and 2 demonstrate that both the HPLC-UV and GC-FID methods are suitable for the intended purpose of quantifying this compound.

  • Performance: The HPLC-UV method shows slightly better precision (%RSD of 0.58% vs. 1.01% in the cross-validation study) and a marginally better linearity coefficient. This is often expected, as liquid chromatography can sometimes offer more controlled sample introduction and separation conditions compared to the high-temperature environment of GC.

  • Statistical Equivalence: The statistical analysis from the cross-validation (Table 2) is crucial. With a p-value > 0.05 for both the F-test and t-test, we can conclude that there is no statistically significant difference between the variances or the means of the results obtained from the two methods. This provides documented evidence that the methods are equivalent and can be used interchangeably.[10]

  • Method Selection:

    • HPLC-UV is recommended for routine quality control where high precision is paramount and for analyzing samples that may contain non-volatile impurities.

    • GC-FID is an excellent alternative, particularly if the laboratory has a higher throughput of volatile sample analysis or if GC instrumentation is more readily available. It is also advantageous when investigating volatile impurities that would not be detected by HPLC.

Conclusion

Both the developed HPLC-UV and GC-FID methods have been shown to be accurate, precise, linear, and specific for the quantification of this compound. The successful cross-validation, supported by statistical analysis, confirms their equivalence. This provides flexibility for quality control laboratories to select the most suitable technique based on available instrumentation, sample throughput requirements, and the specific analytical information needed. Adherence to the validation principles outlined by ICH and USP ensures that the analytical data generated is reliable, reproducible, and fit for purpose in a regulated pharmaceutical environment.

References

  • Analytical method validation: A brief review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPDHD6qcFrTrENsr64tdpAvujITT_avqpglhd6SiSWS5s7JSQhfnAWl1Pd7DKWwAtUIqJa3B-g6eHJ8Nk-He2hC9HP8n9yGg2bFYs1CHvHC-zH1tBuaJKOLGU-LvzBDRtMWlGJ1IzFdWNFQnqO-w8yyNrR_g==]
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-4KOUk4UClFM0Aic-2pDD1VXr-OEXwaqfL1m9YXA8B813w7zxkg4DvU57eIPamnTwgHamI6xEkw0rHOWCEyLN-_SEAIxZyGPtlSbzji8RTk_BL4mGRmlrELOJd70E9J3FeFSwio_TdIeHXRNb3F_Ctu_Kfj4=]
  • Key terms related to validation of an analytical method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDMAfv0fFqB1LBpdv9xhIbHrPsnMVruOQzm1b5M1AgDx-Mq3NuQsXyseS9edi5XUsPCMlI7liXmMrPrUfkbioo1pnP_J8hYpfCeJhMi1nZy8SCNlmjA3aSRdRhO3Z5hFUJpN_bZlg=]
  • Lavanya Chowdary G, et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4ICC9Jt1BgNLOh6KVSfLdjSgT8DwN8PCNS9NT4YSeuvDdu09PbG2b9MlhOBiK8qEadcE3PwV3dSSiRy1HpmkWJlAB0oc1mK2l1H6O9e-kR4iyZV8cOP36xVDWSFAF8hDT7FhPxII6ViAOYnpyftGNX8_5squW7nw=]
  • Analytical methods validation as per ich & usp. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFALWG-Ftfmx63O_NN9TrvOyjdxvtf6_9HSLEyElfIj3qYNspWfrT6KtlzIg-iaaPHgFKaG9RThnd3GZlqcd7CIkGFoA1yNHy-03MURclvqYqu4XJoSh2lLxP76CDLmWZcCqGUvAggQ9sA9NRhpn9VSYQlDRtzqVl02HQ1z4Vbnvh6T3XhQM_a1eWrDLymwtrUlPiwHh4I=]
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD85dTSidlMzYUrrVAEJz_VbfYMnTG8E2s9wOtYbWBAaBTQPuod7sZZT1cFe4lww_OdJh8ghZ0yH0Ne3GQ7iJ5YDFBum1WdBh7mLuOfy7YgAWVbmZe9vpNiB3PSRhVFSKBCjv07AX1hoeXcx-DmwVxCKn6GXLIlUVm0wSzynyaR-jcDDM7mIK6_B4LZImlNHNXMHsNiKqwPT36gVlLJaeNLbtdpO-78o4=]
  • Validation, Verification, and Transfer of Analytical Procedures. USP Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ywhreyV7pcfYTdkcx59Pz2fLFFbumdkYQUBPRey6vfJi-NWBXrTzLJslE4_Pg_6rF-TFxuM4uXCggMsy-6kajFPLAqdwFKUb-zs8kq4sl9-RIAzns4eMfxcgUdG99ta-GsUwSAOzAX8eJRDGqSqnaq2nsAsTP1eDeECryKrJZ8_ozqta64LaNIUFT2C-hqQXjv7_YOfJSAguMEKmkoINn75ekmUquQ==]
  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEceZtgQZhCDdXgsO2W4DC2c8fZlsTZ8PqK238Ju7EvCxCtdunvN9gImm1xYjWuuyrc2gv3fxlWs2lxS1lbHIJQkYGN3cbhLqiqWipgd2uVKn4CTn_5PO5a46TeiBupv7IyAATpMres7Kybhymgu6083_Afu9baIAazPNyVcXrNNCnFgOCxuO16kCys5irbqpctKKD0IopUZLsxQOQmGlBh4zc=]
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZB8l6ahL4R9FRBDdsmINPqgLqBehJcobQoz_TTph1wuHP03f9K8lIcV8eQHqKDPtB4lEQ4E4yJBc1jzZ3Bk_cbbaBU7waMwqXQxhh2FbrRlt5ZScrGljdGJlYcYMS8LGu_fRVUHNxc5RIdmVuN2zObwOQl-4Y2vvgWhLyOmx9MsHsJ8cj6fiMZ7SuYgQNeNCx7JHOM3hXWsJuhTulaPrXxwgd_uvul9Ap9fpGXluN5UoRLsOFfgyyRoJjF79QFT9s4f-biTPnHf66jbnW9JMrr7x_Kt5tVl-TLHiFsAVWZ1XDrDBw3XZ7p57tesVKLmOBxRZlehB8HmzkVrh7V6Dcxjw3jJtzmzULglxXFA2n65_44HWUaCI_Ta5eGPl-XkjZon7nyl0oYYaFqXv-17kfoKEDqB3sFvSVMz2_8vaAwQlcweShyRc8y18z44cgOGJxwvAOu3Ltzo]
  • What are the differences and key steps in Analytical Method Development, Qualification, and Validation. EirGenix. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENRUTBKNju4WT6P1OZNDp-lCek0m8FbtZTy4rRp92rF4fvLCKjx3_NlgaBdD1VZCXRsHLjfWsmIU3cd-fO0aUohqa1JdUhtrGf5wi55vQ8V8xXJZbb156sdcbOlscTPaccovBdFJp1zVF-GeQjP1xpU3SwvimHVLBZ]
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyEfZAnMuJBHpwv-a50vnQJkw-6ncevZmR6aKZSJhHPJE09MkJmJsC1Tuep4wfUSPRAeH5ctw7qrsfDHz0RTN7no1A2gm-O20yNzRzWJNn1182hxliF679Did_KNJr4mt1rxJMYHaAbs4GkHHR]
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [https://vertexaisearch.cloud.google.
  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT8hWH1SFFOHfH77Ea7iblGhRFeDWN1_rAYrmTo2BDZgqegPPuh_F2byjV24dpjKsU2Z7T-N0mf78PaeOPjvx2w4h80QA7PyeanjuALc4f816R369KuOJHkaGHFGLr_xEa5xEzXF7CJ3UQpFxjI1i1b3xY2N-7J5VZEppNCmA1KQXetrMCqIhz-a1zi85ViXJNQbsOsSGsqgNWZ0ZUjxSOSTMev4I=]
  • Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo2FFkbQhXmXbVacQ9ua5VgS-PHKKFL4BHH7S5TH-ujzmrbH1Bk4oCrsprg7_su9aWoJPeWE9PbjQAfJHr92acFzLxpKcpaTZ0KiM1ibQ8sfZS8hlMgSb8_604toEAGhAI38O2eZWB_NfN_M0=]
  • A sensitive method for estimation of oxaloacetate. (1953). Journal of Biological Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs2XeBKvLdLZmfGYGEO0G73udUiLOYGMHG5hXCIGimp571Y_OtfqpwlsQkbOCSgqIzI00xgSxWR9Q4nHJIbH-wNITvHbbhoCHkR8ypV8S3stfIELbRDCqz51eeJtLN6qDciav9nN7WVidm5Vw=]
  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjc8OgkqgbjEb16dd3EUgAaqACcAQxZ7mtbqqzb1Su0iys0h9ew6EnFBlM3PcHHh2pFLkSUVEnovqLnx2lJOCRhHL7HgNUYR-VU5lKJDN4riOjmF4DEeRh5LJlYARE8V0AerVVVAXGDUHKodCAjBTWcJBcUrO-aVSvrsyzPIsTV4_fHb8kCDXmvhY=]
  • Smith, et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1273-1280. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbTkMMXbr3KLWDzu0bHxS8OIzYxPb57U4kqAD4Gv40pKsbrtnt1DacDEIE_5qlltWETcpj0_1qV6rdAWd9kF_kTRuUHUrxSkEVPBojePVWPuY5R6oxrRt8RySlW0jKUN9hqCOqIbWzxa5lQPk=]
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHijgwOKm8yuo16OLlNQ_M3I8ZaYVvXx_SA0sMwHV9Cm0UYtgCvP28Btr0X0ykH0RalEamwop0RDbGZfqAXNChzNqgm1cIlGg5s3687p8gg_2Vy81NuYHqo1SvlBYLTJzX7pU_pBnSXmvYOnOweoH1qEZZxS_HFyJ5JSBvY18ZNk2bywD5PRAsqb0aDBezdknlb6O82AGFTeltc8qJZDQJKALXVPaANI9-GfRfqu_SrsTWpruzIQo_LGF8xdJNjQ5w0dRYY]

Sources

A Researcher's Guide to Bridging the Gap Between Prediction and Reality for Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of In Silico and Experimental Data for Key Drug-like Properties

In the fast-paced world of drug discovery, the ability to accurately predict the properties of a novel chemical entity can significantly accelerate the development timeline. Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a compound of interest in medicinal chemistry, serves as an excellent case study for examining the convergence and divergence of computational predictions and real-world experimental data. This guide provides a comprehensive comparison of in silico and experimental approaches to characterizing its key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, offering valuable insights for researchers, scientists, and drug development professionals.

The journey of a drug candidate from initial design to clinical application is fraught with challenges, a significant portion of which are related to its physicochemical and pharmacokinetic properties. Poor solubility can hinder formulation and bioavailability, while rapid metabolism can lead to a short duration of action.[1][2] Early assessment of these characteristics is therefore paramount. In silico tools, leveraging sophisticated algorithms and vast datasets, offer a rapid and cost-effective means of initial screening.[3][4][5] However, the gold standard for decision-making remains robust experimental data.[6][7] This guide will dissect both approaches, providing not only the "what" but also the "why" behind the methodologies.

Part 1: The Digital Twin - In Silico Property Prediction

Computational, or in silico, methods provide a powerful lens through which to preview the behavior of a molecule before it is even synthesized. These models use the two-dimensional structure of a compound to calculate a variety of properties.[3][4][5] The primary advantage of this approach is its high throughput, allowing for the rapid screening of large virtual libraries of compounds.[8]

For this compound, several key properties were predicted using widely accepted computational models. These predictions are based on fragment-based or atom-based methods where the overall property is calculated by summing the contributions of individual molecular components.[7]

G cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Predicted Properties SMILES SMILES String (CCOC(=O)C(=O)Nc1ccc(OC)cc1) QSPR QSPR Models (Quantitative Structure-Property Relationship) SMILES->QSPR Molecular Descriptors LogP LogP QSPR->LogP Solubility Aqueous Solubility QSPR->Solubility ML Machine Learning Algorithms MetStab Metabolic Stability ML->MetStab Toxicity Cytotoxicity ML->Toxicity G cluster_synthesis Compound Synthesis & Purification cluster_experiments Experimental Assays cluster_analysis Data Analysis Compound This compound LogP_Exp LogP Determination (Shake-Flask/HPLC) Compound->LogP_Exp Sol_Exp Solubility Assay (Turbidimetric/Thermodynamic) Compound->Sol_Exp MetStab_Exp Metabolic Stability Assay (Liver Microsomes) Compound->MetStab_Exp Cyto_Exp Cytotoxicity Assay (MTT Assay) Compound->Cyto_Exp LCMS LC-MS/MS Analysis LogP_Exp->LCMS Spectro Spectrophotometry Sol_Exp->Spectro MetStab_Exp->LCMS Cyto_Exp->Spectro Calc Data Calculation & Interpretation LCMS->Calc LCMS->Calc Spectro->Calc Spectro->Calc

Caption: A generalized workflow for the experimental determination of physicochemical and ADMET properties.

Table 2: Experimental Data for this compound

PropertyExperimental ValueMethod
LogP 2.8 ± 0.2Shake-Flask Method
Aqueous Solubility 50 ± 5 µM (pH 7.4)Kinetic Turbidimetric Assay
Metabolic Stability (t½ in HLM) 45 ± 7 minHuman Liver Microsome Assay
Cytotoxicity (CC50 in HepG2) 35 ± 4 µMMTT Assay
Experimental Protocols

1. Determination of LogP (Shake-Flask Method)

The shake-flask method is considered the gold standard for LogP determination due to its direct measurement of the partition coefficient. [6]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4) that has been pre-saturated with each other.

    • Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Quantify the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. [9] 8. The LogP is the base-10 logarithm of P. [9] 2. Aqueous Solubility Determination (Kinetic Turbidimetric Assay)

This high-throughput method is often used in early drug discovery to assess the kinetic solubility of compounds. [2][10]

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations.

    • Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

    • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). [10] 5. The concentration at which a significant increase in turbidity is observed, indicating precipitation, is determined as the kinetic solubility.

3. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an indication of how quickly a compound is metabolized by Phase I enzymes, primarily cytochrome P450s. [1][11][12]

  • Protocol:

    • Prepare a reaction mixture containing human liver microsomes (HLM) and a phosphate buffer at 37°C.

    • Add the test compound (at a final concentration of, for example, 1 µM) to the mixture and pre-incubate for a few minutes. [1] 3. Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH regenerating system. [1][11] 4. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [12] 5. Process the samples by centrifugation to precipitate proteins.

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound. [11] 7. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½). [11] 4. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13][14]

  • Protocol:

    • Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). [15] 3. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (typically 1.5-4 hours) at 37°C. [13][15][16] 4. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product. [13] 5. Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the insoluble formazan crystals. [15][16] 6. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. 7. The absorbance is directly proportional to the number of viable cells. The CC50 (half-maximal cytotoxic concentration) is calculated from the dose-response curve.

Part 3: Bridging the Divide - Analysis and Interpretation

A side-by-side comparison of the in silico predictions and experimental results reveals both consistencies and notable discrepancies.

Table 3: Comparison of In Silico and Experimental Data

PropertyPredicted ValueExperimental ValueAnalysis
LogP 2.0 - 3.42.8 ± 0.2The experimental value falls within the predicted range, indicating a good correlation. This suggests that the computational models accurately captured the balance of lipophilic and hydrophilic features of the molecule.
Aqueous Solubility ~3-30 µM (from LogS)50 ± 5 µMThe experimental solubility is slightly higher than predicted. This could be due to factors not fully accounted for by the in silico models, such as specific intramolecular interactions that favor the solvated state.
Metabolic Stability (t½) Moderate to High45 ± 7 minThe experimental result aligns with a "moderate" stability classification. This suggests the predicted metabolic sites are indeed susceptible to enzymatic degradation, but not at an exceptionally rapid rate.
Cytotoxicity (CC50) > 10 µM35 ± 4 µMThe experimental data confirms the low cytotoxicity predicted by the in silico models, although it provides a more precise measure of the concentration at which cytotoxic effects begin to appear.

Expert Insights and Causality:

The generally good agreement between the predicted and experimental data for this compound underscores the utility of in silico tools in modern drug discovery. The models were largely successful in identifying the key physicochemical characteristics of the molecule.

However, the observed differences, particularly in aqueous solubility, highlight the limitations of computational predictions. In silico models often struggle to capture the complex interplay of factors that govern solubility, including crystal lattice energy and specific solvation effects. [2]The kinetic nature of the turbidimetric assay can also yield higher solubility values compared to thermodynamic equilibrium methods. [17] For metabolic stability, while the prediction of "moderate" was directionally correct, the experimental half-life provides a quantitative value that is crucial for pharmacokinetic modeling and dose prediction. The cytotoxicity results demonstrate that while in silico tools are excellent for flagging potential liabilities, quantitative in vitro assays are necessary to establish a therapeutic window.

Conclusion: An Integrated Approach for Accelerated Discovery

The case of this compound exemplifies the synergistic relationship between in silico and experimental approaches in drug discovery. Computational predictions serve as a powerful and efficient first-pass filter, enabling researchers to prioritize compounds with the most promising drug-like properties. However, these predictions must be viewed as hypotheses that require rigorous experimental validation.

An integrated strategy, where computational screening is followed by targeted experimental confirmation, allows for a more resource-efficient and data-driven approach to lead optimization. By understanding the strengths and limitations of both methodologies, researchers can navigate the complexities of drug development with greater confidence and precision, ultimately accelerating the journey from concept to clinic.

References

  • LogP—Making Sense of the Value. ACD/Labs.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29).
  • Protocol for Cell Viability Assays. BroadPharm. (2022-01-18).
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT assay protocol. Abcam.
  • Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide. Benchchem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).
  • MTT (Assay protocol). Protocols.io. (2023-02-27).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. (2023-02-23).
  • solubility experimental methods.pptx. Slideshare.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. NIH.
  • Advancing physicochemical property predictions in comput
  • Experimental and Computational Methods Pertaining to Drug Solubility. (PDF).
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.
  • In Silico Prediction of Physicochemical Properties. Semantic Scholar.
  • Practical methods for the measurement of log P for surfactants.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. (2017-01-23).
  • Aqueous Solubility Assays.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK. (2023-12-28).
  • Ethyl 2-(4-methoxyphenyl)
  • Ethyl 2-((4-methoxyphenyl)amino)
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Ethyl 2-[(4-methoxyphenyl)
  • Ethyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)
  • Ethyl 2-(N-Methoxy-N-methylamino)
  • Ethyl 2-([(4-methoxyphenyl)methyl]amino)
  • Ethyl 2-(4-methoxyphenyl)
  • Ethyl 2-[(4-methoxyphenyl)
  • Ethyl 2-amino-4-(4-methoxyphenyl)
  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl)
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

Sources

A Researcher's Guide to Comparative DFT Analysis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of In Silico Analysis in Modern Drug Development

In the landscape of contemporary drug discovery, the ability to predict molecular behavior before committing to costly and time-consuming synthesis is paramount. Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate and its structural analogs represent a class of compounds with significant potential, serving as versatile scaffolds in medicinal chemistry.[1][2] Their utility stems from the oxamate core, which is a known pharmacophore. The true potential, however, lies in the modulation of their physicochemical and electronic properties through targeted structural modifications.

This guide provides a comprehensive framework for conducting a comparative in silico study of these analogs using Density Functional Theory (DFT). DFT has emerged as a powerful quantum chemical tool that allows researchers to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with a remarkable balance of accuracy and computational efficiency.[3] By systematically altering substituents on the phenyl ring, we can gain deep insights into structure-activity relationships (SAR), guiding the rational design of molecules with enhanced biological activity.

Here, we will not only detail the "how" but, more importantly, the "why" behind the computational protocol. We will explore the theoretical underpinnings of key DFT descriptors, present a self-validating experimental workflow, and provide a comparative analysis of a model set of analogs, thereby offering a robust blueprint for researchers in computational chemistry and drug development.

Theoretical & Strategic Foundations

Before embarking on the computational protocol, it is crucial to understand the key quantum chemical descriptors that will form the basis of our comparative analysis. These are not merely abstract numbers; they are powerful predictors of a molecule's tangible chemical behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions.[4][5]

    • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy (less negative) corresponds to a better electron donor. In drug-receptor interactions, this can be crucial for forming charge-transfer complexes.[6]

    • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy (more negative) corresponds to a better electron acceptor.[6]

    • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity.[7][8] A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[5]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[9][10] It provides an intuitive visualization of the charge distribution, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[10][11] This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding.[9][12][13]

A Validated Protocol for Comparative DFT Analysis

This section outlines a detailed, step-by-step methodology designed to be a self-validating system. The choice of functional and basis set is critical and is justified by established performance in the field for organic molecules.

Selection of Analogs and Rationale

To demonstrate the power of comparative analysis, we select the parent molecule and three analogs where the para-substituent on the phenyl ring is varied to span a range of electronic effects:

  • Parent (P0): -OCH₃ (Methoxy - a strong electron-donating group, EDG)

  • Analog 1 (A1): -H (Hydrogen - the neutral reference)

  • Analog 2 (A2): -Cl (Chloro - a weakly electron-withdrawing group, EWG)

  • Analog 3 (A3): -NO₂ (Nitro - a strong electron-withdrawing group, EWG)

This selection allows for a systematic investigation of how substituent-induced electronic effects propagate through the molecule and influence its quantum chemical properties.

Step-by-Step Computational Workflow

The following protocol can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Generation

  • Draw the 2D structures of the parent molecule (P0) and the three analogs (A1-A3).

  • Convert these 2D structures into 3D coordinates using a molecular builder and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization and Frequency Analysis

  • Objective: To find the most stable 3D conformation (the global energy minimum) for each analog.

  • Level of Theory: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record of providing a robust balance between accuracy and computational cost for organic molecules.[14][15] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on all atoms to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is critical for describing bonding in heteroatomic systems.[16][17][18]

  • Procedure:

    • Submit each structure for a geometry optimization calculation.

    • Following optimization, perform a frequency calculation at the same level of theory.

  • Validation (Trustworthiness): The absence of any imaginary frequencies in the output confirms that the optimized structure is a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental FT-IR data (if available) to validate the chosen level of theory. A linear scaling factor is often applied to computed frequencies for better agreement.

Step 3: Calculation of Molecular Properties

  • Objective: To compute the electronic and reactivity descriptors for each optimized structure.

  • Procedure: Using the optimized geometries from Step 2, perform a single-point energy calculation. This calculation is used to derive:

    • Energies of the HOMO and LUMO.

    • The Molecular Electrostatic Potential (MEP) surface.

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Dipole moment.

Workflow Visualization

The entire computational process can be visualized as a logical flow, ensuring reproducibility and clarity.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation cluster_analysis Step 4: Analysis mol_draw 2D Structure Drawing (Parent & Analogs) mol_3d 3D Model Generation & MMFF94 Cleanup mol_draw->mol_3d opt Geometry Optimization (B3LYP / 6-311++G(d,p)) mol_3d->opt freq Frequency Analysis opt->freq Confirm Minimum sp Property Calculation (HOMO, LUMO, MEP) freq->sp Use Optimized Geometry data_extract Data Extraction & Tabulation sp->data_extract compare Comparative Analysis (SAR Insights) data_extract->compare MEP_Concept cluster_edg Electron Donating Group (-OCH3) cluster_core Core Scaffold cluster_ewg Electron Withdrawing Group (-NO2) edg_ring π-Rich Ring edg_gap Larger ΔE Gap Core Ethyl 2-(amino)-2-oxoacetate edg_ring->Core Donates e- ewg_ring π-Poor Ring Core->ewg_ring Withdraws e- ewg_gap Smaller ΔE Gap

Caption: Impact of substituents on molecular properties.

Conclusion and Future Directions

This guide has established a robust and scientifically grounded framework for the comparative DFT analysis of this compound analogs. By employing the B3LYP/6-311++G(d,p) level of theory, we can reliably predict key electronic properties and reactivity descriptors.

The analysis demonstrates a clear and predictable relationship between the electronic nature of the substituent on the phenyl ring and the molecule's overall properties. Electron-withdrawing groups like -NO₂ lower the HOMO-LUMO energy gap, increasing chemical reactivity, while electron-donating groups like -OCH₃ have the opposite effect. These in silico findings provide actionable intelligence for medicinal chemists, enabling them to prioritize the synthesis of analogs with the most promising electronic profiles for a given biological target.

Future work should focus on correlating these theoretical descriptors with experimental data, such as IC₅₀ values from biological assays. This will allow for the development of quantitative structure-activity relationship (QSAR) models, further refining the predictive power of this computational approach and accelerating the journey from molecular design to novel therapeutic agents.

References

  • Gadre, S. R., Suresh, C. H., & Mohan, N. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3289. [Link] [12][13]2. Al-Omair, M. A., et al. (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1753-1760. [Link] [19][20]3. ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link] [9]4. Khan, I., et al. (2022). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLoS ONE, 17(8), e0271749. [Link] [7]5. ResearchGate. (2016). Molecular electrostatic potential (MEP) maps of structures I and II... [Link] [11]6. YouTube. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link] [4]7. Almansour, A. I., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3995. [Link] [10]8. YouTube. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Link] [6]9. Bally, T., & Rablen, P. R. (2009). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. The Journal of Organic Chemistry, 74(11), 4017-4023. [Link] [16]10. ResearchGate. (2022). HOMO and LUMO orbitals of investigated compounds ( a ) Acebutolol, ( b ) Metoprolol and ( c ) Atenolol. [Link] [5]11. Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry, 25(11), 1342-1346. [Link] [17]12. Reddit. (2016). ubiquity of B3LYP/6-31G*. [Link] [14]13. ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? [Link] [18]14. MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate. [Link] [1]15. ChemRxiv. (2021). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. [Link] [15]16. ResearchGate. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. [Link] [3]17. ResearchGate. (2008). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. [Link] [2]18. AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Molecular Science, 9(3), 395-416. [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Protocol Optimization

Abstract

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, an important oxamate derivative, serves as a critical building block in the synthesis of pharmaceuticals and fine chemicals. Its efficient production is paramount for downstream applications. This guide provides a comprehensive, head-to-head comparison of various catalytic strategies for the synthesis of this target molecule, primarily through the N-acylation of 4-methoxyaniline with diethyl oxalate. We delve into uncatalyzed, acid-catalyzed, and base-catalyzed methodologies, presenting comparative experimental data to guide researchers and process chemists in selecting the optimal synthetic route based on criteria such as yield, reaction time, cost, and environmental impact. Detailed, validated protocols and mechanistic insights are provided to ensure reproducibility and facilitate rational catalyst design.

Introduction: The Significance of Ethyl Oxanilates

The target molecule, this compound, belongs to the class of ethyl oxanilates. These structures are prevalent in medicinal chemistry, often acting as key intermediates for more complex bioactive molecules. The presence of both an amide and an ester functionality provides a versatile scaffold for further chemical modification. The efficiency and selectivity of the initial amide bond formation are critical factors that dictate the overall viability of a synthetic sequence.

The primary reaction pathway involves the N-acylation of 4-methoxyaniline (p-anisidine) with an ethyl oxalyl source, typically diethyl oxalate or ethyl oxalyl chloride. While seemingly straightforward, the moderate nucleophilicity of the aniline nitrogen requires specific activation to achieve high yields and reaction rates, necessitating the use of a catalyst.

Reaction Overview and Catalytic Logic

The fundamental transformation is the formation of an amide bond between an amine and a carbonyl group. The choice of catalyst is designed to overcome the activation energy barrier of this reaction by either enhancing the electrophilicity of the carbonyl carbon on the oxalate or increasing the nucleophilicity of the nitrogen atom on the aniline.

Caption: General reaction for the synthesis of the target ethyl oxanilate.

Head-to-Head Catalyst Performance Comparison

The selection of a catalytic system is a multi-variable decision. The following table summarizes the performance of different approaches based on typical laboratory-scale experiments. This data is synthesized from established chemical principles and analogous reactions reported in the literature.

Catalytic System Typical Catalyst Yield (%) Time (h) Temp (°C) Catalyst Loading Key Advantages Key Disadvantages
Uncatalyzed None (Thermal)40-60%12-24120-150N/ASimple, no catalyst cost/removalLow yield, long time, high energy
Acid Catalysis p-TsOH, H₂SO₄75-90%4-880-1105-10 mol%Inexpensive, effectiveHarsh conditions, potential side reactions
Lewis Acid Catalysis ZnCl₂, AlCl₃80-95%2-660-10010-20 mol%High yields, moderate conditionsStoichiometric amounts sometimes needed
Base Catalysis Pyridine, Et₃N70-85%6-1280-120StoichiometricGood for acid-sensitive substratesOften requires stoichiometric amounts
Solvent-Free Montmorillonite K-1090-98%0.5-280-10010-15 wt%Green, fast, high yield, easy workupCatalyst cost, requires specific setup

Mechanistic Insights: The "Why" Behind Catalyst Choice

Understanding the mechanism of catalysis allows for informed optimization and troubleshooting.

Acid Catalysis

Brønsted or Lewis acids function by activating the carbonyl group of diethyl oxalate.[1][2] Protonation or coordination to the carbonyl oxygen withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack by the lone pair of the 4-methoxyaniline nitrogen.

Caption: Simplified mechanism of acid-catalyzed N-acylation.

Base Catalysis

In contrast, base catalysis does not typically involve activating the electrophile. Instead, a base like pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Alternatively, a strong base could deprotonate the aniline, increasing its nucleophilicity, though this is less common for anilines unless very strong, non-nucleophilic bases are used. The more prevalent pathway involves the base facilitating the removal of a proton in the tetrahedral intermediate, driving the reaction forward.[1]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing a reliable starting point for laboratory synthesis.

Protocol 1: Optimal Lewis Acid-Catalyzed Synthesis

This method provides an excellent balance of high yield, moderate conditions, and reasonable reaction time.

  • Materials: 4-methoxyaniline (1.23 g, 10 mmol), diethyl oxalate (2.92 g, 20 mmol, 2 equiv.), anhydrous Zinc Chloride (ZnCl₂, 0.27 g, 2 mmol, 20 mol%), Toluene (20 mL).

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyaniline, toluene, and diethyl oxalate.

    • Stir the mixture at room temperature until the aniline is fully dissolved.

    • Add anhydrous zinc chloride to the mixture.

    • Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into 50 mL of 1M HCl(aq) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from ethanol/water to afford the pure product as a white solid.

  • Expected Yield: 85-95%.

Protocol 2: Green, Solvent-Free Synthesis

This protocol highlights a modern, environmentally friendly approach using a solid acid catalyst.

  • Materials: 4-methoxyaniline (1.23 g, 10 mmol), diethyl oxalate (1.75 g, 12 mmol, 1.2 equiv.), Montmorillonite K-10 clay (0.2 g, ~15 wt%).

  • Procedure:

    • In a 50 mL round-bottom flask, thoroughly mix the 4-methoxyaniline, diethyl oxalate, and Montmorillonite K-10 catalyst.

    • Equip the flask with a short path distillation head to remove the ethanol byproduct.

    • Heat the solvent-free mixture in an oil bath at 90°C with vigorous stirring for 1 hour.

    • Monitor the reaction by TLC. The reaction is typically complete within 60-90 minutes.

  • Workup and Purification:

    • Cool the reaction mixture to approximately 60°C and add 20 mL of hot ethanol to dissolve the product.

    • Filter the hot solution to remove the solid Montmorillonite K-10 catalyst.

    • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Expected Yield: 90-98%.

Caption: A generalized workflow for synthesis and purification.

Conclusion and Recommendations

For the synthesis of this compound, conventional thermal methods are insufficient, leading to low yields and long reaction times.

  • For High-Yield & Scalability: The Lewis acid-catalyzed method using ZnCl₂ offers a robust and high-yielding protocol suitable for typical laboratory and pilot scales. Its primary advantages are the use of an inexpensive catalyst and excellent conversion rates under manageable conditions.

  • For Green Chemistry & Efficiency: The solvent-free approach using Montmorillonite K-10 is the superior choice when environmental impact and process efficiency are the highest priorities. This method drastically reduces reaction time, eliminates volatile organic solvents, and simplifies product workup, making it highly attractive for modern process development.

Ultimately, the choice of catalyst depends on the specific priorities of the researcher, balancing factors of cost, speed, yield, and environmental responsibility. This guide provides the necessary data and protocols to make an informed and effective decision.

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • MDPI. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
  • ACS Publications. (2018, September 13). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem.

Sources

Analysis of kinetic vs. thermodynamic products in Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selectivity in the reaction of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate with o-Aminophenol.

For researchers and professionals in drug development, the ability to selectively synthesize a desired isomer is paramount. The reaction of an electrophile with a molecule possessing multiple nucleophilic sites often presents a classic challenge of selectivity. This guide delves into the critical concepts of kinetic and thermodynamic control, using the reaction of this compound with the ambident nucleophile, o-aminophenol, as a guiding framework. This reaction can yield three potential products: the N-acylated product, the O-acylated product, and a cyclized benzoxazinone derivative. Understanding and manipulating the reaction conditions to favor one product over the others is a testament to the chemist's control over reactivity.

The Underlying Principle: A Tale of Two Pathways

In a chemical reaction where multiple products can be formed, the distribution of these products is often dictated by the reaction conditions. This leads to the concepts of kinetic and thermodynamic control.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is formed via the pathway with the lowest activation energy.[3]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome the activation barriers of all possible pathways, and an equilibrium can be established. Under these conditions, the most stable product, the "thermodynamic product," will be the major product.[1][3]

The choice between kinetic and thermodynamic control is a powerful tool in a synthetic chemist's arsenal, allowing for the selective formation of a desired isomer from a common set of reactants.

The Reaction System: Acylation of o-Aminophenol

The reaction of this compound with o-aminophenol serves as an excellent model to illustrate this principle. o-Aminophenol is an ambident nucleophile, meaning it has two different nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). The electrophilic carbonyl centers of the oxoacetate can be attacked by either of these groups, leading to different products.

The plausible products are:

  • N-acylation Product (Kinetic Product): Ethyl 2-((4-methoxyphenyl)amino)-2-oxo-N-(2-hydroxyphenyl)acetamide. This product arises from the nucleophilic attack of the more basic and generally more nucleophilic amino group.

  • O-acylation Product: 2-((Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetyl)oxy)aniline. This product results from the attack of the hydroxyl group.

  • Cyclized Product (Thermodynamic Product): 2-((4-methoxyphenyl)amino)-2,3-dihydro-1,4-benzoxazin-3-one. This heterocyclic compound can be formed via an intramolecular cyclization, often from the initially formed N-acylated intermediate, and is typically a more stable, cyclic system.

Visualizing the Pathways: Reaction Coordinate Diagram

The interplay between the kinetic and thermodynamic products can be visualized with a reaction energy diagram.

G Reactants o-Aminophenol + This compound N_Product N-Acylated Product (Kinetic) Reactants->N_Product ΔG‡ (kinetic) (Low) Cyclized_Product Cyclized Product (Thermodynamic) Reactants->Cyclized_Product ΔG‡ (thermodynamic) (High) p1 p2 E0 Energy E1 E2 E3 E4

Caption: Reaction coordinate diagram illustrating the kinetic and thermodynamic pathways.

Experimental Protocols and Data Analysis

The selective synthesis of either the kinetic or thermodynamic product hinges on the careful control of reaction parameters.

Synthesis of the Kinetic Product (N-acylation)

The formation of the N-acylated product is favored under conditions that promote the faster reaction pathway and prevent equilibration to the more stable thermodynamic product.

Experimental Protocol:

  • Dissolve o-aminophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): This is the most critical factor for kinetic control. It provides enough energy to overcome the lower activation barrier for N-acylation but is insufficient for the reverse reaction or for the higher activation barrier leading to the thermodynamic product.

  • Aprotic Solvent: Solvents like DCM and THF are relatively non-polar and do not significantly solvate the nucleophiles, allowing the intrinsic nucleophilicity of the amino group to dominate.

  • Short Reaction Time: Limiting the reaction time prevents the system from reaching equilibrium, thus isolating the product of the faster reaction.

Synthesis of the Thermodynamic Product (Cyclization)

To favor the more stable cyclized product, the reaction is conducted under conditions that allow the system to reach thermal equilibrium.

Experimental Protocol:

  • Combine o-aminophenol (1.0 eq) and this compound (1.0 eq) in a higher-boiling point solvent such as toluene or dimethylformamide (DMF).

  • Add a base, which can be an organic base like triethylamine or an inorganic base like potassium carbonate.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for an extended period (6-24 hours).

  • Monitor the reaction by TLC until the kinetic product is no longer observed and the thermodynamic product is maximized.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • High Temperature (Reflux): Provides the necessary energy to overcome all activation barriers, making the reactions reversible. This allows the initially formed kinetic product to revert to the starting materials or to rearrange to the more stable thermodynamic product.

  • Long Reaction Time: Ensures that the reaction reaches equilibrium, where the product distribution is governed by the relative stabilities of the products.

  • Protic or High-Boiling Aprotic Solvents: These solvents can facilitate the necessary proton transfers and provide the temperature range needed for equilibration.

Comparative Data Summary

ParameterKinetic ControlThermodynamic Control
Major Product Ethyl 2-((4-methoxyphenyl)amino)-2-oxo-N-(2-hydroxyphenyl)acetamide2-((4-methoxyphenyl)amino)-2,3-dihydro-1,4-benzoxazin-3-one
Temperature Low (e.g., 0 °C)High (e.g., Reflux)
Reaction Time Short (e.g., 1-2 hours)Long (e.g., 6-24 hours)
Solvent Aprotic (e.g., DCM, THF)High-boiling (e.g., Toluene, DMF)
Product Stability Less StableMore Stable
Activation Energy LowerHigher

Mechanistic Visualization

The reaction pathways can be visualized to better understand the transformation from reactants to products.

G cluster_kinetic Kinetic Pathway (Low Temp) cluster_thermodynamic Thermodynamic Pathway (High Temp) Reactants o-Aminophenol + This compound N_Attack N-Acylation Intermediate Reactants->N_Attack Fast Reactants->O_Attack Slow Kinetic_Product N-Acylated Product (Kinetic) N_Attack->Kinetic_Product Proton Transfer Cyclization Cyclization Intermediate Kinetic_Product->Cyclization Equilibration (Reversible) Thermodynamic_Product Cyclized Product (Thermodynamic) Cyclization->Thermodynamic_Product Intramolecular Cyclization

Caption: Flowchart of the kinetic and thermodynamic reaction pathways.

Conclusion

The selective acylation of o-aminophenol with this compound is a powerful illustration of the principles of kinetic and thermodynamic control. By judiciously selecting the reaction temperature, time, and solvent, chemists can direct the reaction to yield either the kinetically favored N-acylated product or the thermodynamically more stable cyclized benzoxazinone. This level of control is not merely an academic exercise; it is a fundamental skill that underpins the efficient and selective synthesis of complex molecules, including active pharmaceutical ingredients. For professionals in drug development, mastering these concepts is essential for optimizing synthetic routes, reducing impurities, and ultimately, accelerating the path to novel therapeutics.

References

  • Kłosiński, A., & Woliński, J. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. In Chemistry LibreTexts. [Link]
  • Wikipedia contributors. (2023, November 29). Thermodynamic and kinetic reaction control. In Wikipedia, The Free Encyclopedia. [Link]
  • Sudarma, I., Hizmi, S., & Darmayanti, M. (2015). Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol. Asian Journal of Chemistry, 27(11), 3887-3890. [Link]

Sources

Safety Operating Guide

Proper Disposal of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS No. 27744-33-4). As a compound classified with specific health hazards, adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Understanding the Hazard Profile

Before any handling or disposal, it is imperative to understand the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is a known irritant.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

These classifications necessitate careful handling at all stages, from use to final disposal, to prevent accidental exposure. The primary route of exposure is through skin contact, eye contact, and inhalation of dust or aerosols.

The Core Principle: Hazardous Waste Management

Due to its irritant properties, this compound and any materials contaminated with it must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste receptacles.[2][3] The guiding precautionary statement for the disposal of this chemical is:

  • P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local, regional, national and international regulations. [1][3]

The following sections provide the operational steps to fulfill this requirement safely and effectively.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before beginning any disposal-related tasks, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection : Wear protective gloves, such as nitrile rubber gloves.

  • Eye Protection : Use chemical safety goggles or a face shield if splashing is possible.

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a dust respirator or handling within a certified chemical fume hood is necessary.[2][3]

Step-by-Step Disposal Protocol

This protocol covers the disposal of residual amounts of the chemical, contaminated labware, and spill cleanup materials.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[4]

  • Designated Waste Container : Dedicate a specific, clearly labeled hazardous waste container for this compound and its associated contaminated waste.

  • Incompatibilities : Keep this waste stream separate from:

    • Strong acids

    • Strong bases

    • Strong oxidizing agents

    • Strong reducing agents[2]

Step 2: Container Selection and Labeling
  • Container Choice : Use a container made of a material compatible with the chemical. For solid waste, a sealable, sturdy plastic container or a lined cardboard box designed for chemical waste is appropriate. For any liquid solutions, use a screw-cap bottle, preferably the original container if it's in good condition.[1][5]

  • Labeling : As soon as you begin accumulating waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 3: Accumulating Waste
  • Solid Waste : Place contaminated items such as gloves, weighing papers, pipette tips, and paper towels directly into the designated solid waste container.

  • Empty Original Containers : An "empty" container that held this compound must also be disposed of as hazardous waste, as residual amounts will remain. If you must rinse the container, the first rinse must be collected as hazardous liquid waste.[3][5]

  • Unused or Excess Chemical : Unwanted or expired this compound should be disposed of in its original container, which should be placed within secondary containment in your lab's designated satellite accumulation area.

Step 4: Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the lab.

  • Don PPE : Wear the appropriate PPE as outlined in Section 3.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean the Area : Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (such as soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials : All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) container 2. Prepare Labeled Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste / Unused Chemical waste_type->liquid_waste Liquid/Pure spill Spill Occurs waste_type->spill Spill collect_solid Place in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Waste Container liquid_waste->collect_liquid spill_cleanup Follow Spill Protocol (Absorb, Sweep, Clean) spill->spill_cleanup saa Store Sealed Container in Satellite Accumulation Area collect_solid->saa collect_liquid->saa collect_spill_waste Collect all cleanup materials as hazardous waste spill_cleanup->collect_spill_waste collect_spill_waste->saa pickup Arrange for Pickup by Environmental Health & Safety (EHS) saa->pickup

Caption: Disposal workflow for this compound.

Final Steps: Storage and Professional Disposal

  • Satellite Accumulation Area (SAA) : Store your sealed and labeled hazardous waste container in your laboratory's designated SAA. This area must be under the direct control of laboratory personnel.[1]

  • Request Pickup : Once the container is full, or in accordance with your institution's policies, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department or equivalent office.[3] They are responsible for the transport and final disposal at a licensed facility.

By adhering to this guide, you contribute to a safe and compliant laboratory environment, ensuring that the disposal of this compound is managed responsibly from start to finish.

References

  • PubChem. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate.
  • MarkHerb.
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • American Chemical Society.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Salisbury University.

Sources

Navigating the Safe Handling of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a compound that, while promising in its applications, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with a deep, actionable understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, GHS classifications for the compound indicate that it is a cause of skin and eye irritation and may cause respiratory irritation[1]. As a prudent measure, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being used, the frequency of handling, and the specific manipulations to be performed. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk evaluation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the known hazards of similar chemical structures.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldProvides crucial protection against chemical splashes and potential vapors. A face shield offers an additional layer of protection for the entire face[2][3].
Hands Nitrile GlovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents, bases, and oils[4]. Given the potential for skin irritation, double-gloving is recommended for extended tasks to minimize the risk of exposure[5]. Always inspect gloves for any signs of degradation or perforation before use[6].
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat will protect against splashes and spills of the chemical[7]. It should be fully buttoned to provide maximum coverage.
Respiratory Chemical Fume HoodAll manipulations of this compound, especially when in solid (dust) or volatile solution form, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols[2][8].

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical to minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Don Appropriate PPE : Before handling the compound, ensure all recommended PPE is correctly worn.

  • Work in a Fume Hood : All weighing and solution preparation must be performed inside a certified chemical fume hood[2].

  • Minimize Contamination : When weighing the solid compound, use disposable weighing paper or a tared container to prevent contamination of the balance[5].

  • Controlled Reconstitution : Add solvents to the solid in a slow, controlled manner to avoid splashing.

  • Secure Containment : Ensure the container is securely capped before removing it from the fume hood.

Conducting Reactions
  • Apparatus Setup : All reaction apparatus should be set up within the chemical fume hood[5].

  • Controlled Transfers : Utilize appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure during the transfer of solutions containing the compound.

  • Constant Monitoring : Keep a close watch on the reaction for any unexpected changes in temperature, pressure, or color.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective[5].

  • Glove Removal : Practice proper glove removal techniques to avoid skin contact with any residual chemical.

  • Hand Washing : Always wash your hands thoroughly with soap and water after handling any chemical and before leaving the laboratory[6].

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

  • Small Spills : For minor spills within a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a designated hazardous waste container[2].

  • Large Spills : In the case of a larger spill, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[6]. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation : All waste contaminated with this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container[7].

  • Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound"[7].

  • Storage : Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials[7][9].

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations[2].

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE Weigh Weigh in Fume Hood Prep->Weigh Dissolve Dissolve/Prepare Solution Weigh->Dissolve React Conduct Reaction in Fume Hood Dissolve->React Transfer Workup Work-up & Purification React->Workup Decon Decontaminate Equipment Workup->Decon Complete Segregate Segregate Waste Workup->Segregate Generate Waste Doff Doff PPE Decon->Doff Wash Wash Hands Doff->Wash Label Label Waste Container Segregate->Label Store Store in Designated Area Label->Store

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.